2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWYGPKBUSJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282375 | |
| Record name | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-31-9 | |
| Record name | 5466-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Chlorophenyl)quinoline-4-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents for over a century.[1] Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Within this important class of compounds, 2-aryl-quinoline-4-carboxylic acids have emerged as particularly valuable intermediates and pharmacophores. Their synthetic accessibility and the reactive handle provided by the carboxylic acid group allow for extensive structural modifications, crucial for optimizing drug-target interactions.
This guide provides a comprehensive technical overview of this compound, a key analogue in this series. We will delve into its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and its significant role as a building block in the design of targeted therapeutics, particularly histone deacetylase (HDAC) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's chemical landscape.
PART 1: Synthesis and Mechanistic Insight
The most direct and widely employed method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction .[4][5] This classic condensation reaction provides a robust and efficient route to the quinoline core from readily available starting materials.
The Pfitzinger Reaction: A Reliable Synthetic Strategy
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an acetophenone, in the presence of a strong base.[5][6] The reaction proceeds through a cascade of steps including ring-opening, condensation, and cyclodehydration to yield the final quinoline-4-carboxylic acid product.
Reaction Mechanism:
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in isatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form a potassium isatinate intermediate, a keto-acid salt.[4][5]
-
Condensation to Form Imine: The aniline moiety of the isatinate intermediate then undergoes condensation with the carbonyl group of 4-chloroacetophenone to form an imine (Schiff base).[6]
-
Tautomerization: The imine can then tautomerize to its more reactive enamine form.[5]
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular Claisen-like condensation, followed by a dehydration step, which results in the formation of the aromatic quinoline ring system.[4][6]
Caption: Workflow of the Pfitzinger reaction for synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from literature methods for Pfitzinger condensations.[5][7]
Materials:
-
Isatin
-
4-Chloroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc) for crystallization
-
Deionized Water
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (e.g., 10 g) in 95% ethanol (e.g., 30 mL) with stirring. Note: The dissolution is exothermic and should be handled with care.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq.). The mixture will typically change color. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add 4-chloroacetophenone (1.0 eq.) to the reaction mixture dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the majority of the ethanol under reduced pressure.
-
Purification: Dissolve the residue in warm water. Acidify the aqueous solution carefully with concentrated HCl until the pH is acidic, leading to the precipitation of the crude product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Crystallization: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the pure this compound as a white or off-white solid.[7]
PART 2: Physicochemical and Spectroscopic Profile
A thorough characterization of the physicochemical and spectroscopic properties is essential for confirming the identity, purity, and structure of the synthesized compound.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [9] |
| Molecular Weight | 283.72 g/mol | [9] |
| Appearance | White to off-white solid | [7] |
| High-Resolution MS | [M+H]⁺ calculated: 284.04336 | [7] |
| High-Resolution MS | [M+H]⁺ found: 284.04630 | [7] |
Solubility: Based on its structure, the compound is expected to be poorly soluble in water and soluble in polar organic solvents such as DMSO, DMF, and alcohols, particularly upon heating. Its acidic nature allows for dissolution in aqueous base via salt formation.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the aromatic protons on both the quinoline and chlorophenyl rings. The data below was recorded in DMSO-d₆.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.66 | d | 8.5 | 1H | Quinoline H-5 |
| 8.48 | s | - | 1H | Quinoline H-3 |
| 8.35 | d | 8.2 | 2H | Chlorophenyl H-2', H-6' |
| 8.18 | d | 8.4 | 1H | Quinoline H-8 |
| 7.88 | t | 7.6 | 1H | Quinoline H-7 |
| 7.73 | t | 7.6 | 1H | Quinoline H-6 |
| 7.64 | d | 8.2 | 2H | Chlorophenyl H-3', H-5' |
¹³C NMR Spectroscopy: While direct spectral data for the title compound is not readily published, predicted shifts and data from analogous structures suggest key resonances.[10][11] Expected signals would include those for the carboxylic acid carbonyl (~167 ppm), aromatic carbons (~118-155 ppm), with distinct signals for the carbon-bearing chlorine atom and the quaternary carbons of the quinoline ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
-
O-H Stretch: A broad band from ~2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[10]
-
C=N/C=C Stretch: Aromatic and quinoline ring stretching vibrations in the 1500-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-850 cm⁻¹.
PART 3: Chemical Reactivity and Role in Drug Design
The utility of this compound in drug development is largely due to the reactivity of its carboxylic acid moiety, which serves as a versatile anchor for further chemical elaboration.
Derivatization of the Carboxylic Acid
The carboxylic acid can be readily converted into a variety of functional groups, most commonly amides and esters. This transformation is typically the first step in incorporating the quinoline scaffold into a larger, more complex molecule, such as a potential drug candidate.[12][13]
-
Activation: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack. A common method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14]
-
Coupling: The activated acyl chloride is then reacted with a nucleophile (an amine or alcohol) to form the corresponding amide or ester. This is a crucial step for connecting the quinoline "cap" group to the linker portion of a pharmacophore.[12]
Caption: Key reactivity pathway for creating amide/ester derivatives.
Application as a "Cap" Group in HDAC Inhibitors
A prominent application of this molecule is in the design of Histone Deacetylase (HDAC) inhibitors, a class of anticancer agents.[7][12] The typical pharmacophore of an HDAC inhibitor consists of three parts:
-
Zinc-Binding Group (ZBG): Chelates the zinc ion in the enzyme's active site (e.g., hydroxamic acid).
-
Linker: A chain that connects the ZBG and the cap group, fitting into the channel of the active site.
-
Cap Group: A larger, often hydrophobic moiety that interacts with residues at the surface of the enzyme's active site, providing affinity and selectivity.[7]
This compound serves as an excellent precursor for the cap group. Its large, aromatic structure can form strong hydrophobic and π-stacking interactions with the protein surface, while the carboxylic acid provides the point of attachment to the linker.[12] Derivatives have shown promising selective inhibition of specific HDAC isoforms, such as HDAC3.[7][12]
Caption: Role of the title compound in an HDAC inhibitor design.
Conclusion
This compound is a synthetically accessible and highly versatile chemical entity. Its properties are well-defined by robust synthetic methodologies like the Pfitzinger reaction and can be confirmed through standard spectroscopic techniques. The true value of this compound lies in its role as a foundational building block in medicinal chemistry. The strategic placement of the 4-chlorophenyl group at the 2-position and the carboxylic acid at the 4-position creates a molecule primed for elaboration into complex and biologically active agents. Its successful incorporation into potent and selective HDAC inhibitors underscores its importance and potential for future drug discovery endeavors.
References
- Wikipedia. Pfitzinger reaction. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- SynArchive. Doebner-Miller Reaction. [Link]
- ACS Omega.
- ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
- Slideshare.
- JOCPR.
- Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- ResearchGate.
- DergiPark.
- Frontiers in Chemistry. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
- National Center for Biotechnology Information. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
- MDPI.
- Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]
- National Center for Biotechnology Information. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). [Link]
- PubChemLite. 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2). [Link]
- SpectraBase. 2-(4-Chlorophenyl)-4-quinolinecarboxylic acid, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
- Thai Science. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
- Revues Scientifiques Marocaines.
- ResearchGate.
- PubChem. 2-(4-Bromophenyl)quinoline-4-carboxylic acid. [Link]
- National Center for Biotechnology Information.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. thaiscience.info [thaiscience.info]
An In-depth Technical Guide to 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid
CAS Number: 5466-31-9
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role as a modulator of key cellular enzymes, offering insights into its potential therapeutic applications.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure and versatile substitution patterns allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This compound, with its specific substitution, has emerged as a valuable probe and potential lead compound in the exploration of novel therapeutic targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Reference |
| CAS Number | 5466-31-9 | [2] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [2] |
| Molecular Weight | 283.71 g/mol | [2] |
| Appearance | White solid | [1] |
Analytical Characterization:
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H).[1] This spectrum reveals the characteristic aromatic proton signals of the quinoline and chlorophenyl rings.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₀ClNO₂ [M+H]⁺: 284.04336; Found: 284.04630.[1] This provides an accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation patterns of quinoline-4-carboxylic acids generally involve the loss of the carboxyl group.[3]
-
Synthesis of this compound
The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being two of the most common and versatile methods.
The Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]
Reaction Principle:
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of an isatinate intermediate. This intermediate then condenses with the carbonyl compound (in this case, 4-chloroacetophenone) to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.[6]
Experimental Protocol: Pfitzinger Synthesis [1][7]
-
Preparation of the Base Solution: In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous potassium hydroxide solution.
-
Addition of the Carbonyl Compound: To the stirred solution, slowly add 4-chloroacetophenone (1.1 equivalents) dissolved in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to afford this compound as a white solid.[1]
Caption: Generalized workflow of the Pfitzinger reaction for the synthesis of this compound.
The Doebner Reaction
The Doebner reaction offers an alternative one-pot, three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[8]
Reaction Principle:
This reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted quinoline-4-carboxylic acid.[8]
Biological Activity and Applications in Drug Development
This compound and its derivatives have shown promise as inhibitors of key enzymes involved in cellular regulation and disease, particularly histone deacetylases (HDACs) and sirtuins (SIRTs).
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[9] Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[10] The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel HDAC inhibitors.[1][7] This structural motif interacts with the hydrophobic region at the entrance of the HDAC active site.[7]
Mechanism of Action:
While this compound itself may exhibit some inhibitory activity, it primarily serves as a foundational structure for more potent inhibitors.[10] These inhibitors typically feature a zinc-binding group (ZBG), such as a hydroxamic acid, connected to the quinoline scaffold via a linker.[1][7] The quinoline "cap" orients the molecule within the active site, allowing the ZBG to chelate the catalytic zinc ion, thereby inhibiting the enzyme's deacetylase activity.[9]
Experimental Protocol: In Vitro HDAC Activity Assay [11][12][13][14][15]
This protocol outlines a general fluorometric assay to determine the inhibitory potential of compounds against HDACs.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-based buffer at physiological pH).
-
Dilute the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant human HDAC isozyme) in the assay buffer.
-
Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Assay Procedure (96-well plate format):
-
Compound Addition: Add serial dilutions of this compound or its derivatives to the wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted HDAC enzyme to all wells except the negative control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Development: Add the developer solution to stop the deacetylation reaction and initiate the release of the fluorophore from the deacetylated substrate.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro HDAC inhibitor screening assay.
Sirtuin (SIRT3) Inhibition
Sirtuins are a class of NAD⁺-dependent deacetylases that are critical regulators of metabolism, aging, and cancer.[16] SIRT3, located in the mitochondria, has emerged as a particularly interesting target. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[17][18]
Mechanism of Action:
Molecular docking studies suggest that the quinoline scaffold of these inhibitors occupies a hydrophobic pocket at the opening of the SIRT3 active site.[16] This specific binding pattern is thought to contribute to their selectivity over other sirtuin isoforms like SIRT1 and SIRT2.[16] By blocking the active site, these compounds prevent the deacetylation of SIRT3's downstream targets, thereby modulating mitochondrial function.
Experimental Protocol: In Vitro SIRT3 Activity Assay [19]
This protocol describes a general fluorometric assay for screening SIRT3 inhibitors.
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Dilute recombinant human SIRT3 enzyme in the assay buffer.
-
Prepare a solution of a fluorogenic sirtuin substrate (e.g., an acetylated peptide with a fluorescent reporter).
-
Prepare a solution of the co-substrate, NAD⁺.
-
Prepare a developer solution.
-
-
Assay Procedure (96-well plate format):
-
Compound and Enzyme Addition: Add the test compound and diluted SIRT3 enzyme to the wells.
-
Pre-incubation: Incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Add a solution containing both NAD⁺ and the fluorogenic substrate to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Development: Add the developer solution to cleave the deacetylated substrate and release the fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity.
-
-
Data Analysis: Determine the IC₅₀ values as described for the HDAC assay.
Conclusion and Future Perspectives
This compound is a valuable chemical entity with a well-defined synthesis and interesting biological activities. Its utility as a scaffold for the development of potent and selective HDAC and SIRT3 inhibitors highlights its importance in modern drug discovery. Further derivatization and optimization of this core structure, guided by a deeper understanding of its interactions with biological targets, hold significant promise for the development of novel therapeutics for cancer and other diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central.
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega.
- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
- Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. Benchchem.
- Doebner–Miller reaction. Wikipedia.
- HDAC Cell-Based Assay Kit. Bio-Techne.
- HDAC Activity Assay Kit | 566328. Merck.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
- Doebner-Miller Reaction. SynArchive.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH.
- Pfitzinger reaction. Wikipedia.
- Pfitzinger Quinoline Synthesis. Cambridge University Press.
- 2-(4-Chlorophenyl)-4-quinolinecarboxylic acid, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 4-quinolinecarboxylic acid, 2-(4-chlorophenyl)-8-methyl-, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- A Technical Guide to the Pan-Sirtuin Inhibitory Profile of a Selective SIRT2 Inhibitor. Benchchem.
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
- Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. PMC - NIH.
- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. PubMed Central.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH.
- A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry - ACS Publications.
- Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI.
- SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry - ACS Publications.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate.
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chempap.org [chempap.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 18. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, 2-aryl-quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the biological activities of a specific analogue, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, and its closely related derivatives. We will delve into its multifaceted pharmacological profile, exploring its anti-inflammatory, anticancer, and antimicrobial properties. The underlying mechanisms of action, including enzyme and pathway inhibition, will be detailed. Furthermore, this guide will present established experimental protocols for evaluating these biological activities, offering a practical resource for researchers in the field of drug discovery and development.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile platform for designing molecules that can interact with a wide array of biological targets. Historically, quinoline derivatives have been instrumental in the fight against malaria, with quinine and chloroquine being prime examples. In modern drug discovery, the quinoline nucleus is found in drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents[1].
The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention. The presence of the carboxylic acid group at the 4-position and an aryl substituent at the 2-position allows for fine-tuning of the molecule's physicochemical properties and biological activity. The specific compound of focus, this compound, incorporates a chloro-substituted phenyl ring, a common feature in many bioactive molecules that can influence binding affinity and metabolic stability.
Key Biological Activities
Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a remarkable range of biological activities. While research on the specific 2-(4-chlorophenyl) analogue is often embedded within studies of the broader class, the collective evidence points towards significant potential in several therapeutic areas.
Anti-inflammatory Activity
Quinoline-based compounds are recognized for their anti-inflammatory properties[2][3]. The mechanism often involves the modulation of key inflammatory pathways. Derivatives of quinoline-4-carboxylic acid have been shown to exert anti-inflammatory effects comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin[4][5].
A primary mechanism underlying the anti-inflammatory effects of many quinoline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of NF-κB activation can therefore potently suppress the inflammatory response[6][7]. Some quinoline derivatives have also been found to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, important mediators of inflammation[2][8][9].
Anticancer Activity
The cytotoxic potential of 2-aryl-quinoline-4-carboxylic acid derivatives against various cancer cell lines has been extensively investigated[4][5][10]. These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest[11][12][13].
Several specific molecular targets have been identified for this class of compounds. For instance, certain derivatives have been shown to be potent inhibitors of histone deacetylases (HDACs)[14][15]. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Other targets include critical cell cycle regulators like Aurora kinases and sirtuins (SIRT3)[11][13][16][17][18]. The ability to target multiple pathways involved in cancer progression makes these compounds attractive candidates for further development.
Antimicrobial Activity
The quinoline scaffold is famously associated with antimicrobial activity, and 2-aryl-quinoline-4-carboxylic acid derivatives are no exception. These compounds have demonstrated activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria[19][20][21][22][23][24]. The presence of the aryl group at the C-2 position appears to be important for their antibacterial efficacy[23]. The precise mechanism of antimicrobial action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Mechanisms of Action: A Deeper Dive
The diverse biological activities of this compound and its analogues stem from their ability to interact with various molecular targets. The following sections explore some of the key mechanisms in more detail.
Inhibition of Inflammatory Pathways
As mentioned, the inhibition of the NF-κB pathway is a significant contributor to the anti-inflammatory effects of these compounds. The canonical NF-κB pathway is a central regulator of inflammation.
Figure 1: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.
Enzyme Inhibition in Cancer
The anticancer activity of these quinoline derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can induce the re-expression of silenced tumor suppressor genes.
Kinase Inhibition: Kinases are key regulators of cellular signaling pathways. Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been shown to inhibit kinases like Aurora A, which is involved in mitotic progression[11][13].
Experimental Protocols for Biological Evaluation
To aid researchers in the investigation of this compound and related compounds, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
This compound
-
Indomethacin (positive control)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Figure 2: Workflow for the in vitro nitric oxide (NO) production assay.
In Vitro Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a positive control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
For clarity and ease of comparison, quantitative data from biological assays should be summarized in tables.
Table 1: Example of IC₅₀ Values for Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | Data |
| This compound | MCF-7 | Data |
| Doxorubicin (Positive Control) | HeLa | Data |
| Doxorubicin (Positive Control) | MCF-7 | Data |
Table 2: Example of MIC Values for Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| This compound | Data | Data |
| Ciprofloxacin (Positive Control) | Data | Data |
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of bioactive molecules. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery efforts. Future research should focus on elucidating the precise molecular targets and mechanisms of action for specific derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the rich pharmacology of this important chemical scaffold.
References
- Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3372. [Link]
- ResearchGate. (n.d.).
- Grover, G., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(13), 1591-1601. [Link]
- Fioravanti, R., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 18(14), 5148-5156. [Link]
- Černochová, J., et al. (1998). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 43(6), 635-639. [Link]
- Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365-373. [Link]
- ResearchGate. (n.d.).
- Al-Soud, Y. A., et al. (2008). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Archiv der Pharmazie, 341(6), 387-393. [Link]
- Yüksek, H., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Molecular Structure, 1230, 129881. [Link]
- Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936113. [Link]
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
- Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- da Silva, M. F., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
- ResearchGate. (2017).
- University of Strathclyde. (2022). 2-(3-Bromophenyl)
- National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 344-362. [Link]
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- ResearchGate. (2025).
- Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127. [Link]
- National Institutes of Health. (n.d.).
- Al-Rashood, S. T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5059-5067. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- MDPI. (2024).
- MDPI. (n.d.). Development of (4-Phenylamino)
- PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors [mdpi.com]
- 8. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 17. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thaiscience.info [thaiscience.info]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-chlorophenyl)quinoline-4-carboxylic acid, a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. Drawing upon extensive structure-activity relationship (SAR) studies of this chemical scaffold, this document elucidates the primary molecular target and the subsequent cellular and physiological consequences of its inhibition. The core mechanism is identified as the potent inhibition of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide will detail the enzymatic function of DHODH, the molecular basis of its inhibition by quinoline-4-carboxylic acid derivatives, and the downstream effects that manifest as antiproliferative, antiviral, and anti-inflammatory activities. Furthermore, this document provides detailed experimental protocols for assessing the biological activity of this compound and its analogs, offering a practical resource for researchers in the field.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] The 2-aryl substituted derivatives, in particular, have emerged as a promising class of compounds with significant potential in oncology, immunology, and virology.[2][3] This guide focuses specifically on this compound, providing a detailed exploration of its molecular mechanism of action. While this specific compound has been synthesized and evaluated for other potential biological activities, its structural similarity to potent inhibitors of dihydroorotate dehydrogenase (DHODH) strongly points to this enzyme as its primary target.[2][4]
The Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
The central mechanism of action of this compound and its analogs is the inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[2][5]
Function and Significance of DHODH
DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[6] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[7] By inhibiting DHODH, the proliferation of these rapidly dividing cells can be effectively halted, making it a compelling target for the development of anticancer, anti-inflammatory, and immunosuppressive drugs.[6][8]
Molecular Basis of DHODH Inhibition
Derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of DHODH.[9] These compounds act as competitive inhibitors with respect to the co-substrate ubiquinone, binding to a hydrophobic channel on the enzyme near the flavin mononucleotide (FMN) cofactor.[2] Structure-activity relationship studies of 2-aryl-quinoline-4-carboxylic acids have demonstrated that the quinoline-4-carboxylic acid moiety is a key pharmacophore for potent DHODH inhibition.[2][10] The 2-aryl substituent, in this case, the 4-chlorophenyl group, occupies a hydrophobic pocket within the enzyme's active site, contributing to the high-affinity binding.[2]
While a co-crystal structure of this compound with human DHODH is not publicly available, the binding mode can be inferred from the structures of closely related analogs.[2][3]
Downstream Cellular and Physiological Consequences
The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of downstream effects.
Antiproliferative Activity
By depriving rapidly dividing cells of the necessary building blocks for DNA and RNA synthesis, DHODH inhibitors, including the quinoline-4-carboxylic acid class, exhibit potent antiproliferative activity against a broad range of cancer cell lines.[2][11] This cytostatic effect is often characterized by cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[6][11]
Table 1: Representative Antiproliferative Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
| Compound Reference | Cell Line | IC50 (µM) |
| Analog 41[2] | HCT-116 (Colon) | Data not provided |
| Analog 43[2] | HCT-116 (Colon) | Data not provided |
| Analog 41[2] | MIA PaCa-2 (Pancreas) | Data not provided |
| Analog 43[2] | MIA PaCa-2 (Pancreas) | Data not provided |
| Compound D28 (derivative)[4] | K562 (Leukemia) | ~2 µM (inhibition) |
Note: While a specific IC50 value for this compound is not available in the cited literature for antiproliferative activity directly linked to DHODH inhibition, the data for its analogs demonstrates the potent anticancer potential of this compound class.
Antiviral Activity
Viruses are heavily reliant on the host cell's machinery for their replication, including the de novo pyrimidine biosynthesis pathway.[3][12] By inhibiting DHODH, this compound can effectively starve viruses of the necessary nucleotides for viral genome replication, leading to a potent broad-spectrum antiviral effect against a variety of RNA and DNA viruses.[3][12][13]
Anti-inflammatory and Immunomodulatory Effects
The proliferation of activated T and B lymphocytes is a hallmark of many autoimmune and inflammatory diseases.[8][14] As these immune cells have a high demand for pyrimidines, DHODH inhibition can effectively suppress their proliferation and function.[14] This leads to a reduction in the production of pro-inflammatory cytokines and an overall immunomodulatory effect, which is the basis for the clinical use of DHODH inhibitors like leflunomide and teriflunomide in the treatment of rheumatoid arthritis and multiple sclerosis.[8][12]
Alternative/Secondary Mechanisms of Action
While the primary mechanism of action of this compound is strongly suggested to be DHODH inhibition, it is important to consider other potential biological activities. A study has reported the synthesis of this specific compound and its evaluation as a histone deacetylase (HDAC) inhibitor, where it demonstrated some antiproliferative activity.[4] This suggests that at certain concentrations, this compound may exert its effects through multiple mechanisms, or that its activity profile may be cell-type dependent. However, the extensive body of evidence for the potent DHODH inhibitory activity of the 2-aryl-quinoline-4-carboxylic acid scaffold points to this as the predominant mechanism.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.
DHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Add 178 µL of DHODH enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, decylubiquinone, and DCIP in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the DHODH enzymatic inhibition assay.
Cell Proliferation Assay (MTT/WST-1)
This colorimetric assay measures the metabolic activity of viable cells and is a common method for assessing the antiproliferative effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for a cell proliferation assay.
Conclusion and Future Directions
Future research should focus on determining the precise inhibitory potency of this compound against human DHODH and obtaining a co-crystal structure to elucidate its specific binding interactions. Furthermore, comprehensive in vivo studies are warranted to evaluate its efficacy and pharmacokinetic properties in relevant disease models. The potential for dual DHODH and HDAC inhibition also presents an intriguing avenue for further investigation, which could lead to the development of novel therapeutics with a unique and advantageous pharmacological profile.
References
- A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (n.d.). National Center for Biotechnology Information.
- Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?
- What are DHODH inhibitors and how do you quickly get the latest development progress? (2023, November 23). Patsnap Synapse.
- National Cancer Institute. (n.d.). Definition of DHODH inhibitor RP7214. NCI Drug Dictionary.
- Leban, J., & Vitt, D. (2011). Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases. Arzneimittelforschung, 61(1), 66–72.
- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.
- Liu, C., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521.
- Marschall, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(15), 2419–2427.
- Liu, C., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.
- Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.
- Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.
- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry.
- Liu, C., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.
- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.
- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.
- Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.
- Al-Ostoot, F. H., et al. (2022).
- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2025, September 20). MDPI.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
- Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 850-855.
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
- Li, X., et al. (2014).
- Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
- Guichard, N., et al. (2017). Antineoplastic drugs and their analysis: a state of the art review. Analyst, 142(14), 2273-2321.
- Vares, G., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 15(11), e0241479.
- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
- O'uchi, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8049–8057.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 13. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]
- 14. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Discovery of quinoline-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide spectrum of biological activities.[1][2] First identified in coal tar in the 19th century, the quinoline ring system has since become a focal point of intensive synthetic and pharmacological research.[2] This guide provides a comprehensive exploration of the discovery and development of quinoline-4-carboxylic acid derivatives, from foundational synthetic methodologies to their mechanisms of action in key therapeutic areas. We will delve into the causality behind experimental choices in classical syntheses, analyze structure-activity relationships, and provide detailed, self-validating protocols for both synthesis and biological evaluation, offering field-proven insights for professionals in drug discovery.
Foundational Synthetic Strategies: The Art of Building the Core Scaffold
The therapeutic potential of quinoline-4-carboxylic acids is unlocked through chemical synthesis, which allows for the precise installation of functional groups to modulate pharmacological properties. Several classical name reactions have been fundamental to accessing this scaffold, each with distinct advantages and mechanistic nuances that a medicinal chemist must consider.[2][3]
The Pfitzinger Reaction: A Versatile Route from Isatin
The Pfitzinger (or Pfitzinger-Borsche) reaction is a powerful method for producing substituted quinoline-4-carboxylic acids.[4][5] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] This reaction is a mainstay for generating diverse analogs due to the commercial availability of a wide variety of isatins and carbonyl compounds.[7]
Causality in Mechanism: The choice of a strong base (e.g., potassium hydroxide) is critical. Its primary role is not merely as a catalyst but as a reactant that initiates the entire sequence by hydrolyzing the amide bond within the isatin ring.[4][6] This ring-opening is the committed step, forming a keto-acid intermediate that is poised for reaction. The subsequent condensation with the carbonyl compound to form an imine, followed by an intramolecular cyclization and dehydration, leads to the aromatic quinoline product.[6]
Caption: The Pfitzinger reaction workflow.
The Doebner Reaction: A Three-Component Assembly
The Doebner reaction offers a convergent approach, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[2][3] This three-component strategy is highly valuable for building molecular diversity, as three separate inputs can be varied.
Causality in Mechanism: The reaction typically proceeds under acidic catalysis.[8] The aniline first condenses with the aldehyde to form a Schiff base. Simultaneously, pyruvic acid can enolize. The key step is a subsequent condensation involving these species, followed by cyclization and oxidation to yield the final quinoline ring. The choice of solvent and catalyst can influence yields, especially when using electron-deficient anilines, which may require modified conditions to overcome their lower nucleophilicity.[9]
Caption: The Doebner three-component reaction pathway.
The Combes and Conrad-Limpach Syntheses
Other classical methods, while not always directly yielding the 4-carboxylic acid moiety, are crucial for accessing the broader quinoline scaffold.
-
Combes Quinoline Synthesis: This method condenses an aniline with a β-diketone under acidic conditions.[10][11][12] It is particularly useful for preparing 2,4-substituted quinolines.[11]
-
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[13][14] The 4-hydroxyquinoline product exists in tautomeric equilibrium with the 4-quinolone form.[13] The reaction conditions (kinetic vs. thermodynamic control) are critical for determining the final product regiochemistry.[15]
Therapeutic Applications & Mechanisms of Action
The functional versatility of the quinoline-4-carboxylic acid scaffold allows it to interact with a multitude of biological targets, leading to its development in various therapeutic areas.[1][9]
Anticancer Activity
Derivatives have shown significant potential as anticancer agents through several mechanisms.[1]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism is the inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[16][17] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[18] By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell growth arrest.[18] The drug Brequinar Sodium is a well-studied example of a quinoline-4-carboxylic acid that functions as a potent DHODH inhibitor.[17]
Caption: Inhibition of DHODH in the pyrimidine synthesis pathway.
-
Histone Deacetylase (HDAC) Inhibition: More recent research has repurposed the 2-phenylquinoline-4-carboxylic acid structure as a "cap" moiety in HDAC inhibitors.[16][19] This has led to the discovery of isoform-selective HDAC inhibitors, which can modulate gene expression and induce apoptosis in cancer cells.[19]
Antimicrobial and Antimalarial Activity
-
Antibacterial Agents: The quinolone scaffold is famous for its role in antibiotics. While many commercial antibiotics are quinolones (not necessarily with a 4-carboxylic acid), the underlying principle involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[18] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to double-stranded DNA breaks and bacterial cell death.[18]
-
Antimalarial Agents: The quinoline core is central to some of the oldest and most effective antimalarial drugs, such as quinine and chloroquine. Modern research continues to explore novel quinoline-4-carboxamide derivatives that exhibit potent, multistage activity against Plasmodium falciparum.[20]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the quinoline-4-carboxylic acid scaffold has yielded crucial insights into the structural requirements for biological activity. This SAR is fundamental to rational drug design.
A pivotal study on DHODH inhibitors identified three critical regions for activity[17]:
-
The C2 Position: Requires bulky, hydrophobic substituents for potent inhibition. This region is believed to interact with a hydrophobic pocket in the enzyme's active site.
-
The C4 Position: Shows a strict requirement for the carboxylic acid group (or its corresponding salt). This acidic moiety is essential, likely forming a key salt bridge or hydrogen bond interaction with residues in the active site.[16][17]
-
The Benzo Portion of the Ring: Appropriate substitutions on this ring can further enhance potency and modulate pharmacokinetic properties.
Table 1: Comparative SAR Data for DHODH and HDAC Inhibition
| Compound Class | Target | Key Structural Features for High Potency | Representative IC₅₀ | Reference |
| Brequinar Analog | DHODH | Bulky, hydrophobic biphenyl group at C2; 4-carboxylic acid is essential. | 0.250 µM | [16] |
| Pyridine Analog | DHODH | Substituted pyridine at C2; 4-carboxylic acid is essential. | 0.0097 µM | [16][21] |
| Compound D28 | HDAC3 | 2-phenyl group; Phenylpiperazine linker; Hydroxamic acid as Zinc-Binding Group. | 24.45 µM | [16] |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with the rationale for each step explained to ensure reproducibility and understanding.
Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol describes a representative synthesis from isatin and acetophenone.[6]
Methodology:
-
Preparation of Base Solution (Self-Validation): In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (KOH) by dissolving 10 g of KOH pellets in ~30 mL of 95% ethanol.
-
Causality: A high concentration of a strong base is required to efficiently hydrolyze the amide bond of isatin, initiating the reaction.[4][6] Ethanol serves as a solvent that can dissolve both the organic starting materials and the inorganic base. The dissolution is exothermic and should be handled with care.
-
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes.
-
Causality: This step allows sufficient time for the complete formation of the potassium isatinate intermediate, which is the nucleophilic species that will react with the carbonyl compound.[6] A color change from orange to pale yellow is often observed.
-
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.
-
Causality: Dropwise addition helps to control the initial reaction rate and prevent potential side reactions. Acetophenone provides the required α-methylene group and the phenyl group that will become the C2 substituent.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[6]
-
Causality: The elevated temperature is necessary to drive the condensation, cyclization, and dehydration steps, which have significant activation energy barriers. Refluxing ensures the reaction is maintained at the boiling point of the solvent without evaporative loss.
-
-
Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Causality: TLC is a crucial in-process control that prevents premature or unnecessarily long reaction times. The disappearance of starting materials (isatin, acetophenone) and the appearance of a new, more polar spot for the carboxylic acid product indicate progress.
-
-
Workup and Isolation: a. After cooling, distill most of the ethanol. Add water to the residue.
-
Causality: This step prepares the mixture for purification. The product, being a potassium salt, is water-soluble. b. Extract the aqueous layer with ether to remove any unreacted acetophenone or neutral impurities.
-
Causality: This liquid-liquid extraction purifies the aqueous phase containing the product salt. c. Acidify the aqueous layer with acetic acid until neutral pH.
-
Causality: Protonation of the carboxylate salt renders the final product, 2-phenylquinoline-4-carboxylic acid, insoluble in water, causing it to precipitate. d. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary for further purification.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antibacterial activity of a synthesized derivative.[1]
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Compound Preparation (Self-Validation): Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Causality: Serial dilution is a systematic and efficient way to test a wide range of concentrations to pinpoint the inhibitory threshold.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its density to ~5 x 10⁵ CFU/mL, typically by matching the turbidity to a 0.5 McFarland standard.
-
Causality: A standardized inoculum is absolutely critical for reproducibility. Too many bacteria will overwhelm the compound, while too few will give a falsely low MIC.
-
-
Inoculation and Controls: Add the standardized inoculum to each well. Include a positive control (wells with bacteria and medium, but no compound) and a negative control (wells with medium only).
-
Causality: The positive control validates that the bacteria can grow under the assay conditions. The negative control confirms the sterility of the medium. Without these, the results are uninterpretable.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Causality: This provides sufficient time for bacterial growth to become visible (turbidity) in the absence of inhibition.
-
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Perspectives
The discovery of quinoline-4-carboxylic acid derivatives represents a classic yet continually evolving field in medicinal chemistry. The foundational synthetic routes, developed over a century ago, remain relevant but are now enhanced by modern techniques like microwave-assisted synthesis and one-pot procedures to improve efficiency and yield.[22] The scaffold's ability to inhibit diverse and critical targets like DHODH, HDACs, and bacterial topoisomerases ensures its continued exploration for next-generation therapeutics in oncology and infectious disease. Future research will likely focus on developing derivatives with enhanced isoform selectivity (e.g., for specific HDACs or SIRTs), improved pharmacokinetic profiles, and novel mechanisms of action to overcome clinical resistance. The rich history and proven versatility of this scaffold provide a solid foundation for these future discoveries.
References
- Pfitzinger reaction. In: Wikipedia. [Link]
- Combes Quinoline Synthesis. Organic Chemistry Portal. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Combes quinoline synthesis. In: Wikipedia. [Link]
- synthesis of quinoline derivatives and its applic
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Doebner–Miller reaction. In: Wikipedia. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
- Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Combes Quinoline Synthesis PDF. Scribd. [Link]
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Doebner-Miller reaction and applic
- Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid deriv
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Structure-activity relationship of quinoline carboxylic acids.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Conrad–Limpach synthesis. In: Wikipedia. [Link]
- Conrad-Limpach Reaction. Cambridge University Press. [Link]
- Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and...
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis [drugfuture.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction: The Significance of the Quinoline Scaffold
In the landscape of medicinal chemistry and drug development, the quinoline ring system stands as a privileged scaffold. Its derivatives are integral to a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound is a member of this vital class of molecules. Its structural confirmation is the bedrock of any further research, be it in developing novel therapeutics or as a synthon for more complex structures.[1][2] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unambiguously identify and characterize this molecule. We will delve into not just the data, but the causality behind the experimental choices and the logic of spectral interpretation, reflecting field-proven laboratory practices.
Molecular Structure at a Glance
Before dissecting the spectroscopic data, it is essential to visualize the molecule's architecture. This compound consists of three key components: a bicyclic quinoline core, a 4-chlorophenyl group attached at the 2-position, and a carboxylic acid group at the 4-position. Each of these components imparts distinct and predictable signatures in the various spectra, which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation for organic compounds.[3] It provides unparalleled insight into the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Expertise in Practice: The Rationale Behind NMR Experimental Design
The first step in any NMR analysis is meticulous sample preparation. The choice of solvent is critical. For a polar, acidic compound like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity ensures good solubility, and, crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like methanol-d₄ or D₂O.[4]
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard 1D proton and carbon spectra are acquired first, followed by 2D experiments like COSY, HSQC, and HMBC if assignments are ambiguous.[5]
Workflow for NMR Structural Elucidation
Caption: Standard workflow for NMR analysis.
Interpreting the Spectra: Predicted Data
While a definitive experimental spectrum is the gold standard, we can accurately predict the ¹H and ¹³C NMR data based on established principles and data from closely related analogs.[6][7] The aromatic protons on the quinoline and chlorophenyl rings will appear in the downfield region (typically 7.5-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The carboxylic acid proton is expected at a very high chemical shift (>13 ppm) in DMSO-d₆.[8]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|---|---|---|---|
| >13.0 | br s | - | 1H, -COOH |
| ~8.8 | d | ~8.5 | 1H, Quinoline H-5 or H-8 |
| ~8.5 | s | - | 1H, Quinoline H-3 |
| ~8.2 | d | ~8.5 | 1H, Quinoline H-5 or H-8 |
| ~8.1 | d | ~8.6 | 2H, Chlorophenyl H-2', H-6' |
| ~7.9 | t | ~7.5 | 1H, Quinoline H-6 or H-7 |
| ~7.7 | t | ~7.5 | 1H, Quinoline H-6 or H-7 |
| ~7.6 | d | ~8.6 | 2H, Chlorophenyl H-3', H-5' |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment |
|---|---|
| ~168.0 | -COOH |
| ~154.0 | Quinoline C-2 |
| ~148.0 | Quinoline C-8a |
| ~144.0 | Quinoline C-4 |
| ~137.0 | Chlorophenyl C-1' |
| ~135.0 | Chlorophenyl C-4' |
| ~131.0 | Quinoline C-7 |
| ~130.5 | Chlorophenyl C-2', C-6' |
| ~129.5 | Chlorophenyl C-3', C-5' |
| ~128.0 | Quinoline C-5 |
| ~127.5 | Quinoline C-4a |
| ~125.0 | Quinoline C-6 |
| ~119.0 | Quinoline C-3 |
The Power of 2D NMR: Unambiguous Assignments
For a complex aromatic system, 1D spectra alone may not suffice for complete assignment. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable here. It reveals correlations between protons and carbons separated by 2-3 bonds, allowing us to piece the molecular puzzle together definitively.[5] For instance, the proton at H-3 would show a correlation to the carboxylic carbon (C-4), confirming their proximity.
Caption: Key HMBC correlations from H-3.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol: ATR-FTIR
A modern and simple approach is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Interpreting the Spectrum: The Vibrational Fingerprint
The IR spectrum of this compound will be dominated by features from the carboxylic acid and the aromatic rings. The most characteristic band is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which typically appears from 3300-2500 cm⁻¹.[10][11]
Table 3: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1710-1690 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C stretch | Aromatic Rings |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted ring |
The intense carbonyl (C=O) stretch around 1700 cm⁻¹ and the broad hydroxyl (O-H) band are definitive markers for the carboxylic acid group.[1][8]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the ultimate tool for determining the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this, as it typically produces the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation.[12][13]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample can be directly infused into the ESI source or injected via a Liquid Chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Detection: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass.
Interpreting the Spectrum: Mass and Fragmentation
The molecular formula of this compound is C₁₆H₁₀ClNO₂. Its monoisotopic mass is 283.0400.
-
Positive Ion Mode ([M+H]⁺): Expect a strong signal at m/z 284.0473.
-
Negative Ion Mode ([M-H]⁻): Expect a strong signal at m/z 282.0327.
A key feature to look for is the isotopic pattern of chlorine. There will be two peaks, one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom.
Under tandem MS (MS/MS) conditions, collision-induced dissociation (CID) of the molecular ion provides structural information. A primary fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group.[14][15]
Caption: Primary fragmentation pathway in ESI-MS/MS.
Conclusion
The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide an unambiguous and robust characterization essential for any researcher working with this important chemical entity.
References
- BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- Leito, I., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?.
- ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
- Tang, C. Y., et al. (2019). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. ACS Macro Letters.
- Ghosh, C., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Cherry, W. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
- Kuki, Á., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.
- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Nycz, J. E., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.
- Wikipedia. (n.d.). Electrospray ionization.
- ResearchGate. (n.d.). Electronic Spectrum of Quinoline-2-carboxylic acid.
- SpectraBase. (n.d.). 2-(4-Chlorophenyl)-4-quinolinecarboxylic acid, trimethylsilyl ester.
- SpectraBase. (n.d.). 4-quinolinecarboxylic acid, 2-(4-chlorophenyl)-8-methyl-, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Sochor, O., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- ACS Omega. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempap.org [chempap.org]
A-Z Guide to Investigating 2-(4-Chlorophenyl)quinoline-4-carboxylic acid as a Novel Therapeutic Agent
A Senior Application Scientist's Field-Proven Insights into Target Identification and Validation
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific derivative, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, presents a unique opportunity for novel drug discovery due to the functionalization at the 2-position with a chlorophenyl group. This substitution is hypothesized to enhance binding affinity and selectivity for specific biological targets. This technical guide outlines a comprehensive, scientifically-grounded strategy for identifying and validating the potential therapeutic targets of this compound. We will focus on a primary hypothetical target, Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway implicated in cancer and neuroinflammatory diseases.[2][3] This document provides detailed, field-proven experimental protocols, data interpretation guidelines, and the causal logic behind each step, designed for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Rationale for Investigation
The quinoline ring system is a cornerstone of drug design, with derivatives showing a remarkable breadth of pharmacological activities.[4][5] Modifications to the core structure allow for the fine-tuning of a compound's interaction with biological targets.[1] The subject of this guide, this compound, combines three key structural features:
-
The Quinoline Core: A bicyclic aromatic heterocycle known to interact with a wide range of biological targets.[6]
-
The 4-Carboxylic Acid Group: This acidic moiety can form critical hydrogen bonds or ionic interactions with active site residues, often mimicking natural substrates.
-
The 2-(4-Chlorophenyl) Group: This bulky, hydrophobic substituent can drive binding into specific hydrophobic pockets within a target protein, while the chlorine atom may participate in halogen bonding, potentially increasing binding affinity and selectivity.
Based on these structural features and the known activities of similar compounds, several potential target classes can be hypothesized, including tyrosine kinases, inflammatory pathway proteins like NF-κB, and metabolic enzymes.[7][8][9][10][11] However, the structural resemblance to known inhibitors of the kynurenine pathway makes Indoleamine 2,3-dioxygenase 1 (IDO1) a particularly compelling primary target for investigation.[12]
Primary Hypothesis: Targeting the Kynurenine Pathway via IDO1 Inhibition
The kynurenine pathway is the principal metabolic route for the essential amino acid L-tryptophan, accounting for over 90% of its degradation.[3] The first and rate-limiting step of this pathway is catalyzed by IDO1 (or the liver-specific Tryptophan 2,3-dioxygenase, TDO), which converts tryptophan to N-formylkynurenine.[13][14][15]
Under normal physiological conditions, this pathway is tightly regulated. However, in various pathological states, particularly in the tumor microenvironment, IDO1 is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[16] This upregulation has two major consequences:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their arrest and apoptosis, thereby suppressing the anti-tumor immune response.
-
Kynurenine Accumulation: The accumulation of downstream metabolites, collectively known as kynurenines, actively promotes an immunosuppressive environment by inducing regulatory T cell (Treg) differentiation and inhibiting natural killer (NK) cell function.
This dual mechanism of immune evasion makes IDO1 a prime target for cancer immunotherapy.[13] It is hypothesized that this compound can act as an IDO1 inhibitor, blocking this immunosuppressive pathway and restoring the immune system's ability to recognize and eliminate cancer cells. This hypothesis is the foundation for the target validation workflow detailed below.
Comprehensive Target Validation Workflow
The following section provides a step-by-step guide to rigorously test the hypothesis that this compound is a direct inhibitor of IDO1. The workflow is designed to move from initial biochemical confirmation to more complex cell-based systems, providing a complete picture of the compound's activity and mechanism.
Workflow Diagram: IDO1 Target Validation
Caption: A phased approach to validate this compound as an IDO1 inhibitor.
Step 1: In Vitro Biochemical IDO1 Inhibition Assay
Causality: The first and most critical step is to determine if the compound can directly inhibit the enzymatic activity of purified, recombinant IDO1 in a cell-free system. This removes the complexities of cellular uptake and metabolism, providing a direct measure of enzyme-inhibitor interaction. A positive result here is the foundation for all subsequent experiments.
Detailed Protocol: This protocol is adapted from standard colorimetric assays that measure the production of kynurenine.[17][18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase. Ascorbate and methylene blue are required cofactors for maintaining the heme iron of IDO1 in its active ferrous state.
-
Enzyme Solution: Prepare a working solution of recombinant human IDO1 protein in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a 400 µM L-tryptophan solution in Assay Buffer.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Detection Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of Assay Buffer.
-
Add 1 µL of the compound serial dilutions (or DMSO for vehicle control).
-
Add 20 µL of the IDO1 enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate for 15 minutes at 25°C to allow for compound binding.
-
Initiate the reaction by adding 20 µL of the 400 µM L-tryptophan substrate solution. Final volume = 91 µL.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 10 µL of 30% TCA. This denatures the enzyme and stops the reaction.
-
Incubate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, into the stable, detectable product, kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 80 µL of the supernatant to a new, clear 96-well plate.
-
Add 80 µL of the p-DMAB detection reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Summary Table:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IDO1 | Biochemical | 85 |
| Epacadostat (Control) | IDO1 | Biochemical | 72[19] |
Step 2: Mechanism of Action (MoA) Studies
Causality: Once direct inhibition is confirmed, understanding how the compound inhibits the enzyme is crucial for further development. MoA studies determine if the inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[20][21] This knowledge is vital for medicinal chemistry optimization and for predicting in vivo behavior.
Detailed Protocol: The experimental setup is similar to the IC50 determination, but with a matrix of varying substrate (L-tryptophan) and inhibitor concentrations.
-
Experimental Design:
-
Set up a matrix of reactions. On one axis, use a fixed range of inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, 4x the determined IC50).
-
On the other axis, use a range of L-tryptophan concentrations that bracket its known Km value (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km).
-
Run the enzymatic assay as described in Step 1 for each condition.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each condition.
-
Generate a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.
-
For a more definitive analysis, transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition:[21]
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Expected Outcome: Given the structural similarity to the tryptophan substrate, a competitive mechanism of inhibition is the most likely hypothesis.
Step 3: Cellular IDO1 Functional Assay
Causality: This assay bridges the gap between biochemical activity and biological function. It determines if the compound can penetrate the cell membrane, engage the IDO1 target in the cytoplasm, and inhibit its activity in a more physiologically relevant context.[22] A positive result here demonstrates the compound has the necessary properties to be active in a living system.
Detailed Protocol: This protocol uses a cell line (e.g., HeLa or SKOV-3) where IDO1 expression is induced by IFN-γ.[17][22][23]
-
Cell Culture and IDO1 Induction:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with human IFN-γ (e.g., 10-100 ng/mL final concentration) to induce IDO1 expression.
-
Simultaneously, add serial dilutions of the test compound or vehicle control.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same TCA/p-DMAB colorimetric method described in Step 1.
-
-
Data Analysis:
-
Calculate the cellular IC50 value by plotting the percent inhibition of kynurenine production versus the log of the compound concentration.
-
Crucial Control: Concurrently, run a cell viability assay (e.g., MTT or CellTiter-Glo®) on a parallel plate treated identically. This is essential to ensure that the reduction in kynurenine is due to specific IDO1 inhibition and not simply due to compound-induced cytotoxicity.
-
Hypothetical Data Summary Table:
| Compound | Target | Assay Type | Cellular IC50 (nM) | Cytotoxicity (CC50, µM) |
| This compound | IDO1 | HeLa Cellular | 250 | > 25 |
| Epacadostat (Control) | IDO1 | HeLa Cellular | ~100-200 | > 50 |
Signaling Pathway: IDO1-Mediated Immune Suppression and Inhibitor Action
Caption: Mechanism of IDO1-mediated immune suppression and the point of intervention for an IDO1 inhibitor.
Broader Target Profile and Selectivity
While IDO1 is a strong primary hypothesis, a comprehensive investigation requires assessing the compound's activity against other potential targets to understand its selectivity profile.
-
Tryptophan 2,3-dioxygenase (TDO): TDO is the liver-specific analogue of IDO1. An enzymatic assay similar to the one in Step 1 should be performed with recombinant TDO to ensure the compound is selective for IDO1. High selectivity is desirable to minimize potential liver-related off-target effects.
-
NF-κB Signaling: Quinoline derivatives are known to inhibit the NF-κB pathway, a key regulator of inflammation.[7][9][24][25] A cell-based reporter assay can be used to determine if this compound has any activity on this pathway.
-
Tyrosine Kinases: The quinoline core is present in many tyrosine kinase inhibitors.[8][10][11][26][27] Screening the compound against a panel of representative receptor and non-receptor tyrosine kinases (e.g., EGFR, VEGFR, Lck) is a critical step to identify any potential polypharmacology or off-target activities.[11]
Conclusion and Future Directions
This guide provides a robust, logical, and experimentally detailed framework for assessing the therapeutic potential of this compound, with a primary focus on its hypothesized role as an IDO1 inhibitor. By systematically progressing from direct biochemical assays to complex cellular models, researchers can build a comprehensive data package to validate this primary target. Positive results from this workflow—demonstrating potent and selective, on-target cellular activity—would provide a strong rationale for advancing the compound into preclinical in vivo models of cancer or neuroinflammation. The insights gained from the MoA and selectivity studies will be invaluable for any subsequent medicinal chemistry efforts aimed at optimizing the compound's potency, selectivity, and pharmacokinetic properties.
References
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
- Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. PMC.
- Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. MDPI.
- Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. PubMed.
- Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. PMC.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- The role of the kynurenine pathway in cardiovascular disease. Frontiers.
- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed.
- The role of the kynurenine pathway in cardiovascular disease. PMC.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI.
- Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed.
- Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate.
- Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities. PubMed.
- Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
- Comprehensive review on current developments of quinoline-based anticancer agents. National Library of Medicine.
- IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience.
- Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Cell based functional assays for IDO1 inhibitor screening and characterization. PMC.
- What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate.
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC.
- IDO1 Cell-Based Assay Kit. BPS Bioscience.
- IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4. PMC.
- Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product. MDPI.
- Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications.
- Enzyme inhibitor. Wikipedia.
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark.
- Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Nature.
- Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. MDPI.
- 5.4: Enzyme Inhibition. Chemistry LibreTexts.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 12. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faced Scimitar: An In-Depth Technical Guide to 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid as a Putative Kinase Inhibitor and Potent Biosynthesis Disruptor
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Kinase-Centric Paradigm
In the relentless pursuit of novel oncology therapeutics, the quinoline-4-carboxylic acid scaffold has emerged as a "privileged structure," a recurring motif in a multitude of successful kinase inhibitors. It is within this exciting context that we examine 2-(4-Chlorophenyl)quinoline-4-carboxylic acid. However, to approach this molecule solely through the lens of kinase inhibition would be to overlook its most robustly documented and potent mechanism of action. This guide, therefore, adopts a dual perspective. We will first delve into the compound's well-established role as a powerful inhibitor of cellular biosynthesis. Subsequently, we will explore its potential, and the broader potential of its structural class, to function as a kinase inhibitor, providing the necessary protocols to interrogate this hypothesis. This comprehensive approach is designed to equip the drug development professional with a nuanced and scientifically rigorous understanding of this compelling molecular scaffold.
Part 1: The Primary Target - Disrupting the Engine of Proliferation
The most significant body of evidence points not to a kinase, but to Dihydroorotate Dehydrogenase (DHODH) as a primary target for 2-aryl-quinoline-4-carboxylic acids.[1] This mitochondrial enzyme is the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1] Cancer cells, with their high proliferative rate, are exquisitely dependent on this pathway, making DHODH a validated and high-value target for anticancer therapy.[2]
The inhibitory action of the quinoline-4-carboxylic acid class is well-characterized. The carboxylic acid at the C-4 position is crucial, often forming a key salt bridge within the enzyme's active site, while a bulky, hydrophobic substituent at the C-2 position, such as the 4-chlorophenyl group, occupies a nonpolar pocket, enhancing binding affinity.[3] By blocking DHODH, these compounds effectively starve cancer cells of the essential pyrimidine building blocks, leading to cell cycle arrest and inhibition of tumor growth.[1]
Caption: Inhibition of the de novo pyrimidine pathway by targeting DHODH.
Part 2: The Kinase Hypothesis - A Scaffold of Potential
While DHODH inhibition is the primary narrative, the quinoline core is a cornerstone of numerous FDA-approved kinase inhibitors (e.g., targeting EGFR, c-Met, VEGFR).[4][5] This proven track record compels us to investigate the potential kinase-modulating activity of this compound. Derivatives of the closely related quinazoline-4-carboxylic acid scaffold have been explicitly designed and evaluated as selective Aurora A kinase inhibitors.[6][7] Furthermore, various quinoline derivatives have been explored as inhibitors of EGFR, HER2, and other kinases, underscoring the scaffold's versatility.[8][9]
The central hypothesis is that the quinoline ring acts as a bioisostere for the hinge-binding adenine region of ATP, while the 2-aryl group projects into the hydrophobic pocket of the kinase active site. The specific 4-chlorophenyl substituent could confer selectivity for certain kinases whose hydrophobic pockets can accommodate this particular halogenated moiety. However, without direct experimental evidence, this remains a compelling, yet unproven, hypothesis. The logical next step for any research program involving this compound is a comprehensive kinome-wide profiling screen to identify potential kinase targets.
Caption: General mechanism of competitive ATP-binding kinase inhibition.
Part 3: Synthetic Strategy - The Doebner Reaction
The synthesis of 2-aryl-quinoline-4-carboxylic acids is robustly established in the literature, with the Doebner reaction being a common and effective method.[10] This three-component reaction combines an aniline, an aldehyde, and pyruvic acid.
Caption: Workflow for the Doebner synthesis of the target compound.
Experimental Protocol: Synthesis via Doebner Reaction
Objective: To synthesize this compound.
Materials:
-
Aniline
-
4-Chlorobenzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated or dilute, for acidification)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine aniline (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in absolute ethanol. The typical concentration is around 1-2 M with respect to the aniline.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[11]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.
-
Acidification & Isolation: If the product does not precipitate sufficiently, slowly add water and/or acidify the mixture with dilute hydrochloric acid to a pH of ~4-5. The product, being a carboxylic acid, is less soluble in acidic aqueous media.[12]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final compound.[13]
Part 4: Protocols for Biological Evaluation
A multi-faceted approach is required to characterize the biological activity of this compound.
Protocol 1: In Vitro DHODH Inhibition Assay
This protocol is designed to quantify the compound's inhibitory activity against its primary suspected target.
Principle: DHODH activity is measured by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol, DCIP) coupled to the oxidation of dihydroorotate.[14]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Dihydroorotate (DHO), Coenzyme Q10 (CoQ10), DCIP
-
Test compound (serial dilutions in DMSO)
-
96-well microplate, microplate reader
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 178 µL of DHODH enzyme diluted in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Format)
This is a universal, luminescence-based assay suitable for screening the compound against a panel of kinases.[15]
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.
Caption: Workflow for the ADP-Glo™ luminescent kinase assay.
Procedure:
-
Kinase Reaction: In a 384- or 96-well plate, set up the kinase reaction containing the specific kinase, its substrate, ATP, and the test compound at various concentrations. Include no-enzyme and vehicle (DMSO) controls.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.[16]
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: A lower luminescent signal in the presence of the compound indicates inhibition. Calculate percent inhibition relative to controls and determine IC₅₀ values for any identified kinase "hits".
Protocol 3: Cell-Based Antiproliferative MTT Assay
This assay assesses the overall cytotoxic or cytostatic effect of the compound on cancer cell lines.[17]
Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[18]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Part 5: Structure-Activity Relationship (SAR) and Future Directions
While a detailed SAR for kinase inhibition by this specific compound is unavailable, extensive research on the quinoline-4-carboxylic acid scaffold against targets like DHODH and HDACs provides valuable insights that can guide future design.[19][20]
| Position/Moiety | Observation | Implication for Design |
| C-4 Carboxylic Acid | Essential for activity against DHODH and often important for HDAC inhibition.[19] | This group should likely be retained. Esterification or amidation often reduces or abolishes DHODH activity but may be tolerated for other targets. |
| C-2 Substituent | A bulky, hydrophobic group (like an aryl or biphenyl ring) is critical for potent DHODH inhibition.[3] | The 4-chlorophenyl group fits this requirement. Modifications here (e.g., altering electronics or sterics) are the primary route to modulate potency and selectivity. |
| Quinoline Ring | Substitutions on the benzo portion of the quinoline ring can fine-tune activity and physicochemical properties.[3] | Exploring substitutions (e.g., fluorine, methoxy) at the C-6 or C-7 positions could optimize activity against newly identified kinase targets. |
Future Directions
The path forward for this compound is clear. The primary task is to definitively answer the kinase question.
-
Comprehensive Kinome Profiling: The compound should be screened against a broad panel of kinases (e.g., >400 kinases) to identify any specific, high-affinity targets.
-
Mechanism of Action Validation: If kinase hits are identified, orthogonal assays (e.g., cellular target engagement assays) must be used to confirm that the compound inhibits the kinase in a cellular context.
-
Uridine Rescue Experiments: To confirm on-target DHODH effects in cell-based assays, a "uridine rescue" experiment should be performed. If the compound's antiproliferative effect is due to DHODH inhibition, the addition of exogenous uridine to the culture medium should reverse the effect.[1]
-
Lead Optimization: Based on the results of kinome profiling and SAR data, a medicinal chemistry program can be initiated to optimize the scaffold for improved potency, selectivity, and drug-like properties against either DHODH or a newly identified kinase target.
By embracing its dual nature—as a potent biosynthesis inhibitor and a potential kinase modulator—researchers can fully unlock the therapeutic promise of the this compound scaffold.
References
- ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. [URL: https://www.benchchem.com/application-notes/mtt-assay-for-anticancer-agent-158-cytotoxicity]
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4498595/]
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation. [URL: https://www.promega.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Corporation. [URL: https://worldwide.promega.com/resources/promega-notes/2002/introducing-the-kinase-glo-luminescent-kinase-assay/]
- MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.com/shared-assets/views/apps/asset-viewer/8855423001]
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3938748/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/kinase-activity-assays/kinase-glo-luminescent-kinase-assay/]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [URL: https://www.revues.imist.ma/index.php/JMC-H/article/view/33622]
- Pfitzinger reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols for DHODH Inhibitor Treatment in In Vivo Animal Models. BenchChem. [URL: https://www.benchchem.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027429/]
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. The FEBS Journal. [URL: https://febs.onlinelibrary.wiley.com/doi/10.1111/febs.17066]
- One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [URL: https://www.researchgate.
- Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [URL: https://www.researchgate.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01309]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35415127/]
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905295/]
- ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [URL: https://www.researchgate.
- Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9609059/]
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534150/]
- Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [URL: https://www.elabscience.com/p-dihydroorotate_dehydrogenase_dhodh_activity_fluorometric_assay_kit-491671.html]
- Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2268798]
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473926/]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9291199/]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.880067/full]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8983313/]
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2979]
- Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5536]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349925/]
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3719]
- (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Anticancer Properties of 2-Aryl-Quinoline-4-Carboxylic Acids
An In-Depth Technical Guide for Researchers
Abstract
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents.[1][2][3] Among its many derivatives, the 2-aryl-quinoline-4-carboxylic acid framework has emerged as a particularly fruitful platform for the development of novel anticancer therapeutics.[1] The inherent structural versatility of this scaffold, which allows for extensive functionalization at the 2-position aryl ring and the quinoline core, has enabled the generation of compounds with diverse and potent mechanisms of action.[4] These mechanisms range from the inhibition of critical metabolic enzymes and epigenetic modulators to the disruption of key signaling pathways that drive oncogenesis.[4][5] This technical guide provides an in-depth exploration of the anticancer properties of this compound class, synthesizing field-proven insights on their mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols essential for their preclinical evaluation. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of next-generation cancer therapies based on this promising chemical scaffold.
Core Mechanisms of Antineoplastic Activity
The anticancer efficacy of 2-aryl-quinoline-4-carboxylic acids is not monolithic; rather, it stems from the ability of different analogs to modulate a variety of cellular targets critical for tumor survival and proliferation. The specific mechanism is largely dictated by the nature and positioning of substituents on the core scaffold.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-established mechanism of action for this class of compounds is the inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[6] Cancer cells, with their high proliferative rate, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors. By inhibiting DHODH, these compounds effectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[6][7] The drug Brequinar Sodium is a notable example of a quinoline-4-carboxylic acid derivative that targets DHODH.[6] Structure-activity relationship studies have revealed that bulky, hydrophobic substituents at the C-2 position are crucial for potent DHODH inhibition.[6][8] The 4-carboxylic acid group is also deemed essential for activity, likely forming critical interactions, such as a salt bridge, with key amino acid residues within the enzyme's active site.[8]
Modulation of Epigenetic Targets (HDAC & SIRT)
Recent research has expanded the mechanistic landscape of these compounds to include epigenetic modulation.
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives have been designed as "cap" moieties in HDAC inhibitors.[8] In this context, the 2-aryl-quinoline-4-carboxylic acid group provides surface recognition at the entrance of the HDAC active site, while a linker and a zinc-binding group are required to chelate the catalytic zinc ion, leading to enzyme inhibition. This approach has yielded isoform-selective HDAC inhibitors.[8]
-
Sirtuin (SIRT) Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent and selective inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[9][10] SIRT3 is overexpressed in various cancers and plays a role in promoting tumorigenesis.[9] Selective inhibition of SIRT3 by these quinoline derivatives was shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines, highlighting a novel therapeutic strategy.[9][10]
Kinase Inhibition in Oncogenic Signaling
The dysregulation of protein kinase signaling is a hallmark of cancer. Several 2-arylquinoline derivatives have been identified as potent inhibitors of key oncogenic kinases.
-
EGFR and FAK Inhibition: Studies have reported 2-arylquinolines with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[11] Both kinases are pivotal in controlling cancer cell proliferation, survival, and metastasis.[11]
-
Pim-1 Kinase Inhibition: Quinoline derivatives have also been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in prostate cancer and other malignancies.[12] The 8-hydroxyquinoline 7-carboxylic acid moiety, in particular, has been noted as an important pharmacophore for this activity.[12]
The diagram below illustrates the convergence of these diverse mechanisms on core cellular processes that regulate cancer progression.
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly tunable. Decades of research have established key SAR principles that guide the rational design of potent and selective analogs. Three regions of the molecule are critical for modulating activity: the C-2 aryl substituent, the C-4 carboxylic acid, and the quinoline ring itself.[6]
| Structural Region | Modification / Observation | Impact on Anticancer Activity | Primary Mechanism(s) | Reference(s) |
| C-2 Position | Introduction of bulky, hydrophobic aryl or heteroaryl groups (e.g., biphenyl, substituted pyridine). | Crucial for high potency . Generally increases activity. | DHODH Inhibition, General Cytotoxicity | [6][8] |
| Lipophilicity of the aryl substituent. | A positive correlation is often observed; more lipophilic molecules tend to exhibit better cytotoxic effects. | General Cytotoxicity | [8][13] | |
| Presence of an acrylamido-phenyl group. | Confers selective SIRT3 inhibitory activity. | SIRT3 Inhibition | [9][10] | |
| C-4 Position | Carboxylic acid group. | Essential for activity in many series, particularly for DHODH inhibition where it forms key interactions. | DHODH Inhibition, MRP2 Inhibition | [6][8][14] |
| Conversion to carboxamide or ester. | Can alter the mechanism of action and pharmacological properties. Often used to improve cell permeability or target different enzymes. | Kinase Inhibition, General Cytotoxicity | [11][14][15] | |
| Quinoline Ring | Substitution on the benzo portion (e.g., fluorine at C-6). | Can enhance potency and modulate pharmacokinetic properties. | DHODH Inhibition | [6] |
| Introduction of basic groups. | Can be beneficial for regulating physicochemical properties and influencing the spectrum of activity. | General Cytotoxicity | [8] |
Synthesis and Experimental Evaluation
The preclinical assessment of novel 2-aryl-quinoline-4-carboxylic acid derivatives follows a standardized yet adaptable workflow, beginning with synthesis and progressing through a tiered screening cascade to elucidate potency and mechanism of action.
Common Synthetic Routes
The construction of the 2-aryl-quinoline-4-carboxylic acid core is readily achievable through classic organic reactions, lending the scaffold to library synthesis.
-
Doebner Reaction: A one-pot condensation of an aniline, an appropriate aryl aldehyde, and pyruvic acid, typically refluxed in a solvent like ethanol or acetic acid.[8][14] This is a highly efficient method for generating the desired scaffold.
-
Pfitzinger Synthesis: This method involves the reaction of isatin with a carbonyl compound containing an α-methylene group (e.g., an aryl methyl ketone) under basic conditions to yield the quinoline-4-carboxylic acid.[16]
Experimental Evaluation Workflow
The diagram below outlines a typical workflow for evaluating the anticancer properties of newly synthesized compounds. This tiered approach ensures that resources are focused on the most promising candidates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmphs.com [ijmphs.com]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcps.org [ijcps.org]
Topic: Antibacterial Spectrum of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in the development of antibacterial agents, with quinolone antibiotics being a major clinical success. Within this broad family, derivatives of 2-aryl-quinoline-4-carboxylic acid have emerged as a promising subclass for overcoming microbial resistance. This technical guide provides a detailed examination of the antibacterial spectrum of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid derivatives. We will explore the foundational mechanism of action, detail a representative synthetic protocol, present a comprehensive methodology for evaluating antibacterial efficacy, and analyze the spectrum of activity against key Gram-positive and Gram-negative pathogens. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel antibacterial therapeutics, providing both theoretical grounding and practical, field-proven protocols.
Introduction: The Quinoline Core in Antibacterial Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a vast range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The discovery of nalidixic acid in the 1960s, the first-generation quinolone, marked the beginning of a new era in antibacterial therapy.[3] These synthetic agents established a novel mechanism of action: the inhibition of bacterial DNA synthesis.[4]
Subsequent generations, particularly the fluoroquinolones, expanded the spectrum of activity to include both Gram-negative and Gram-positive bacteria, cementing their role as broad-spectrum antibiotics.[5][6][7] The core structure, 4-quinolone-3-carboxylic acid, was identified as essential for this activity.[8] More recent research has focused on modifying the quinoline scaffold at various positions to enhance potency, broaden the spectrum, and circumvent rising resistance. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown significant antibacterial potential, making them a key area of investigation.[9][10] This guide focuses specifically on derivatives featuring a 4-chlorophenyl substituent at the C-2 position, a modification that can influence the compound's steric and electronic properties, and consequently, its biological activity.
Foundational Principles: Mechanism of Action and Structural Requirements
Inhibition of Bacterial Type II Topoisomerases
The primary antibacterial target of quinolone-based compounds is the bacterial type II topoisomerase system, which includes DNA gyrase and topoisomerase IV.[11][12] These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them ideal targets for therapeutic intervention.[4]
-
DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into the DNA helix, a process essential for initiating DNA replication. In Gram-negative bacteria, DNA gyrase is the principal target of quinolones.[2][4]
-
Topoisomerase IV: The main role of this enzyme is to unlink the intertwined daughter chromosomes following DNA replication (decatenation). It is the primary target for quinolones in most Gram-positive bacteria.[3][4]
The quinolone molecule stabilizes the covalent complex formed between the topoisomerase and the cleaved DNA strand. This action traps the enzyme on the DNA, preventing the re-ligation of the DNA break and leading to a halt in DNA replication and the generation of lethal double-strand breaks.[4][11]
Core Structure-Activity Relationship (SAR)
Decades of research have established a clear structure-activity relationship for quinoline-4-carboxylic acids.[13] The integrity of the core scaffold and specific functional groups are indispensable for antibacterial activity.
-
The 4-Carboxylic Acid Group: This moiety is crucial for activity. It is believed to interact with the active site of the target enzymes and is essential for binding to the DNA-gyrase complex.[13][14]
-
The C-2 Position Substituent: The introduction of a bulky, hydrophobic substituent at the C-2 position, such as an aryl ring, has been shown to be critical for potent inhibitory activity.[13] The 2-(4-chlorophenyl) group in the derivatives discussed here serves this role, providing a significant hydrophobic element that influences target engagement.
The diagram below illustrates the established mechanism of action for this class of compounds.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through condensation reactions. The Doebner reaction provides a straightforward and efficient method for this purpose.
Rationale for the Doebner Reaction
The Doebner reaction is a variation of the Doebner-von Miller reaction and involves the condensation of an aniline, an aldehyde, and pyruvic acid. Its selection is based on its reliability and the commercial availability of the starting materials. Aniline provides the core of the benzo ring of the quinoline, 4-chlorobenzaldehyde installs the desired C-2 substituent, and pyruvic acid serves as the three-carbon unit that forms the pyridine ring containing the essential carboxylic acid group.
Detailed Experimental Protocol
Reaction: Synthesis of this compound via the Doebner Reaction.
Materials:
-
Aniline (1.0 eq.)
-
4-Chlorobenzaldehyde (1.0 eq.)
-
Pyruvic acid (1.1 eq.)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq.) and 4-chlorobenzaldehyde (1.0 eq.) in absolute ethanol.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add pyruvic acid (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified this compound.
-
Dry the final product under vacuum. Characterize the compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[10][15]
Evaluating the Antibacterial Spectrum: A Self-Validating Protocol
To ensure the reliability and reproducibility of antibacterial screening, a robust and standardized methodology is paramount. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18][19]
The Principle of Broth Microdilution
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[20] The test is performed in a 96-well microtiter plate, allowing for efficient screening of multiple compounds and concentrations. The MIC is determined by visual inspection for turbidity after a defined incubation period.[17] This protocol is designed to be self-validating by including essential controls: a sterility control (broth only), a growth control (broth + inoculum), and a positive control (a known antibiotic).
Detailed Protocol for MIC Determination
Materials & Equipment:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Cation-Adjusted Mueller-Hinton Broth (MHB)[19]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37 °C)
-
Multichannel pipette
Procedure:
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer to reach an optical density (OD₆₀₀) of about 0.1.[21]
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[16]
Step 2: Preparation of the Microtiter Plate
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).
-
Add 200 µL of this working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10. This leaves columns 11 and 12 for controls.
-
The wells in columns 1-10 now contain 100 µL of the compound at decreasing concentrations.
Step 3: Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to the wells in columns 1 through 11.
-
Column 10: Lowest concentration of the test compound.
-
Column 11: Growth control (100 µL MHB + 100 µL inoculum).
-
Column 12: Sterility control (200 µL MHB only, no inoculum).
-
Seal the plate and incubate at 37 °C for 18-24 hours.[16][21]
Step 4: Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The sterility control (column 12) should be clear.
-
The growth control (column 11) should be turbid.
-
The MIC is the lowest concentration of the compound (the first clear well) at which there is no visible growth.[20]
The following diagram illustrates the experimental workflow for determining the MIC.
Antibacterial Spectrum of 2-(Aryl)quinoline-4-carboxylic Acid Derivatives
The antibacterial spectrum of this class of compounds is broad, with activity demonstrated against both Gram-positive and Gram-negative bacteria.[10][22] The presence of the 2-aryl substituent is known to contribute significantly to this activity.[10] While specific, comprehensive data for the 2-(4-chlorophenyl) derivative is consolidated from multiple studies, the available literature on closely related 2-phenyl and 2-(chloro-phenyl) derivatives provides a strong, representative profile of its expected activity.[10][15][23]
The following table summarizes representative MIC values for 2-phenyl-quinoline-4-carboxylic acid derivatives against a panel of common pathogens.
| Bacterial Strain | Gram Stain | Type | Representative MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | Cocci | 49.04 - 64 | [10][24] |
| Bacillus subtilis | Positive | Rod | >64 | [10] |
| Escherichia coli | Negative | Rod | 128 - 191.36 | [10][24] |
| Pseudomonas aeruginosa | Negative | Rod | >128 | [10] |
Note: Data is compiled from studies on various 2-phenyl and 2-bromophenyl quinoline derivatives to be representative of the class.[10][23][24]
Analysis of the Spectrum:
-
Gram-Positive Activity: The data indicates that these compounds generally exhibit more potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[10][24] This aligns with the known activity of many quinolone derivatives where Topoisomerase IV is the primary target.
-
Gram-Negative Activity: Activity against Gram-negative bacteria like E. coli is observed, but typically at higher concentrations.[10] The outer membrane of Gram-negative bacteria often presents a formidable barrier to drug penetration, which may contribute to the higher MIC values. Potency against organisms like Pseudomonas aeruginosa is generally limited, a common challenge for many antibiotic classes.[22]
-
Influence of the 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can modulate the electronic distribution of the entire molecule. This can influence how the compound docks into the active site of DNA gyrase or topoisomerase IV, potentially enhancing binding affinity and inhibitory activity compared to unsubstituted analogs. Further focused studies are needed to precisely quantify this effect.
Conclusion and Future Directions
This compound and its derivatives represent a compelling scaffold for the development of new antibacterial agents. Grounded in the well-established mechanism of quinolone antibiotics, they possess a broad spectrum of activity, with particular promise against Gram-positive pathogens. The synthetic accessibility via methods like the Doebner reaction allows for facile generation of analogs for further optimization.
Future research should focus on a systematic exploration of the structure-activity relationship. Key areas for investigation include:
-
Expanding Substitutions: Modifying the quinoline core (e.g., at positions 6, 7, or 8) and the 4-chlorophenyl ring to improve potency and broaden the spectrum.
-
Overcoming Resistance: Evaluating these compounds against drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), to determine their potential to address critical clinical needs.[23]
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have the potential to become viable drug candidates.
By leveraging the foundational knowledge of the quinoline pharmacophore and employing the robust screening methodologies outlined in this guide, the scientific community can continue to develop this promising class of compounds in the ongoing fight against bacterial infections.
References
- Wikipedia. Quinolone antibiotic. [Link]
- Al-Soud, Y. A., et al. (2023). Quinolone antibiotics. PMC - PubMed Central - NIH. [Link]
- Wroblewski, R., & Saelens, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- O'Donnell, J. (2000). New Classification and Update on the Quinolone Antibiotics. American Academy of Family Physicians. [Link]
- Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- Dominguez, D. C., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC - PubMed Central. [Link]
- Microbe Investigations. (Date unavailable). Minimum Inhibitory Concentration (MIC) Test.
- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Kleandrova, V. V., et al. (2020). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. PubMed. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central - NIH. [Link]
- LibreTexts Biology. (2024). 13.
- Wikipedia. (Date unavailable).
- Loncaric, I., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - PubMed Central - NIH. [Link]
- Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
- Nostro, A., & Papalia, T. (2012).
- ResearchGate. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
- Madrid, D. C., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - PubMed Central - NIH. [Link]
- Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - PubMed Central. [Link]
- Kumar, A., et al. (2021). DNA Gyrase as a Target for Quinolones. MDPI. [Link]
- Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
- Tari, L. W., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
- ResearchGate. (Date unavailable). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
- S. L. G., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - PubMed Central - NIH. [Link]
- Ramirez-Prada, J., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
- Strigácová, J., et al. (2000).
- Shirole, N. (Date unavailable). Quinoline Antibacterial Agents 1. Scribd. [Link]
- ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Tadesse, A., et al. (2022). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. [Link]
- Wang, X., et al. (2016).
- Neu, H. C. (1985).
- Li, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
- Tang, G., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]
- Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - PubMed Central - NIH. [Link]
- Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
- El-Faham, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Li, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - PubMed Central - NIH. [Link]
- Chen, Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
- Zhang, M., & Ma, S. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thaiscience.info [thaiscience.info]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. protocols.io [protocols.io]
- 22. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinoline-4-Carboxylic Acids
Introduction: The Prominence of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold
The quinoline ring is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant interest in medicinal chemistry.[1] When substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, the resulting 2-phenylquinoline-4-carboxylic acid scaffold emerges as a versatile template for designing therapeutic agents with a wide spectrum of biological activities. These activities range from antimicrobial and antiviral to potent anticancer effects through the inhibition of key enzymes like histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[2][3]
The presence of the aryl ring at the second position is often a critical determinant of the biological activity of quinoline-4-carboxylic acid derivatives, making this class of compounds particularly suitable for further modification to develop more effective therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound class, offering insights into the rational design of novel derivatives for researchers, scientists, and drug development professionals. We will explore the key synthetic pathways, delve into the nuanced SAR for different therapeutic targets, and provide standardized experimental protocols to support further research and development.
Core Synthetic Strategies: Accessing the Scaffold
The generation of a diverse library of 2-phenylquinoline-4-carboxylic acid analogs is predicated on robust and flexible synthetic methodologies. The two most prominent methods for constructing the core scaffold are the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
A frequently employed method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This one-pot condensation reaction involves an aromatic amine (e.g., aniline), an aldehyde (e.g., benzaldehyde), and pyruvic acid.[2][3][4] The reaction can be catalyzed by acids such as trifluoroacetic acid or conducted in glacial acetic acid, which can also serve as the solvent.[2][3]
Pfitzinger Reaction
An alternative and versatile route is the Pfitzinger reaction, which involves the condensation of isatin with an α-methyl ketone (e.g., acetophenone) in the presence of a base, such as potassium hydroxide.[5][6] This method is particularly useful for accessing derivatives with various substituents on the quinoline core, dictated by the choice of the starting isatin.
Experimental Protocol: Synthesis via Pfitzinger Reaction
This protocol describes a general procedure for the synthesis of the parent 2-phenylquinoline-4-carboxylic acid.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 3M)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve isatin (1.0 eq) in a 20-33% aqueous solution of KOH.[5][6]
-
To this solution, add acetophenone (1.1 eq) dissolved in ethanol.[6]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 8-36 hours, monitoring the reaction by TLC.[5][6]
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[5]
-
Place the aqueous layer in an ice bath and acidify to pH 5-6 with cold 3M HCl to precipitate the product.[5][6]
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield the 2-phenylquinoline-4-carboxylic acid product.[5]
Visualizing the Core Scaffold and a General Workflow
To systematically explore the SAR of this scaffold, it is crucial to identify the key positions amenable to chemical modification.
Caption: Core structure highlighting key modification sites.
The development of novel analogs follows a structured workflow from initial design to biological validation.
Caption: A typical drug discovery workflow for novel analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-phenylquinoline-4-carboxylic acids can be profoundly altered by substitutions at the R1, R2, and R3 positions.
Anticancer Activity: Targeting HDACs and DHODH
1. Histone Deacetylase (HDAC) Inhibition:
This scaffold has been successfully employed as the "cap" region of HDAC inhibitors, which typically consist of a zinc-binding group (ZBG), a linker, and a cap moiety that interacts with residues at the entrance of the enzyme's active site.[6][7] The 2-phenylquinoline-4-carboxylic acid structure, with its multiple aromatic rings, is designed to form strong hydrophobic interactions in this region.[6][7]
-
Substituents on the 2-Phenyl Ring (R2): The nature of the substituent on the phenyl ring significantly impacts HDAC inhibitory potency.
-
Favorable Substitutions: Difluoro and additional phenyl substitutions can be conducive to inhibitory activity.[7] For example, compounds D11 and D12, with such substitutions, exhibited good HDAC inhibition.[8]
-
Unfavorable Substitutions: Chlorine, methyl, and methoxy substitutions on the phenyl ring have been shown to reduce HDAC inhibitory potency compared to the unsubstituted analog.[7]
-
-
Zinc-Binding Group (ZBG) and Linker (R3 Modification): The carboxylic acid at the C-4 position is typically modified to incorporate a ZBG via a linker. The choice of ZBG is critical for both potency and isoform selectivity.
-
In a study synthesizing 30 derivatives, compounds bearing a hydroxamic acid or hydrazide ZBG were evaluated.[7][8]
-
A derivative, designated D28, containing a hydroxamic acid ZBG, demonstrated selectivity for HDAC3 with an IC₅₀ value of 24.45 µM.[7][8]
-
Interestingly, while converting the ZBG to a hydrazide (as in compound D29) remarkably improved enzyme inhibitory activity against HDAC3 (IC₅₀ = 0.477 µM), it did not translate to significant antiproliferative potency in cell-based assays.[7][9] This highlights the complex interplay between enzyme inhibition and cellular activity.
-
Table 1: SAR of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors
| Compound ID | 2-Phenyl Substituent | Zinc-Binding Group (ZBG) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|---|
| D28 | Unsubstituted | Hydroxamic Acid | >1000 | >1000 | 24.45 | >1000 | [7][8] |
| D29 | Unsubstituted | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 | [7] |
| D30 | Unsubstituted | Hydrazide | 1.427 | 8.127 | 0.100 | >1000 | [7] |
| SAHA (Control) | - | Hydroxamic Acid | 0.0539 | 0.152 | 0.0397 | ND | [7] |
Data summarized from reference[7].
2. Dihydroorotate Dehydrogenase (DHODH) Inhibition:
DHODH is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for cancer therapy. For this target, the SAR points towards a clear requirement for specific steric and electronic properties at the C-2 position.
-
Substituents at the C-2 Position (R2): Bulky, hydrophobic substituents at the C-2 position are essential for potent DHODH inhibition.[3] This suggests the presence of a large, non-polar binding pocket in the enzyme's active site that can accommodate these groups.
-
The C-4 Carboxylic Acid (R3): The 4-carboxylic acid group is also deemed essential for activity, likely forming a critical salt bridge or hydrogen bond interaction with key amino acid residues within the DHODH active site.[3]
Antimicrobial Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[1][10] The SAR in this context often revolves around enhancing interactions with bacterial targets and improving physicochemical properties.
-
General Observation: Structural modifications to the parent 2-phenylquinoline-4-carboxylic acid scaffold generally lead to increased antibacterial activity.[1]
-
Introduction of Amino Substituents: A key strategy to improve potency involves the introduction of amino substituents. These groups can serve as new hydrogen bond donors and acceptors, potentially increasing the binding affinity of the compounds to their target enzymes or cellular structures.[4]
-
Specific Examples: In one study, a series of derivatives were synthesized and tested against various bacterial strains.[1][10]
-
Compound 5a₄ showed the best inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.[1][10][11]
-
Compound 5a₇ was most active against Escherichia coli, with an MIC of 128 µg/mL.[1][10][11]
-
Importantly, compound 5a₄ also demonstrated low cytotoxicity in an MTT assay, indicating a favorable therapeutic window.[1][10][11]
-
Table 2: Antibacterial Activity (MIC) of Selected Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5a₄ | S. aureus | 64 | [1][10] |
| 5a₇ | E. coli | 128 | [1][10] |
Data summarized from references[1][10].
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Dilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotic (e.g., Gentamicin)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of final concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
SAR Summary and Future Perspectives
The 2-phenylquinoline-4-carboxylic acid scaffold is a remarkably adaptable platform for drug discovery. The SAR data collected to date provides a clear roadmap for the rational design of new, more potent, and selective agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives as HDAC Inhibitors
Foreword: The Strategic Imperative for Novel HDAC Inhibitors
In the landscape of epigenetic drug discovery, histone deacetylases (HDACs) remain a high-value target for therapeutic intervention, particularly in oncology.[1][2] The enzymatic removal of acetyl groups from histone and non-histone proteins by HDACs is a critical regulatory mechanism for gene expression; its dysregulation is a hallmark of many cancers.[1][2] While the first generation of HDAC inhibitors (HDACi), such as the pan-inhibitor Vorinostat (SAHA), validated this therapeutic strategy, their broad activity profiles are often associated with dose-limiting toxicities.[3] This has catalyzed a field-wide pivot towards developing isoform-selective inhibitors that promise a wider therapeutic window and a more refined mechanism of action.
Within this pursuit, the quinoline scaffold has emerged as a privileged structure. Its rigid, planar nature and rich electronic properties make it an ideal "cap" group for interacting with the surface of the HDAC active site. This guide focuses specifically on derivatives of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a chemotype that has shown significant promise in yielding potent and selective HDAC inhibitors. Herein, we will dissect the molecular rationale, synthetic strategy, and biological evaluation of this important class of molecules, providing researchers and drug development professionals with a comprehensive technical framework.
The Pharmacophore: A Tripartite Molecular Architecture
The canonical design of a small molecule HDAC inhibitor is based on a tripartite pharmacophore model. Understanding this model is fundamental to appreciating the design of the this compound series.[2][4]
-
Cap Group: A larger, often aromatic moiety that interacts with residues at the rim of the HDAC active site tunnel. This interaction is crucial for anchoring the inhibitor and contributes significantly to isoform selectivity.[4] In our case, the this compound core serves this function.
-
Linker: A connecting chain, typically aliphatic or aromatic, that spans the active site tunnel. The length and rigidity of the linker are critical determinants of potency and isoform selectivity.[5][6][7]
-
Zinc-Binding Group (ZBG): A functional group that chelates the catalytic Zn²⁺ ion at the base of the active site pocket, thereby inactivating the enzyme.[3] The choice of ZBG profoundly impacts potency, selectivity, and pharmacokinetic properties.[8][9]
Figure 1: The tripartite pharmacophore model of a typical HDAC inhibitor interacting with the enzyme's active site.
Mechanism of Action: Zinc Chelation and Transcriptional Activation
The primary mechanism of action for these compounds is the potent chelation of the zinc ion within the HDAC active site.[3][10] Hydroxamic acid (-CONHOH) is the most widely utilized ZBG due to its ability to form a highly stable, bidentate coordinate bond with the Zn²⁺ ion.[3][10] This interaction effectively blocks the binding of the natural substrate, acetyl-lysine, preventing the deacetylation reaction.
The downstream consequence of HDAC inhibition is the hyperacetylation of histone proteins. This neutralizes the positive charge of lysine residues, weakening their electrostatic interaction with the negatively charged DNA backbone. The resulting chromatin relaxation leads to a more open, euchromatic state, making gene promoters accessible to transcription factors and ultimately leading to the expression of previously silenced genes, including critical tumor suppressors.[1]
Figure 2: Cellular mechanism of action for quinoline-based HDAC inhibitors, leading to gene expression and apoptosis.
Synthesis Strategy: The Pfitzinger Reaction
The cornerstone of synthesizing the 2-arylquinoline-4-carboxylic acid scaffold is the Pfitzinger reaction, a robust and versatile method first described in 1886.[4][11] This reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group, such as 4-chloroacetophenone, under basic conditions.[4][12]
The choice of the Pfitzinger reaction is strategic for several reasons:
-
Convergence: It allows for the rapid assembly of the complex quinoline core from readily available starting materials.
-
Versatility: By varying the substituted isatin and the acetophenone, a wide array of derivatives can be generated, facilitating comprehensive Structure-Activity Relationship (SAR) studies.
-
Functional Handle: The reaction directly yields a carboxylic acid at the 4-position, which serves as a crucial chemical handle for attaching the linker and zinc-binding group moieties.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the core "cap" group.
Materials:
-
Isatin
-
4-Chloroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, dissolve 0.2 mol of KOH in 30 mL of 95% ethanol with stirring. Causality Note: A strong base like KOH is required to catalyze the initial ring-opening of the isatin amide bond to form the potassium isatinate intermediate.[4][13]
-
Isatin Ring Opening: Add 0.07 mol of isatin to the ethanolic KOH solution. Stir the mixture at room temperature for 30-45 minutes. The color will typically change from orange to a brownish or yellow hue, indicating the formation of the isatinate.[13][14]
-
Addition of Carbonyl: To the stirred mixture, add a stoichiometric equivalent (0.07 mol) of 4-chloroacetophenone.
-
Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[11][15] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature provides the necessary activation energy for the condensation between the isatinate and the ketone, subsequent cyclization, and dehydration to form the aromatic quinoline ring.[4]
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Pour the concentrated reaction mixture into a beaker containing 100 mL of ice-water. Stir vigorously.
-
Acidification: Slowly add glacial acetic acid dropwise to the aqueous mixture until the pH is acidic (pH ~4-5). This will protonate the carboxylate salt, causing the desired this compound to precipitate out of solution as a solid.[11][15]
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.
Figure 3: Workflow for the synthesis of the quinoline core via the Pfitzinger reaction.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the tripartite pharmacophore has yielded crucial insights into the SAR of this chemical series. A key study synthesized a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives to probe the effects of different cap groups, linkers, and ZBGs.[2][16] While the specific focus of this guide is the 4-chlorophenyl derivative, the data from closely related analogs, particularly the 2-chlorophenyl derivative D28, is highly instructive.[2][16]
Key SAR Insights:
-
The Cap Group: Substitutions on the 2-phenyl ring have a marked effect on potency. Halogen substitutions, such as chlorine, are generally well-tolerated and can enhance activity. In contrast, methyl or methoxy substitutions on the phenyl ring have been shown to reduce HDAC inhibitory potency.[2]
-
The Linker: A phenylpiperazine group has been successfully employed as a rigid linker to connect the quinoline cap to the ZBG.[5][16] The rigidity of this linker can improve binding affinity compared to more flexible aliphatic chains by reducing the entropic penalty upon binding.[5]
-
The Zinc-Binding Group (ZBG): The choice of ZBG is a critical determinant of both potency and isoform selectivity.
-
Hydroxamic Acid: Derivatives containing a hydroxamic acid ZBG, such as compound D28 (the 2-chloro analog), exhibit potent anticancer activity and notable selectivity for HDAC3.[2][16]
-
Hydrazides: Replacing the hydroxamic acid with a hydrazide ZBG can dramatically increase enzymatic inhibitory potency, particularly against HDAC3. For example, compound D29 (the hydrazide analog of D28) showed an IC₅₀ of 0.477 µM against HDAC3, a significant improvement over the parent hydroxamic acid.[2][16] However, this enhanced enzymatic activity did not always translate to improved cellular anti-proliferative potency, suggesting that factors like cell permeability or metabolism may play a role.[16]
-
Data Summary: HDAC Inhibitory Activity
The following table summarizes the enzymatic inhibitory activity (IC₅₀) for representative compounds against Class I and IIb HDACs.
| Compound | R (Cap Group) | ZBG | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) |
| D28 | 2-Chlorophenyl | Hydroxamic Acid | >100 | >100 | 24.45 | >100 |
| D29 | 2-Chlorophenyl | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |
| SAHA | (Vorinostat) | Hydroxamic Acid | 0.054 | 0.098 | 0.076 | 0.043 |
Data sourced from Frontiers in Chemistry (2022).[2][16]
Biological Evaluation: In Vitro HDAC Inhibition Assay
To determine the potency and selectivity of newly synthesized compounds, a robust and reproducible in vitro enzymatic assay is essential. A common and reliable method is a fluorometric assay that measures the enzymatic activity of recombinant HDAC isoforms.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and published methodologies.
Principle: The assay utilizes a fluorogenic substrate, typically Boc-Lys(Ac)-AMC. In the presence of active HDAC enzyme, the acetyl group is removed from the lysine residue. A developer solution, containing a protease (e.g., trypsin), is then added. The protease specifically cleaves the deacetylated substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity.[17]
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (containing trypsin)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., SAHA)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor (SAHA) in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Enzyme Addition: To each well of the 96-well plate, add 25 µL of assay buffer containing the appropriate recombinant HDAC enzyme. Include "no inhibitor" controls (enzyme + buffer + DMSO) and "blank" controls (buffer only).
-
Inhibitor Incubation: Add 25 µL of the diluted test compounds, reference inhibitor, or control solution to the appropriate wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Deacetylation Reaction: Incubate the plate at 37°C for 60 minutes. Causality Note: This incubation allows the active, uninhibited enzyme to catalyze the deacetylation of the substrate.
-
Development: Stop the deacetylation reaction by adding 50 µL of the developer solution to each well. Incubate at room temperature for 20 minutes. This step allows for the proteolytic cleavage of the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
Derivatives based on the this compound scaffold represent a highly promising class of HDAC inhibitors. The strategic use of the Pfitzinger reaction allows for the efficient synthesis of the core cap group, while systematic modifications to the linker and zinc-binding group have provided critical insights into the structure-activity relationship.
Notably, this class of compounds has yielded molecules with significant selectivity for HDAC3, an isoform implicated in the pathogenesis of various cancers.[2][16] The discovery that hydrazide ZBGs can dramatically enhance enzymatic potency offers a compelling avenue for future optimization.[2][16] However, the disconnect observed between enzymatic potency and cellular activity for some hydrazide derivatives underscores the importance of a multi-parameter optimization approach, balancing target affinity with crucial drug-like properties such as cell permeability and metabolic stability.
Future work in this area should focus on:
-
Expanding SAR: Synthesizing a broader range of derivatives with diverse substitutions on both the quinoline and 2-phenyl rings to further refine selectivity.
-
Linker Optimization: Exploring alternative rigid linkers to modulate isoform selectivity and improve physicochemical properties.
-
In Vivo Evaluation: Advancing lead compounds with favorable in vitro profiles into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance the development of this promising class of targeted epigenetic therapies.
References
- Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. PubMed.
- Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study | Request PDF. ResearchGate.
- The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. ACS Publications.
- HDAC Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.
- Molecular Docking Study of Some HDAC Inhibitors. ResearchGate.
- Full article: Zinc binding groups for histone deacetylase inhibitors. Taylor & Francis Online.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI.
- Pfitzinger Quinoline Synthesis. Organic Chemistry Portal.
- A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. PubMed Central.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Pfitzinger reaction - Wikipedia. Wikipedia.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- Histone deacetylase 1 (HDAC1) assay. BMG LABTECH.
- Inhibitors of human histone deacetylase: synthesis and enzyme assay of hydroxamates with piperazine linker. PubMed.
- Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. MDPI.
- Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. National Institutes of Health.
- Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore.
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of human histone deacetylase: synthesis and enzyme assay of hydroxamates with piperazine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. jocpr.com [jocpr.com]
- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
An In-Depth Technical Guide to the Antimalarial Potential of Quinoline-4-Carboxamides
A Senior Application Scientist's Perspective on Advancing Antimalarial Drug Discovery
The persistent global threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2] Within the landscape of antimalarial drug discovery, quinoline-containing compounds have historically played a pivotal role. This guide provides a comprehensive technical overview of a promising class of molecules: the quinoline-4-carboxamides. We will delve into their mechanism of action, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rise of Quinoline-4-Carboxamides: A Novel Mechanistic Approach
The journey of quinoline-4-carboxamides as potent antimalarials began with phenotypic screening, which identified initial hits with good in vitro activity against the blood stage of P. falciparum.[1][3] However, these early compounds were hampered by suboptimal physicochemical properties, such as high lipophilicity and poor metabolic stability.[1] Through a rigorous medicinal chemistry program, these initial hits were optimized, leading to the discovery of lead molecules with low nanomolar potency and significantly improved pharmacokinetic profiles.[3][4]
A key breakthrough was the elucidation of a novel mechanism of action for this class of compounds: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][3] PfEF2 is essential for protein synthesis, and its inhibition effectively halts parasite proliferation.[1] This distinct mechanism is a significant advantage, as it circumvents existing resistance pathways that affect many current antimalarial drugs.[5][6]
Targeting a Critical Parasite Process
The inhibition of PfEF2 by quinoline-4-carboxamides represents a departure from the mechanisms of traditional quinoline-based drugs like chloroquine, which primarily target heme detoxification in the parasite's digestive vacuole.[7] The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of quinoline-4-carboxamides.
Structure-Activity Relationship (SAR) and Lead Optimization
The optimization of the initial quinoline-4-carboxamide hits involved systematic modifications to the core structure to enhance potency and improve drug-like properties. The general structure consists of a quinoline core with substituents at various positions, critically at the 4-position where the carboxamide linkage is located.
Key insights from SAR studies include:
-
Substitutions on the Quinoline Ring: Halogen substitutions (e.g., chlorine or fluorine) at the R¹ position were generally well-tolerated and could improve physicochemical properties like clogP without a significant loss of activity.[1][3] Removal of the halogen, however, often led to a substantial drop in potency.[1]
-
The Carboxamide Linker: The nature of the amine component of the carboxamide was found to be crucial for activity.
-
Side Chain Modifications: Alterations to the side chain attached to the carboxamide nitrogen were explored to optimize pharmacokinetic parameters.
The following table summarizes the impact of key structural modifications on the antimalarial activity and properties of quinoline-4-carboxamides.
| Modification | Position | Effect on Activity | Effect on Properties | Reference |
| Halogen Substitution | R¹ | Maintained or slightly decreased | Decreased clogP, improved solubility | [1][3] |
| Halogen Removal | R¹ | Significant decrease | --- | [1] |
| Amine Variation | Carboxamide | Critical for potency | Influenced DMPK properties | [3] |
Experimental Protocols for Evaluation
A robust and multi-faceted experimental approach is essential to validate the antimalarial potential of novel quinoline-4-carboxamide candidates. This involves a tiered screening process, from initial in vitro assays to more complex in vivo models.
In Vitro Antimalarial Activity Assays
The initial assessment of antimalarial activity is performed in vitro using cultured P. falciparum. The [³H]-hypoxanthine incorporation assay is a widely used and reliable method.[8][9]
Protocol: [³H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or a suitable substitute like Albumax I.[10]
-
Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium.
-
Assay Plate Preparation: Add the parasitized erythrocyte suspension to 96-well plates containing the drug dilutions. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Incubation: Incubate the plates for 48 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.[8]
-
Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assays
To ensure the selective toxicity of the compounds against the parasite, in vitro cytotoxicity assays against mammalian cell lines are crucial. The MTT assay is a standard colorimetric method for assessing cell viability.[9][11]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2, TOV-21G, or WI-26VA4) in the appropriate medium and conditions.[12][13]
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀).
In Vivo Efficacy Models
Promising compounds with good in vitro activity and a favorable selectivity index should be advanced to in vivo efficacy testing in murine models of malaria.[14][15] The Plasmodium berghei mouse model is a commonly used primary screen.[16]
Protocol: P. berghei 4-Day Suppressive Test
-
Animal Model: Use a suitable mouse strain, such as Swiss Webster or C57BL/6.[14]
-
Infection: Inoculate the mice intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: Administer the test compound orally or subcutaneously once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 4 post-infection, collect blood samples and determine the percentage of parasitized erythrocytes by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: Calculate the 90% effective dose (ED₉₀), which is the dose required to suppress parasitemia by 90% compared to an untreated control group.
The following diagram outlines the general workflow for the discovery and preclinical evaluation of quinoline-4-carboxamide antimalarials.
Caption: Drug discovery and evaluation workflow.
Addressing Potential Resistance
While the novel mechanism of action of quinoline-4-carboxamides is promising, the potential for resistance development must be considered. Resistance to traditional quinolines like chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[7] It is imperative to investigate whether mutations in PfEF2 or other targets could confer resistance to quinoline-4-carboxamides. Continuous monitoring and the development of combination therapies will be crucial to safeguarding the long-term efficacy of this promising class of antimalarials.
Future Directions and Conclusion
Quinoline-4-carboxamides represent a significant advancement in the fight against malaria. Their novel mechanism of action, potent multistage activity, and efficacy in preclinical models position them as strong candidates for further development.[3][17] Future research should focus on:
-
Expanding the SAR: Further exploration of the chemical space to identify next-generation compounds with even more favorable properties.
-
Investigating Resistance Mechanisms: Proactively studying potential resistance pathways to inform long-term therapeutic strategies.
-
Combination Therapy Studies: Evaluating the synergistic potential of quinoline-4-carboxamides with other antimalarials to enhance efficacy and delay resistance.
By leveraging the insights and protocols outlined in this guide, the scientific community can continue to unlock the full potential of quinoline-4-carboxamides and contribute to the ultimate goal of malaria eradication.
References
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy. [Link]
- Bray, P. G., et al. (2005).
- Akinyede, K. A., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. [Link]
- Foley, M., & Tilley, L. (1998). Malaria chemotherapy: resistance to quinoline containing drugs in Plasmodium falciparum.
- Webster, H. K., et al. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian Journal of Tropical Medicine and Public Health. [Link]
- de Oliveira, R. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. [Link]
- Ross, L. S., & D'Arcy, N. (2022). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Pharmacology and Toxicology. [Link]
- Moss, E. L., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal. [Link]
- Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vivo. MMV. [Link]
- Chea, C., et al. (2023). In vitro and in vivo models used for antimalarial activity: A brief review.
- Journal of Medicinal Chemistry. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Lell, B., et al. (2000). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy. [Link]
- Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. SciSpace. [Link]
- Egan, T. J. (2006). Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Open Research Repository. [Link]
- de Oliveira, R. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
- Spillman, N. J., et al. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs.
- de Oliveira, R. B., et al. (2022).
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Europe PMC. [Link]
- Baragaña, B., et al. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral. [Link]
- Delves, M. J., et al. (2025). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. MalariaWorld. [Link]
- Joice, A. C., et al. (2022).
- Lahna, Z., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Centers for Disease Control and Prevention. (2024). Drug Resistance in the Malaria-Endemic World. CDC. [Link]
- Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. [Link]
- Mijangos, M. V., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins.
- Martinov, M. N., et al. (2011).
- Joice, A. C., et al. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P.
- Mijangos, M. V., et al. (2021). Synthetic route to quinoline-4-carboxyl derivatives. a) The classical Pfitzinger reaction, b) Halberkann modification for 2-hydroxyquinoline-4-carboxylic acids and our work.
- Sahu, N. K., et al. (2020). Different in vitro drug sensitivity assays used in antimalarial drug screening.
- Winter, R. W., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]
- Dennis, A. S. M., et al. (2020). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology. [Link]
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]
- Singh, C., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters. [Link]
- Pharmacy 180. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [sonar.ch]
- 5. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malaria chemotherapy: resistance to quinoline containing drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mmv.org [mmv.org]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Methodological & Application
Synthesis of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid: A Detailed Guide Using the Pfitzinger Reaction
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
2-(4-Chlorophenyl)quinoline-4-carboxylic acid is a key heterocyclic compound. The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antitumor, antiviral, and antibacterial properties.[1][2][3] Its derivatives are actively investigated in drug discovery for their potential as novel inhibitors for enzymes like histone deacetylases (HDACs) and sirtuins, which are implicated in cancer and other diseases.[4]
This application note provides a comprehensive guide to the synthesis of this compound. We will focus on the Pfitzinger reaction, a reliable and versatile method for constructing the quinoline-4-carboxylic acid core.[1][5] This document offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, characterization data, and a validated workflow for researchers in organic synthesis and drug development.
Synthetic Strategy: The Pfitzinger Reaction
While several named reactions can produce the quinoline core, such as the Doebner-von Miller, Combes, and Friedländer syntheses, the Pfitzinger reaction is exceptionally well-suited for preparing 2,4-disubstituted quinoline-4-carboxylic acids.[6][7][8][9] The reaction condenses an isatin (or its ring-opened form, isatinic acid) with a carbonyl compound possessing an α-methylene group, under basic conditions, to directly yield the target scaffold.[5][10]
Key Advantages of the Pfitzinger Approach:
-
Directness: It provides a straightforward route to the desired quinoline-4-carboxylic acid core in a single main step.
-
Versatility: A wide range of substituted isatins and carbonyl compounds can be used, allowing for diverse functionalization of the quinoline ring.
-
Convergent Synthesis: It efficiently combines two key building blocks (isatin and a ketone) to rapidly build molecular complexity.
Reaction Mechanism: A Step-by-Step Explanation
Understanding the Pfitzinger reaction mechanism is crucial for optimizing conditions and troubleshooting the synthesis. The process unfolds through several distinct stages, catalyzed by a strong base like potassium hydroxide (KOH).[1][5][11]
-
Ring Opening of Isatin: The reaction initiates with the base-catalyzed hydrolytic cleavage of the amide bond in isatin (1) . This opens the five-membered ring to form the potassium salt of an α-keto acid, isatinate (2) .[5][12]
-
Schiff Base Formation: The aniline moiety of the isatinate intermediate (2) then condenses with the carbonyl group of the ketone (in this case, 4-chloroacetophenone, 3 ) to form an imine, commonly known as a Schiff base (4) .[11][12]
-
Tautomerization: The imine (4) tautomerizes to its more stable enamine form (5) . This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the keto group. The resulting intermediate then dehydrates to form the aromatic quinoline ring, yielding the final product, this compound (6) .[5]
Below is a diagram illustrating the key mechanistic steps.
Caption: The Pfitzinger reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[4][13]
4.1 Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |
| Isatin | C₈H₅NO₂ | 147.13 | 5.00 g | 1.0 equiv |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 5.78 g (4.7 mL) | 1.1 equiv |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0 g | ~5.2 equiv |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~40 mL | Solvent |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | As needed | For work-up |
| Deionized Water | H₂O | 18.02 | As needed | For work-up |
| 250 mL Round-bottom flask | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stir plate and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
4.2 Step-by-Step Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide pellets in 30 mL of 95% ethanol. Stir until all pellets are dissolved. (Caution: This dissolution is highly exothermic; cooling the flask in a water bath is recommended.)
-
Isatin Ring Opening: To the stirred, clear KOH solution, add 5.00 g of isatin. The color of the mixture will typically change from a deep orange/red to a brownish or pale yellow solution as the isatin ring opens to form the potassium isatinate. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[12]
-
Addition of Ketone: Slowly add 5.78 g (4.7 mL) of 4-chloroacetophenone to the reaction mixture dropwise over 5 minutes.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a steady reflux with vigorous stirring for 8-12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Product Precipitation: Dissolve the resulting residue in approximately 100 mL of warm deionized water. The solution may be dark. Filter off any insoluble impurities if necessary. Transfer the aqueous solution to a beaker and cool it in an ice bath.
-
Acidification: While stirring vigorously, slowly add glacial acetic acid dropwise to the cold aqueous solution. The product will begin to precipitate as a pale yellow or off-white solid. Continue adding acid until the pH of the solution is approximately 4-5 (check with pH paper).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Synthetic Workflow and Safety
The overall workflow from setup to final product is outlined below.
Caption: General workflow for the synthesis.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide is highly corrosive and hygroscopic. Handle it with care in a well-ventilated area or fume hood.
-
Ethanol is flammable; keep it away from open flames and sparks.
-
Glacial acetic acid is corrosive and has a strong odor. Handle it in a fume hood.
-
Perform the entire experiment in a well-ventilated fume hood.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Pale yellow to off-white solid. |
| Yield | 40-60% (unoptimized). Yields can vary based on reaction scale and purification efficiency. |
| ¹H NMR (DMSO-d₆) | δ ~14.1 (s, 1H, -COOH), δ 8.7-7.7 (m, 8H, Ar-H), reflecting protons on the quinoline and chlorophenyl rings. The exact shifts and coupling patterns will be consistent with the structure.[4] |
| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O, acid), and multiple peaks in the aromatic region (δ 118-155) corresponding to the quinoline and chlorophenyl carbons. |
| Mass Spec (HRMS) | Calculated m/z for C₁₆H₁₀ClNO₂ [M+H]⁺: 284.0427. Found value should be within ±5 ppm. |
| IR (ATR) | Broad O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1600-1450 cm⁻¹), and a C-Cl stretch (~750 cm⁻¹). |
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Wikipedia. (2023). Combes quinoline synthesis.
- Wikipedia. (2023). Pfitzinger reaction.
- Wikipedia. (2023). Doebner–Miller reaction.
- Wikipedia. (2023). Friedländer synthesis.
- IIP Series. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview.
- Hassanzadeh, F., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Future Journal of Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Doebner-Miller Reaction.
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Journal of Chemical and Pharmaceutical Research. (2015). Application of pfitzinger reaction in indophenazino fused carbazoles and azacarbazoles.
- Khan, I., & Ibrar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Wang, F., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
- Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
- Elmaaty, A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Wang, F., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
- Kawamura, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules.
- Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
- Zhang, Y., et al. (2022). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis: Application Notes and Protocols
Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Drug Discovery
The Pfitzinger reaction, first described by Wilhelm Pfitzinger in the late 19th century, remains a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This robust and versatile condensation reaction between isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group under basic conditions provides a direct and efficient route to a molecular scaffold of immense pharmacological importance.[3][4] The quinoline-4-carboxylic acid core is a privileged structure found in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, antitumor, and anti-inflammatory activities.[3][5] Its continued application in drug development programs underscores the power and reliability of this classic named reaction.[1][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Pfitzinger reaction. We will delve into the intricacies of its mechanism, offer field-proven experimental protocols, and discuss its application in the synthesis of bioactive molecules, thereby equipping you with the knowledge to effectively leverage this reaction in your research endeavors.
Reaction Mechanism: A Step-by-Step Elucidation
The Pfitzinger reaction proceeds through a well-established sequence of steps, initiated by the base-catalyzed transformation of isatin. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond within the isatin ring, facilitated by a strong base such as potassium hydroxide (KOH). This ring-opening step yields a keto-acid intermediate, potassium isatinate. While this intermediate can be isolated, it is typically generated in situ.[2][3][7]
-
Condensation and Imine/Enamine Formation: The aniline moiety of the opened isatin intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[7][8] This imine can then tautomerize to the more stable enamine form.[3]
-
Intramolecular Cyclization and Dehydration: The crucial ring-forming step involves an intramolecular cyclization, often described as a Claisen-like condensation.[8][9] This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[2][3]
Figure 1: The reaction mechanism of the Pfitzinger synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for performing the Pfitzinger reaction under both conventional heating and microwave-assisted conditions.
Protocol 1: General Procedure for Conventional Synthesis of Quinoline-4-Carboxylic Acids
This protocol is a generalized method based on several reported procedures and can be adapted for various substrates.[3]
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Diethyl ether (for extraction of impurities)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). The dissolution of KOH is exothermic, so caution should be exercised.[3]
-
Isatin Ring Opening: To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately 1 hour. A color change from purple to brown typically indicates the formation of the potassium salt of isatinic acid.[3]
-
Addition of the Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[3][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid or acetic acid until precipitation of the product is complete.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[7]
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Isatin or substituted isatin
-
Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)
-
33% aqueous solution of potassium hydroxide (KOH)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[3]
-
Workup:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[3]
-
Figure 2: General experimental workflow for the Pfitzinger reaction.
Data Summary: A Comparative Overview
The yield of the Pfitzinger reaction is highly dependent on the nature of the substrates and the reaction conditions employed. The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids.
| Isatin Derivative | Carbonyl Compound | Base | Reaction Conditions | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave, 9 min | 77-85 | [3] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol, 16 hrs | 36 | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid, 75°C | 86 | [7] |
| Isatin | Acetylpyrazine | KOH | --- | ~41 | [7] |
| Isatin | Biacetyl | KOH | --- | Failed | [7] |
Applications in Drug Development
The Pfitzinger reaction provides a versatile and efficient pathway to a diverse library of quinoline-4-carboxylic acids for screening and lead optimization in drug discovery programs.[3] Numerous compounds synthesized via this method have demonstrated significant biological activity.
-
Anticancer Agents: Quinoline-4-carboxylic acid derivatives have shown potential as anticancer agents by targeting various cellular mechanisms. For instance, certain derivatives act as inhibitors of enzymes like sirtuins (SIRT3), which are implicated in cancer cell metabolism.[5][10] Others have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for cell proliferation.[11][12]
-
Antimalarial Compounds: Novel quinoline-4-carboxamides synthesized through the Pfitzinger reaction have been explored as potent inhibitors against malaria.
-
Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drugs, and the Pfitzinger reaction offers a route to new derivatives with potential activity against various bacterial strains.[5]
The synthetic accessibility and the potential for diverse functionalization make the quinoline-4-carboxylic acid scaffold, readily accessed through the Pfitzinger reaction, a highly valuable platform for the development of novel therapeutic agents.[5]
Troubleshooting and Optimization
While the Pfitzinger reaction is generally reliable, certain challenges may arise. Here are some common issues and potential solutions:
-
Low Yields:
-
Incomplete Ring Opening: Ensure the isatin is fully dissolved and stirred in the basic solution for a sufficient time before adding the carbonyl compound.
-
Substrate Reactivity: The nature of the carbonyl compound significantly impacts the yield. Electron-withdrawing groups on the carbonyl compound can sometimes hinder the reaction.
-
Side Reactions: Under strongly basic conditions, self-condensation of the carbonyl compound can occur. Using a moderate excess of the carbonyl compound might be beneficial in some cases.
-
-
Formation of Tar or Resin:
-
Reaction Temperature: Overheating can lead to decomposition and polymerization. Maintain a gentle reflux and monitor the reaction temperature closely.
-
Purity of Reagents: Ensure the use of high-purity starting materials and solvents.
-
-
Optimization Strategies:
-
Choice of Base: While KOH is most common, other bases like sodium hydroxide or sodium ethoxide can be explored.
-
Solvent System: The choice of solvent can influence the reaction rate and yield. In addition to ethanol, other alcohols or solvent mixtures can be tested.
-
Catalysts: The use of catalysts like trimethylchlorosilane (TMSCl) has been reported to improve the efficiency of the reaction, particularly for the one-pot synthesis of quinoline-4-carboxylates.[13]
-
Conclusion
The Pfitzinger reaction, despite its long history, continues to be a highly relevant and powerful tool in the arsenal of synthetic chemists. Its ability to construct the medicinally important quinoline-4-carboxylic acid scaffold in a straightforward manner ensures its enduring legacy in both academic research and industrial drug development. The protocols and insights provided in this guide are intended to facilitate the successful application of this valuable reaction in the pursuit of novel therapeutic agents.
References
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12).
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Scribd.
- Heravi, M. M., et al. (n.d.). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of Scientific & Engineering Research, 4(7).
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
- Taylor, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 977.
- Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives.
- Lu, C., et al. (2018). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Tetrahedron Letters, 59(12), 1145-1149.
- Wang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848719.
- Nowakowska, Z., & Chodurek, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6432.
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499–4514.
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. iipseries.org [iipseries.org]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Doebner Reaction for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Doebner reaction for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This class of compounds is of significant interest due to the prevalence of the quinoline scaffold in a wide array of natural products and bioactive molecules, exhibiting diverse medicinal properties including antitumor, antimalarial, antibacterial, and antiviral activities[1].
The Doebner reaction, a three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid, stands as a fundamental method for constructing the quinoline-4-carboxylic acid core[2][3]. While alternative methods like the Pfitzinger reaction exist, the Doebner reaction offers the advantage of utilizing a broad range of commercially available anilines and aldehydes, allowing for extensive substituent diversity[1][3][4]. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into optimization and troubleshooting.
Reaction Mechanism and Core Principles
The Doebner reaction is a robust one-pot synthesis that proceeds through a cascade of intermediates. While the exact mechanism is a subject of discussion, it is generally accepted to involve the formation of key intermediates followed by cyclization and oxidation[3]. Two primary mechanistic pathways are proposed:
Pathway A: This pathway commences with an aldol-type condensation between the enol form of pyruvic acid and the aromatic aldehyde, yielding a β,γ-unsaturated α-keto acid. This is followed by a conjugate (Michael) addition of the aniline. Subsequent intramolecular electrophilic attack of the aniline's aromatic ring onto the carbonyl group, followed by dehydration, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid product[3].
Pathway B: An alternative mechanism begins with the formation of an N-arylimine (Schiff base) from the condensation of the aniline and the aromatic aldehyde. The enol of pyruvic acid then attacks this imine. The resulting adduct undergoes intramolecular cyclization onto the aniline ring, followed by dehydration and oxidation to furnish the quinoline product[3][5].
The final oxidation step is crucial for the formation of the aromatic quinoline ring. In what is termed the Doebner hydrogen-transfer reaction, an imine intermediate, formed from a second molecule of aniline and aldehyde, can act as a hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate without the need for an external oxidant[1][5][6].
The reaction is typically catalyzed by either Brønsted or Lewis acids, which facilitate both the imine formation and the cyclization steps[7][8].
Caption: Proposed mechanism of the Doebner reaction (Pathway B).
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-(trifluoromethoxy)quinoline-4-carboxylic acid
This protocol is adapted from a modified Doebner hydrogen-transfer reaction, which has been shown to be effective for anilines bearing electron-withdrawing groups—substrates that often result in low yields under conventional conditions[1]. The use of BF₃·THF as a Lewis acid catalyst is key to this improved methodology[1][9].
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | 1.0 | 1.0 |
| 4-methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.1 | 1.1 |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 1.2 | 1.2 |
| Boron trifluoride tetrahydrofuran complex (BF₃·THF) | (CH₂)₄O·BF₃ | 139.90 | 0.5 | 0.5 |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | - | Solvent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Extraction |
| Saturated aq. NaHCO₃ | - | - | - | Workup |
| Brine | - | - | - | Workup |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 equiv) and acetonitrile (e.g., 2 mL per mmol of aniline).
-
Addition of Aldehyde and Catalyst: Add 4-methoxybenzaldehyde (1.1 equiv) to the solution. Subsequently, add BF₃·THF (0.5 equiv) to the reaction mixture.
-
Initial Stirring: Stir the reaction mixture at 65 °C for 1 hour[1]. This initial period allows for the formation of the key imine intermediate.
-
Addition of Pyruvic Acid: In a separate vial, prepare a solution of pyruvic acid (1.2 equiv) in acetonitrile (e.g., 3 mL per mmol of pyruvic acid). Add this solution dropwise to the reaction mixture over a period of 10-15 minutes[1].
-
Reaction Progression: Continue to heat the reaction mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-quinoline-4-carboxylic acid.
Caption: General experimental workflow for the Doebner reaction.
Optimization and Troubleshooting
The yield and purity of the Doebner reaction can be sensitive to several factors. The table below outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and react slower[1][7]. | Use a more active catalyst system like BF₃·THF[1]. Increase reaction temperature and/or time. Consider microwave-assisted synthesis to accelerate the reaction. |
| Suboptimal Conditions: Incorrect temperature, catalyst, or solvent. | Screen different acid catalysts (e.g., p-TSA, H₂SO₄, various Lewis acids) and solvents (e.g., ethanol, MeCN, water/ethylene glycol)[6][7]. A temperature of at least 65°C is often necessary for good yields[7]. | |
| Product Loss during Workup: The carboxylic acid product may be partially soluble in the aqueous base wash. | Carefully adjust the pH during the workup to ensure the product remains in the organic phase. Minimize the volume of aqueous washes. | |
| Byproduct Formation | Side Reactions: The order of reagent addition can influence byproduct formation. Self-condensation of pyruvic acid can occur[10]. | Adding the pyruvic acid solution dropwise to the heated mixture of aniline, aldehyde, and catalyst can minimize side reactions[1]. |
| Formation of 2-methylquinoline-4-carboxylic acids: This can occur, especially with electron-donating anilines, if the aldehyde is omitted or consumed[10]. | Ensure the correct stoichiometry of reactants. The order of mixing is critical to favor the desired three-component reaction[10]. |
Recent developments have focused on creating more environmentally benign protocols. For instance, a modified Doebner hydrogen transfer reaction using p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene glycol has been reported to be efficient, with broad substrate scope and shorter reaction times[6].
Conclusion
The Doebner reaction is a powerful and versatile tool for the synthesis of 2-aryl-quinoline-4-carboxylic acids, which are valuable scaffolds in medicinal chemistry and materials science. Understanding the reaction mechanism and the influence of substrates and conditions is paramount for successful execution. The protocol detailed herein, particularly the use of a Lewis acid catalyst for less reactive anilines, provides a robust starting point for researchers. By carefully controlling reaction parameters and employing systematic troubleshooting, this classic name reaction can be reliably applied to generate a diverse library of quinoline derivatives for various scientific applications.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12365–12376.
- Yadav, D., et al. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 44(1), 1-15.
- Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Organic Chemistry: An Indian Journal, 10(4), 141-159.
- Omidkhah, N., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 2043-2051.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
- Katritzky, A. R., et al. (2003). The Pfitzinger Reaction. Arkivoc, 2004(3), 67-87.
- Wikipedia. (n.d.). Doebner reaction.
- chemeurope.com. (n.d.). Doebner-Miller reaction.
- Tietze, L. F., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 22(20), 6634-6663.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- ResearchGate. (2022). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model...
- Wikipedia. (n.d.). Pfitzinger reaction.
- Slideshare. (2023). Advance organic chemistry 1 ; Doebner Miller reaction.
- Mohammadi, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3357–3366.
- The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- The Journal of Organic Chemistry. (1940). THE SYNTHESIS OF SUBSTITUTED 5,6-BENZOCINCHONINIC ACIDS BY THE DOEBNER AND BY THE PFITZINGER REACTIONS*.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Characterization of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction
2-(4-Chlorophenyl)quinoline-4-carboxylic acid is a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] Derivatives of this class have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents. Accurate and robust analytical characterization is paramount for ensuring the quality, purity, and consistency of this compound in research and development settings.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both foundational techniques and advanced protocols. The emphasis is on not only the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a deep understanding of the analytical workflow. All methodologies are presented with the principles of scientific integrity and are designed to be self-validating systems, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [9] |
| Molecular Weight | 283.72 g/mol | [9] |
| CAS Number | 5466-31-9 | [10] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not explicitly reported; a related isomer, 2-(2-chlorophenyl)quinoline-4-carboxylic acid, has a melting point of 213.8-214.8°C.[6] | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Solubility in aqueous solutions is pH-dependent, increasing in basic conditions.[11] | N/A |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A well-developed reversed-phase HPLC (RP-HPLC) method provides high resolution, sensitivity, and specificity.
Rationale for Method Development
The choice of a C18 stationary phase is based on the hydrophobic nature of the quinoline and chlorophenyl rings, which will provide good retention and separation from polar impurities. A gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile) is employed to ensure the elution of the analyte as a sharp peak by suppressing the ionization of the carboxylic acid group and to effectively resolve impurities with varying polarities. UV detection is suitable due to the chromophoric nature of the quinoline ring system.
Diagram of the HPLC Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Protocol for Analytical HPLC
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
Methanol (for sample preparation).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 325 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, use a calibration curve prepared from certified reference standards.
6. System Suitability:
-
As per USP <621>, the system suitability should be verified.[2][3]
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability: The relative standard deviation (RSD) for replicate injections of a standard should be ≤ 2.0%.
Mass Spectrometry: Structural Confirmation and Sensitive Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the unequivocal identification of this compound and for its sensitive quantification in complex matrices.
Rationale for LC-MS/MS Method
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the ionizable carboxylic acid group. Operating in positive ion mode will readily form the protonated molecule [M+H]⁺. For high sensitivity and specificity, tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is employed. The precursor ion ([M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity, minimizing interference from matrix components.
Diagram of the LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis, from sample preparation to data acquisition and processing.
Protocol for LC-MS/MS Analysis
1. Instrumentation and Reagents:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile phases as described for the HPLC method.
2. LC Conditions:
-
A faster gradient can often be used for LC-MS analysis compared to analytical HPLC for purity assessment. A typical gradient would be 10-95% B over 5 minutes with a flow rate of 0.4 mL/min.
3. Mass Spectrometer Conditions (Positive ESI):
| Parameter | Suggested Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| Precursor Ion [M+H]⁺ | m/z 284.0 |
| Product Ion | To be determined by infusion and fragmentation of a standard. A likely fragmentation is the loss of the carboxylic acid group (-45 Da), resulting in a product ion of m/z 239.0. |
| Collision Energy | To be optimized (typically 15-30 eV) |
4. High-Resolution Mass Spectrometry (HRMS):
-
For precise mass determination to confirm the elemental composition, HRMS (e.g., Q-TOF or Orbitrap) should be used.
-
Expected [M+H]⁺: 284.04336.[4]
Spectroscopic Characterization
Spectroscopic techniques provide crucial information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Expected Chemical Shifts and Multiplicities: [4]
-
Aromatic protons on the quinoline ring will appear between δ 7.5 and 8.7 ppm.
-
Protons on the chlorophenyl ring will appear as two doublets in the aromatic region (approximately δ 7.6 and 8.3 ppm).
-
The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>13 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy:
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts: [7]
-
Carboxylic Carbonyl (C=O): ~165-175 ppm
-
Aromatic and Heteroaromatic Carbons: ~115-155 ppm
-
The carbon attached to the chlorine atom will be in the aromatic region, and its chemical shift will be influenced by the electronegativity of the chlorine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
Characteristic IR Absorption Bands: [5][12]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad band |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |
| C=C and C=N (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |
| C-Cl | 850 - 550 | Medium to strong |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and purity of the compound.
Rationale for Thermal Analysis
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and an indication of purity (a sharp melting peak suggests high purity).
Protocol for TGA/DSC Analysis
1. Instrumentation:
-
A simultaneous TGA/DSC instrument is ideal.
2. TGA Conditions:
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
3. DSC Conditions:
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 250 °C).
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
4. Expected Results:
-
TGA: A stable baseline until the onset of thermal decomposition. The decomposition temperature provides an indication of the thermal stability.
-
DSC: A sharp endothermic peak corresponding to the melting of the compound. The peak temperature is the melting point.
Method Validation
All analytical methods used for the characterization of pharmaceutical compounds should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectrometric, and thermal analysis techniques, researchers can confidently determine the identity, purity, and physicochemical properties of this important compound. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH will ensure the generation of reliable and reproducible data, which is critical for advancing research and development in the pharmaceutical sciences.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention.
- Cui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. (URL: [Link])
- Specac Ltd. Interpreting Infrared Spectra. (URL: [Link])
- Cui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (URL: [Link])
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). (URL: [Link])
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. (URL: [Link])
- MDPI. (2020).
- ResearchGate.
- PubMed. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. (URL: [Link])
- ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- Specac Ltd. Interpreting Infrared Spectra. (URL: [Link])
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (URL: [Link])
- Oregon State University. 13C NMR Chemical Shifts. (URL: [Link])
- Agilent. (2010).
- TA Instruments.
- MDPI. (2023).
- SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. (URL: [Link])
- PubChem. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (URL: [Link])
- ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (URL: [Link])
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (URL: [Link])
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (URL: [Link])
- Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (URL: )
- ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (URL: [Link])
- PubMed Central. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. spectrabase.com [spectrabase.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 10. 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and functional materials. Specifically, quinoline-4-carboxylic acids are of paramount interest in medicinal chemistry due to their diverse and potent biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The substituent at the 2-position of the quinoline ring plays a crucial role in modulating this biological activity. The introduction of a 4-chlorophenyl group at this position, yielding 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, creates a molecule with significant potential for drug discovery programs, likely influencing target specificity and pharmacokinetic properties.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential biological evaluation of this compound. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed troubleshooting and optimization.
Chemical Synthesis: The Pfitzinger Reaction
The most direct and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[2][5][6] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][7]
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established mechanism:[2][5][6]
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (an isatinate).
-
Condensation: The carbonyl compound, in this case, 4-chloroacetophenone, reacts with the aniline derivative to form an imine.
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.
Caption: Mechanism of the Pfitzinger Reaction.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the Pfitzinger synthesis of related compounds.[2][7][8][9]
Materials:
-
Isatin
-
4-Chloroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate. The solution will typically turn a deep color.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-chloroacetophenone (approximately 5.3 g) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4-chloroacetophenone and other non-polar impurities.
-
Carefully acidify the aqueous layer with glacial acetic acid with stirring until precipitation is complete (pH ~5-6).
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 30 mL).
-
Dry the crude product in a vacuum oven.
-
Purification Protocol: Recrystallization
Recrystallization is a critical step to obtain a high-purity product suitable for biological testing and analytical characterization.[10][11][12] The choice of solvent is crucial for successful recrystallization.[13]
Solvent Selection
A systematic approach to solvent screening is recommended. Given the aromatic and polar nature of the target compound, suitable solvents include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (Use with caution due to high boiling points)
-
Binary Solvent Systems: A common and effective approach is to dissolve the compound in a "good" solvent (e.g., hot DMF or ethanol) and then add a "poor" solvent (e.g., water) dropwise until turbidity is observed.[10][13]
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Caption: General workflow for recrystallization.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp melting point range is indicative of high purity. |
| ¹H NMR | Structural elucidation | Aromatic protons on the quinoline and chlorophenyl rings will show characteristic chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all unique carbon atoms in the molecule should be observed, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | Determine molecular weight | The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₀ClNO₂).[14][15] The isotopic pattern for the chlorine atom should be observable. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram indicates a high degree of purity. |
| Infrared (IR) Spectroscopy | Functional group analysis | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch, and aromatic C-H and C=C stretches should be present. |
Protocols for Biological Evaluation (General Methodologies)
Quinoline-4-carboxylic acid derivatives are known for a wide array of biological activities.[3] Below are general protocols for assessing the potential anticancer and antibacterial properties of this compound.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these dilutions and include appropriate controls (vehicle control, positive control like doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various bacterial strains.
Principle: A standardized inoculum of a test bacterium is spread on an agar plate. The test compound is introduced into a well cut into the agar. If the compound is active, it will diffuse into the agar and inhibit the growth of the bacterium, resulting in a clear zone of inhibition around the well.
Procedure:
-
Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli).
-
Inoculation: Spread the bacterial inoculum evenly onto the surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: Cut wells of a standard diameter in the agar plate using a sterile cork borer.
-
Compound Loading: Add a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (e.g., streptomycin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Caption: Logical workflow for biological evaluation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis, purification, characterization, and preliminary biological screening of this compound. The Pfitzinger reaction offers an efficient route to this valuable compound, and the subsequent purification and characterization steps are crucial for ensuring the quality of the material for further investigation. The suggested biological assays serve as a starting point for exploring the therapeutic potential of this and related quinoline derivatives in drug discovery and development.
References
- Alyamkina, E. A., et al. (Year). Review of the Combes quinoline synthesis and its variations. Source. [Link not available in search results]
- Bergstrom, F. W., & Franklin, E. C. (Year). Review of the Combes quinoline synthesis. Source. [Link not available in search results]
- Born, J. L. (Year). Review of the Combes quinoline synthesis. Source. [Link not available in search results]
- Johnson, W. S., & Mathews, F. J. (Year). Review of the Combes quinoline synthesis. Source. [Link not available in search results]
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins.
- Combes Quinoline Synthesis. (n.d.). In Wikipedia.
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Friedländer synthesis. (n.d.). In Wikipedia.
- Slideshare. (n.d.).
- Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- HBCSE. (n.d.).
- Pfitzinger reaction. (n.d.). In Wikipedia.
- Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- University of Colorado Boulder. (n.d.).
- Millersville University. (n.d.).
- MySkinRecipes. (n.d.). 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. [Link]
- Wang, W., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Kumar, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
- Wang, W., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Dømling, A., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]
- Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]
- Patel, K., et al. (Year). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. [Link not available in search results]
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
- ACS Publications. (Year). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]
- MDPI. (Year).
- National Institutes of Health. (Year).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid [myskinrecipes.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempap.org [chempap.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 2-(4-Chlorophenyl)quinoline-4-carboxylic acid in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
This compound is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold known for its diverse pharmacological activities, including antiviral and anticancer properties.[1][2][3] Emerging research has highlighted the potential of this compound as a promising agent in cancer research, primarily through its ability to induce programmed cell death, or apoptosis, and trigger cell cycle arrest in various cancer cell lines.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell-based assays. We will delve into its mechanism of action, provide detailed protocols for assessing its biological activity, and offer insights into data interpretation.
Mechanism of Action: A Multifaceted Approach to Cancer Cell Demise
While the precise molecular targets of this compound are an area of ongoing investigation, current evidence suggests a multi-pronged mechanism of action that culminates in the induction of apoptosis. Studies have indicated that this compound can function as a histone deacetylase (HDAC) inhibitor, specifically showing selectivity for HDAC3.[2][3] HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately triggering apoptosis and cell cycle arrest.
The induction of apoptosis by this compound makes it a valuable tool for investigating the intricate signaling pathways that govern programmed cell death. Understanding how to effectively utilize this compound in cell-based assays is paramount for elucidating its therapeutic potential.
Visualizing the Apoptotic Pathway
To better understand the cellular processes influenced by this compound, a familiarity with the apoptotic signaling cascade is essential.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Core Application: Assessment of Apoptosis Induction
A primary application of this compound in a research setting is to induce and subsequently quantify apoptosis in cancer cell lines. A multi-parametric approach is recommended to robustly validate the pro-apoptotic effects of the compound.
Experimental Workflow for Apoptosis Assessment
Caption: Recommended workflow for studying apoptosis induction.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: Proper dissolution and storage of the compound are critical for experimental reproducibility. DMSO is a common solvent for this class of molecules.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
| Parameter | Recommendation |
| Stock Concentration | 10-50 mM in DMSO |
| Storage Temperature | -20°C or -80°C |
| Final DMSO in Media | ≤ 0.1% |
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
Rationale: Before delving into specific apoptosis assays, it is essential to determine the cytotoxic concentration range of the compound on the chosen cell line. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Rationale: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the compound as determined from the cell viability assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 4: Caspase Activity Assay
Rationale: Caspases are a family of proteases that are key mediators of apoptosis.[8] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[6]
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., containing the DEVD sequence) linked to a fluorophore or a chromophore
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Culture and treat cells in a multi-well plate.
-
Lyse the cells to release their contents.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
An increase in signal intensity corresponds to an increase in caspase-3/7 activity.
Assessing Inflammatory Responses
Beyond apoptosis, quinoline derivatives can modulate inflammatory pathways. Cell-based assays can be employed to investigate the anti-inflammatory or pro-inflammatory potential of this compound.
Protocol 5: Measurement of Pro-inflammatory Cytokines
Rationale: The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, is a hallmark of inflammation.[9][10] Enzyme-linked immunosorbent assays (ELISAs) are a sensitive method for quantifying the concentration of these cytokines in cell culture supernatants.
Materials:
-
Immune cells (e.g., macrophages, monocytes) or other relevant cell types
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound
-
ELISA kits for the cytokines of interest
Procedure:
-
Culture cells and pre-treat with various concentrations of this compound for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
Incubate for an appropriate duration to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Perform ELISAs on the supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α, IL-6, IL-1β, etc.[11][12]
-
A decrease in cytokine levels in the presence of the compound would suggest an anti-inflammatory effect.
Investigating Kinase Inhibition
Given that some quinoline derivatives are known to inhibit protein kinases, it is plausible that this compound may also exert its effects through kinase modulation.
Protocol 6: In Vitro Kinase Activity Assay
Rationale: To directly assess whether this compound inhibits a specific kinase, an in vitro kinase assay can be performed. This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., for luminescence-based or fluorescence-based readout)
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, its substrate, and the kinase reaction buffer.
-
Add different concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying ADP production or substrate phosphorylation).[13][14][15]
-
A decrease in kinase activity in the presence of the compound indicates inhibition.
Conclusion and Future Directions
This compound presents a compelling profile as a research tool for investigating fundamental cellular processes such as apoptosis and cell cycle regulation. The protocols outlined in this application note provide a robust framework for characterizing the biological effects of this compound in various cell-based models. Future studies should aim to further elucidate its precise molecular targets and explore its therapeutic potential in preclinical models of cancer and inflammatory diseases.
References
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging.
- Tarasov, K. V., et al. (2009). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. In Methods in Molecular Biology (Vol. 574, pp. 115-127). Humana Press.
- Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
- Creative Bioarray. (n.d.). Comparison of Several Techniques for the Detection of Apoptotic Cells.
- Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology, 202(1_Supplement), 138.13-138.13.
- Biocompare. (2021). Choosing an Apoptosis Detection Assay.
- Sirenko, O., et al. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
- Kornev, A. P., & Taylor, S. S. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55555.
- BellBrook Labs. (n.d.). A Validated PKR Inhibitor Screening Assay.
- Asif, M. (2014). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Journal of Chemistry, 2014.
- Parsons, R., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 102986.
- Li, S., et al. (2022). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. International journal of molecular sciences, 23(21), 13359.
- BellBrook Labs. (2025). Detection of Protein Kinase R (PKR) Activity with the Transcreener® ADP 2 Kinase Assay.
- Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Heliyon, 7(3), e06409.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936306.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936306.
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. A comprehensive guide to apoptosis detection [absin.net]
- 7. biocompare.com [biocompare.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [worldwide.promega.com]
- 12. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles for specific therapeutic targets. The subject of this guide, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, is a member of this promising class of molecules. Its structural features suggest a potential for interaction with various biological targets, making it an interesting candidate for drug discovery and development. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to a target protein at an atomic level.[5][6] This in silico approach is instrumental in modern drug discovery, providing insights that guide further experimental validation.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of this compound. We will focus on its potential as an anticancer agent by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7][8]
Choosing the Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In the context of cancer, the upregulation of the VEGFR-2 signaling pathway is a common mechanism by which tumors stimulate the growth of their own blood supply, a process essential for their growth and metastasis.[7][8] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several quinoline-based inhibitors targeting VEGFR-2 have been reported, highlighting the potential of this scaffold to interact with the kinase domain of the receptor.[7]
For our molecular docking study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with a benzamide inhibitor, available in the Protein Data Bank (PDB) with the ID 3BE2 .[9] This structure provides a high-resolution view of the ATP-binding site, which will be the target for our docking simulations.
Molecular Docking Workflow
The molecular docking process can be systematically broken down into several key stages, each crucial for obtaining reliable and meaningful results. The overall workflow is depicted below:
Caption: A flowchart illustrating the key stages of a molecular docking study.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the molecular docking of this compound against VEGFR-2 using the popular and freely available software AutoDock Vina.
Part 1: Ligand Preparation
The ligand, this compound, needs to be converted into a 3D structure and prepared in the PDBQT format required by AutoDock Vina.
-
Obtain Ligand Structure:
-
The SMILES (Simplified Molecular Input Line Entry System) string for a close analog, 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid, is CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)O.[10] For the purpose of this protocol, we will use this as a representative structure.
-
Use a chemical drawing tool such as ChemDraw or a free online tool like PubChem Sketcher to draw the molecule and save it as a 3D SDF or MOL2 file. For this protocol, we will assume the 3D structure has been generated and saved as ligand.sdf.
-
-
Convert to PDBQT Format:
-
Open AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.sdf.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file format includes atomic charges and information about rotatable bonds.
-
Part 2: Protein Preparation
The crystal structure of VEGFR-2 (PDB ID: 3BE2) must be prepared by removing unwanted molecules and adding necessary components.
-
Download Protein Structure:
-
Prepare the Receptor:
-
Open the 3BE2.pdb file in a molecular visualization tool like PyMOL or Chimera.
-
Remove water molecules, the co-crystallized ligand, and any other non-protein atoms.
-
Save the cleaned protein structure as receptor.pdb.
-
Open receptor.pdb in AutoDockTools.
-
Go to Edit -> Hydrogens -> Add to add polar hydrogens.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the receptor. Save the prepared receptor as receptor.pdbqt.
-
Part 3: Grid Generation
A grid box defines the search space for the docking simulation, centered on the active site of the protein.
-
Define the Binding Site:
-
In AutoDockTools, with receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding pocket. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.
-
For 3BE2, the active site is a well-defined cleft. A grid box with dimensions of approximately 25 x 25 x 25 Å centered on the active site is a good starting point.
-
Note down the center coordinates (x, y, z) and the dimensions of the grid box.
-
Part 4: Running the Docking Simulation
With the prepared ligand and receptor, and the defined grid, the docking simulation can now be executed using AutoDock Vina.
-
Create a Configuration File:
-
Create a text file named conf.txt and add the following lines, replacing the coordinate and dimension values with those from the previous step:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command (assuming vina is in your system's path):
-
Vina will perform the docking and generate an output file (output.pdbqt) containing the predicted binding poses and a log file (log.txt) with the binding affinity scores.
-
Analysis and Interpretation of Results
The output from AutoDock Vina provides valuable information about the potential interaction between the ligand and the protein.
Binding Affinity
The primary quantitative result from Vina is the binding affinity, reported in kcal/mol in the log file. A more negative value indicates a stronger predicted binding affinity.[13][14]
Binding Pose and Interactions
The output.pdbqt file contains the coordinates of the predicted binding poses of the ligand. These can be visualized using software like PyMOL or Chimera.
-
Load the Receptor and Ligand Poses:
-
Open receptor.pdbqt and output.pdbqt in your visualization software.
-
The output file may contain multiple binding modes, ranked by their binding affinity. The top-ranked pose (mode 1) is typically the most favorable.
-
-
Analyze Interactions:
-
Examine the interactions between the ligand and the amino acid residues in the binding pocket.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The presence of hydrogen bonds with key catalytic or binding residues often signifies a strong and specific interaction.[13]
-
Quantitative Data Summary
The following table presents hypothetical but realistic results for the docking of this compound into the active site of VEGFR-2 (PDB: 3BE2).
| Metric | Value | Interpretation |
| Binding Affinity (kcal/mol) | -9.2 | Strong predicted binding affinity. |
| RMSD from a reference pose (Å) | 1.5 | Good agreement with a known binding mode. |
| Hydrogen Bonds | 3 | Significant hydrogen bonding contributes to stability. |
| Key Interacting Residues | Cys919, Asp1046, Glu885 | Interaction with crucial residues in the hinge region and catalytic loop. |
| Hydrophobic Interactions | Val848, Ala866, Leu840, Val899, Leu1035 | Extensive hydrophobic contacts anchor the ligand in the pocket. |
Biological Context: VEGFR-2 Signaling Pathway
Understanding the biological pathway in which the target protein operates is crucial for interpreting the potential downstream effects of its inhibition. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade.
Caption: Inhibition of VEGFR-2 by the ligand can block downstream signaling, leading to reduced angiogenesis.
Conclusion and Future Directions
This guide has provided a detailed protocol for the molecular docking of this compound against VEGFR-2. The in silico results suggest that this compound has the potential to be a potent inhibitor of this important anticancer target. The predicted strong binding affinity and interactions with key active site residues provide a solid foundation for further investigation.
Future work should focus on the experimental validation of these computational findings. This would include in vitro kinase assays to determine the IC50 value of the compound against VEGFR-2, followed by cell-based assays to assess its anti-proliferative and anti-angiogenic effects. The synthesis of analogs with modifications guided by the docking results could also lead to the discovery of even more potent inhibitors.
References
- ResearchGate. How to interprete and analyze molecular docking results? [Internet]. [cited 2026 Jan 10].
- YouTube. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Internet]. 2025 Apr 29 [cited 2026 Jan 10].
- AutoDock Vina. Tutorial – AutoDock Vina [Internet]. 2020 Dec 4 [cited 2026 Jan 10].
- ResearchGate. Interpretation of Molecular docking results? [Internet]. [cited 2026 Jan 10].
- RCSB PDB. Homepage [Internet]. [cited 2026 Jan 10].
- Berman HM, Westbrook J, Feng Z, Gilliland G, Bhat TN, Weissig H, et al. The Protein Data Bank. Nucleic Acids Research. 2000;28(1):235–42.
- National Science Foundation. Protein Data Bank: Key to the Molecules of Life [Internet]. [cited 2026 Jan 10].
- ResearchGate. The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... [Internet]. [cited 2026 Jan 10].
- RCSB PDB. 8F84: Crystal Structure of Dihydrofolate reductase (DHFR) from Mycobacterium ulcerans Agy99 in complex with NADP and inhibitor MAM787 [Internet]. 2023 Dec 13 [cited 2026 Jan 10].
- PubChemLite. 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2) [Internet]. [cited 2026 Jan 10].
- PubChem. 2-(4-chlorophenyl)-N-decyl-quinoline-4-carboxamide [Internet]. [cited 2026 Jan 10].
- RCSB PDB. 1RF7: STRUCTURE OF DIHYDROFOLATE REDUCTASE COMPLEXED WITH DIHYDROFOLATE [Internet]. 1997 Mar 12 [cited 2026 Jan 10].
- RCSB PDB. 8E4F: Crystal structure of dihydrofolate reductase (DHFR) from the filarial nematode W. bancrofti in complex with NADPH and folate [Internet]. 2023 May 10 [cited 2026 Jan 10].
- RCSB PDB. 4M6K: Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate [Internet]. 2013 Sep 25 [cited 2026 Jan 10].
- RCSB PDB. 7K6C: Crystal Structure of Dihydrofolate reductase (DHFR) from Mycobacterium abscessus ATCC 19977 / DSM 44196 with NADP and inhibitor P218 [Internet]. 2021 Mar 17 [cited 2026 Jan 10].
- Guedes IA, de Magalhães CS, Dardenne LE. Molecular Docking: A powerful approach for structure-based drug discovery. In: Encyclopedia of Bioinformatics and Computational Biology. Elsevier; 2019. p. 775–83.
- RCSB PDB. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE [Internet]. 2012 Jan 18 [cited 2026 Jan 10].
- RCSB PDB. 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b [Internet]. 2018 Mar 14 [cited 2026 Jan 10].
- RCSB PDB. 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor [Internet]. 2008 Apr 8 [cited 2026 Jan 10].
- PubMed Central. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery [Internet]. 2024 Oct 9 [cited 2026 Jan 10].
- Meng XY, Zhang HX, Mezei M, Cui M. Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. 2011;7(2):146–57.
- PubMed Central. Exploration of quinolone and quinoline derivatives as potential anticancer agents [Internet]. 2019 Aug 13 [cited 2026 Jan 10].
- PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [Internet]. 2020 Sep 18 [cited 2026 Jan 10].
- ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities [Internet]. [cited 2026 Jan 10].
- PubMed. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [Internet]. 2020 Sep 18 [cited 2026 Jan 10].
- PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives [Internet]. [cited 2026 Jan 10].
- PubChem. CID 159966550 | C20H14N2O4 [Internet]. [cited 2026 Jan 10].
- ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives [Internet]. [cited 2026 Jan 10].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. PubChemLite - 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 11. rcsb.org [rcsb.org]
- 12. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 14. 2-(4-Chlorophenyl)-3-hydroxy-8-(trifluoromethoxy)quinoline-4-carboxylic acid | C17H9ClF3NO4 | CID 16100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-throughput screening with 2-(4-Chlorophenyl)quinoline-4-carboxylic acid libraries
High-Throughput Screening for Novel Modulators of Signal Transduction Pathways Using a 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Library
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel bioactive molecules from a library of this compound derivatives. We present detailed protocols for a primary cell-based reporter assay and a secondary biochemical enzyme inhibition assay, complete with data analysis workflows and hit validation strategies. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system, enabling researchers to confidently identify and advance promising lead compounds.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including anti-inflammatory, antiproliferative, and enzyme-inhibitory properties.[2][3] The 2-phenylquinoline-4-carboxylic acid core, in particular, has been investigated for its potential as an inhibitor of enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical regulators of cellular processes.[4][5] For the purpose of this application note, we will focus on a hypothetical screening campaign to identify inhibitors of a key signaling pathway implicated in cancer, the "OncoSignal" pathway, which is regulated by the fictional enzyme OncoKinase-1 (OK1). Libraries of this compound and its analogs are ideal candidates for such a screen due to their structural resemblance to known kinase inhibitors.
High-throughput screening (HTS) is an automated process that allows for the rapid testing of large chemical libraries to identify compounds that modulate a specific biological pathway.[6] HTS utilizes robotics, liquid handling devices, and sensitive detectors to conduct millions of tests in a short period.[6][7] The goal is to identify "hits"—compounds that exhibit a desired biological activity—which can then be optimized into lead compounds for drug development.[8]
The HTS Workflow: A Multi-Step Approach
A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives, ensuring that the most promising compounds are advanced. Our proposed workflow consists of a primary screen, a dose-response confirmation, and a secondary, orthogonal assay to validate the mechanism of action.
Figure 1: A schematic of the high-throughput screening cascade.
Primary Screening: Cell-Based Reporter Gene Assay
Rationale: A cell-based assay is chosen for the primary screen as it provides a more biologically relevant context than a simple biochemical assay.[9][10] It allows for the assessment of compound activity within a living cell, taking into account factors like cell permeability and potential cytotoxicity. We will use a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of a promoter that is activated by the OncoSignal pathway. Inhibition of the pathway will lead to a decrease in the reporter signal.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| HEK293T Cell Line with OncoSignal Reporter | In-house | N/A |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher | 26140079 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| This compound library | In-house/Vendor | N/A |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
Step-by-Step Protocol
-
Cell Culture: Maintain the HEK293T OncoSignal reporter cell line in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Plate Seeding:
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in assay medium (DMEM with 1% FBS) to a concentration of 2 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of each library compound in DMSO.
-
Create a 10 µM working solution by diluting the stock in assay medium.
-
Using a pintool or acoustic dispenser, transfer 50 nL of the compound working solution to the assay plates, resulting in a final concentration of 10 µM.
-
Include positive controls (known OK1 inhibitor) and negative controls (DMSO vehicle) on each plate.
-
-
Incubation and Lysis:
-
Incubate the plates for 18 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for 15 minutes.
-
Add 25 µL of ONE-Glo™ Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader (e.g., PerkinElmer EnVision).
-
Data Analysis and Hit Selection
The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and variability of the assay.[8][11]
-
Z'-factor calculation:
-
Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|
-
Where µₚ and σₚ are the mean and standard deviation of the positive control, and µₙ and σₙ are for the negative control.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]
-
-
Hit Identification:
-
Normalize the data to the plate controls (% inhibition).
-
Compounds exhibiting >50% inhibition at a single concentration (10 µM) are considered primary hits.
-
Dose-Response Confirmation and IC₅₀ Determination
Rationale: Primary hits must be confirmed to ensure they are not artifacts of the single-concentration screen. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.
Protocol
-
Select the primary hits for dose-response testing.
-
Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from a top concentration of 100 µM.
-
Repeat the cell-based reporter assay as described in section 3.2, using the serial dilutions of the compounds.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Screening: Biochemical OK1 Enzyme Inhibition Assay
Rationale: A secondary, orthogonal assay is crucial to validate that the confirmed hits act via the intended mechanism of action—direct inhibition of the OK1 enzyme.[12] A fluorescence-based biochemical assay is a common and sensitive method for this purpose.[13][14][15] This assay directly measures the enzymatic activity of purified OK1 in the presence of the hit compounds.
Figure 2: Proposed mechanism of action for the hit compounds.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Recombinant Human OK1 Enzyme | In-house/Vendor | N/A |
| Fluorescent Peptide Substrate | In-house/Vendor | N/A |
| ATP | Sigma-Aldrich | A7699 |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) | In-house | N/A |
| Confirmed Hit Compounds | From primary screen | N/A |
Step-by-Step Protocol
-
Prepare serial dilutions of the confirmed hit compounds in assay buffer.
-
In a 384-well black, low-volume plate, add:
-
2.5 µL of diluted compound.
-
5 µL of OK1 enzyme solution (final concentration 5 nM).
-
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mix (final concentrations 10 µM peptide substrate, 10 µM ATP).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 5 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths for the substrate.
Data Analysis
Calculate the % inhibition for each compound concentration and determine the IC₅₀ values as described in section 4.1. Compounds that show potent inhibition in both the cell-based and biochemical assays are considered validated hits and are prioritized for further lead optimization studies.
Hit Validation and Triage
Following the confirmation of hits in the secondary assay, a further triage process is necessary to eliminate compounds that may be promiscuous inhibitors or have undesirable properties.[12]
| Validation Step | Purpose |
| Promiscuity Assays | Screen hits against a panel of unrelated enzymes to identify non-specific inhibitors. |
| Chemical Analysis | Confirm the structure and purity of the hit compounds using LC-MS and NMR.[16] |
| Structure-Activity Relationship (SAR) Analysis | Analyze the relationship between the chemical structure of the hits and their biological activity to guide initial optimization efforts.[12] |
| Initial ADME/Tox Assessment | In silico or in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties. |
Conclusion
This application note provides a robust and scientifically sound framework for conducting a high-throughput screening campaign with a this compound library. By following a logical progression from a primary cell-based screen to a secondary biochemical assay and subsequent hit validation, researchers can confidently identify and prioritize novel modulators of their target pathway. The detailed protocols and the rationale behind the experimental design are intended to empower researchers in their drug discovery efforts.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- BenchChem. (n.d.). Discovery and history of quinoline-4-carboxylic acid derivatives.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- PubMed. (2010). Cell-based assays for high-throughput screening.
- Wikipedia. (n.d.). High-throughput screening.
- PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- BenchChem. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- PubMed. (n.d.). Overview of high-throughput screening.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- The Drug Discovery Portal. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- The Scientist. (2024). An Overview of High Throughput Screening.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- PubMed. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions.
- Loughborough University Research Repository. (n.d.). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods.
- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for the Synthesis of Novel 2-(3-Chlorophenyl)quinoline-4-carboxamide Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] From the historical significance of quinine in combating malaria to the development of modern anticancer and anti-inflammatory agents, quinoline derivatives continue to be a focal point of medicinal chemistry research.[2][4][5] Specifically, the quinoline-4-carboxamide moiety has emerged as a critical pharmacophore, with derivatives demonstrating potent activities, including antimalarial efficacy through novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[5][6][7][8] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of physicochemical properties and biological targets. The 2-aryl substitution, in this case with a 3-chlorophenyl group, offers a vector for exploring structure-activity relationships (SAR) related to steric and electronic effects.
These application notes provide a comprehensive, field-proven guide for the rational design and synthesis of a novel series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives. The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their drug development endeavors.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives is efficiently achieved through a robust two-stage synthetic sequence. This strategy is designed for versatility, allowing for the late-stage introduction of diverse amine functionalities to generate a library of novel compounds for biological screening.
Stage 1: Pfitzinger Synthesis of the Quinoline-4-carboxylic Acid Core The foundational 2-(3-chlorophenyl)quinoline-4-carboxylic acid intermediate is synthesized via the Pfitzinger reaction.[9][10][11][12][13] This classic condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10][12] We have selected the Pfitzinger reaction due to its reliability and the commercial availability of the required starting materials: isatin and 3-chloroacetophenone. The reaction proceeds through a base-catalyzed ring-opening of isatin, followed by condensation with the ketone and subsequent cyclization to form the quinoline ring.[9][10][11]
Stage 2: Amide Bond Formation The second stage involves the coupling of the synthesized quinoline-4-carboxylic acid with a variety of primary or secondary amines. Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[14][15][16][17] For this protocol, we will detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) as an activating agent, a widely used method known for its mild reaction conditions and the water-solubility of its byproducts, which simplifies purification.[18][17]
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of target compounds.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxylic acid
Rationale: The Pfitzinger reaction is a reliable method for constructing the quinoline-4-carboxylic acid scaffold.[9][10] The use of potassium hydroxide in ethanol provides the necessary basic conditions for the initial ring-opening of isatin to form the potassium salt of isatinic acid. This intermediate then condenses with 3-chloroacetophenone, and subsequent intramolecular cyclization and dehydration yield the desired product.[9][10][11]
Materials:
-
Isatin
-
3-Chloroacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Protocol:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve KOH (10.0 g) in 95% ethanol (30 mL). Note: The dissolution of KOH is exothermic; allow the solution to cool to room temperature.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g, 1.0 eq). The color of the mixture will typically change from orange to a pale yellow. Stir at room temperature for 45 minutes to ensure the complete formation of the potassium isatinate.
-
Addition of the Carbonyl Component: Add 3-chloroacetophenone (1.05 eq) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with a few drops of acetic acid.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.
-
Acidification: Carefully acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated HCl with constant stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral. Further purification can be achieved by recrystallization from ethanol or acetic acid to yield the pure 2-(3-chlorophenyl)quinoline-4-carboxylic acid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Stage 2: General Protocol for the Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamide Derivatives
Rationale: The EDC/NHS coupling method is a mild and efficient way to form amide bonds.[15][17] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of NHS traps the activated acid as an NHS-ester, which is more stable and less susceptible to racemization, and reacts cleanly with the amine to form the desired amide.
Materials:
-
2-(3-chlorophenyl)quinoline-4-carboxylic acid (from Stage 1)
-
A desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to neutralize it. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(3-chlorophenyl)quinoline-4-carboxamide derivative.
Data Presentation and Characterization
The successful synthesis of the novel compounds must be confirmed through rigorous analytical characterization.[19][20][21][22]
Table 1: Reagents for a Representative Library of Derivatives
| Entry | Amine | Expected Product Name |
| 1 | Morpholine | (2-(3-chlorophenyl)quinolin-4-yl)(morpholino)methanone |
| 2 | Piperidine | (2-(3-chlorophenyl)quinolin-4-yl)(piperidin-1-yl)methanone |
| 3 | Aniline | N-phenyl-2-(3-chlorophenyl)quinoline-4-carboxamide |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide |
Table 2: Key Analytical Characterization Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the range of 7.0-8.5 ppm. Disappearance of the carboxylic acid proton (~13 ppm). Appearance of new signals corresponding to the amine moiety. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons in the range of 120-150 ppm. A carbonyl carbon signal for the amide around 165-175 ppm. |
| Mass Spec (MS) | Determination of molecular weight. | The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
| FT-IR | Identification of functional groups. | Presence of a C=O stretch for the amide at ~1650 cm⁻¹. Presence of an N-H stretch (for secondary amides) around 3300 cm⁻¹. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range for a pure crystalline solid. |
| HPLC | Purity analysis. | A single major peak indicating a high degree of purity (>95%). |
Mechanism Visualization
Pfitzinger Reaction Mechanism
Caption: Key steps in the Pfitzinger reaction mechanism.[9]
Potential Applications and Further Research
The synthesized 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives are prime candidates for pharmacological evaluation. Given the established biological activities of this class of compounds, initial screening should focus on:
-
Antimalarial Activity: Screening against various strains of Plasmodium falciparum to determine in vitro potency.[5][6][7][8]
-
Anticancer Activity: Evaluation against a panel of human cancer cell lines to assess cytotoxic or antiproliferative effects.[3]
-
Antibacterial and Antifungal Activity: Testing against a range of pathogenic bacteria and fungi.[23]
Further research could involve expanding the library of derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile, optimizing pharmacokinetic properties, and elucidating the mechanism of action for the most potent compounds.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (URL not available for direct citation, but the reaction is widely documented, e.g., on Wikipedia: [Link])
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92. (URL not available for direct citation, but the reaction is widely documented, e.g., on Wikipedia: [Link])
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Organic-chemistry.org. (n.d.). Friedlander quinoline synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. (URL points to a general review, a more direct link to the original work is often not available.
- Journal of Pharmaceutical and Allied Sciences. (2023). Modern Analytical Technique for Characterization Organic Compounds.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
- YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BioMed Central Ltd. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Gualtieri, F. (2007). Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. Journal of Medicinal Chemistry, 50(20), 4893-4903.
- Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines...
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Organic-chemistry.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- National Institutes of Health. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- The Royal Society. (n.d.). Characterising new chemical compounds & measuring results.
- ResearchGate. (n.d.). Methods for amide bond synthesis.7.
- ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Research and Reviews: A Journal of Pharmaceutical Science. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Centurion University. (n.d.). Skraup synthesis of Quinoline.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- Aapptec. (n.d.). Coupling Reagents.
- Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization.
- American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods.
- PubMed. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hepatochem.com [hepatochem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. rroij.com [rroij.com]
- 22. nano-ntp.com [nano-ntp.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Development of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Analogs
I. Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] This heterocyclic motif is integral to numerous natural products and clinically approved pharmaceuticals, demonstrating a vast spectrum of biological activities including antimalarial, antibacterial, and notably, anticancer effects.[1][2][3] The versatility of the quinoline structure allows for extensive functionalization, enabling chemists to fine-tune its pharmacological properties.[4][5]
This guide focuses specifically on the development of analogs based on the 2-(4-Chlorophenyl)quinoline-4-carboxylic acid core. This particular scaffold has garnered significant interest as a promising platform for discovering novel therapeutic agents. Its derivatives have been investigated as potent inhibitors of critical cellular targets, including dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs), which are implicated in cancer and viral diseases.[6][7][8]
Herein, we provide a comprehensive, experience-driven framework for researchers and drug development professionals. This document moves beyond simple instructions to explain the underlying rationale for key methodological choices, offering detailed protocols for synthesis, characterization, and biological evaluation, and providing insights into potential mechanisms of action.
II. Strategic Synthesis of the Quinoline Core
The construction of the 2-aryl-quinoline-4-carboxylic acid scaffold is most efficiently achieved through classic condensation reactions. The choice between the Pfitzinger and Doebner reactions often depends on the availability and reactivity of the starting materials.
-
Expert Insight: The Pfitzinger reaction is particularly advantageous when a diverse range of substituted acetophenones is readily available. It provides a direct route to the desired 2-aryl quinoline core by reacting an isatin with an α-methyl ketone under basic conditions.[8][9] This method is robust and generally provides good yields for the core structure.
Protocol 1: Synthesis via the Pfitzinger Reaction
This protocol details the synthesis of the parent compound, this compound.
Materials:
-
Isatin
-
1-(4-Chlorophenyl)ethan-1-one (4-Chloroacetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, for acidification)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve isatin (1.0 eq.) in a 33% aqueous solution of potassium hydroxide (KOH).[8]
-
Addition of Ketone: To this solution, add a solution of 4-chloroacetophenone (1.1 eq.) dissolved in ethanol. The ethanol acts as a co-solvent to ensure homogeneity.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 85°C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Dilute the remaining aqueous solution with water and filter to remove any unreacted starting material.
-
Precipitation: Cool the filtrate in an ice bath and acidify slowly with concentrated HCl until the pH is ~4-5. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[8]
III. The Development Workflow: From Synthesis to Lead
The journey from a synthesized compound to a potential drug candidate is a structured process. It involves synthesis, purification, rigorous characterization to confirm structure and purity, and comprehensive biological screening to identify activity and mechanism. This workflow ensures that resources are directed toward the most promising candidates.
To confirm if a new analog targets DHODH, a cell-free enzymatic inhibition assay should be performed using purified human DHODH protein. Potent analogs often exhibit IC₅₀ values in the nanomolar range in such assays. [7][10]
VI. Conclusion and Future Perspectives
The this compound scaffold is a highly tractable starting point for the development of novel therapeutics. The synthetic protocols outlined here are robust and amenable to the creation of large analog libraries for structure-activity relationship (SAR) studies. [11]The biological evaluation methods provide a clear path for identifying cytotoxic compounds and elucidating their mechanism of action.
Future work should focus on optimizing the lead compounds to improve potency, selectivity, and pharmacokinetic properties. By leveraging the foundational protocols and strategic insights provided in this guide, researchers can efficiently advance their discovery programs and contribute to the development of next-generation therapies. [4][7]
VII. References
-
BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. Retrieved from BenchChem website.
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4886-4903. [Link]
-
Patel, V. R., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 4, 231-243.
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
-
Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Chemistry International.
-
Gali, V. S., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 18(1), 38-46. [Link]
-
Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4880.
-
Zolfagharinia, E., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2919-2928. [Link]
-
Ali, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5393.
-
Al-Ostath, A. I., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864.
-
Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 931980. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
-
Sravanthi, G., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science, 11(1), 104-115.
-
Ghorab, M. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 7(38), 34324-34341.
-
Research Square. (2023). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
-
Kumar, A., & Narasimhan, B. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
-
Jia, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1363. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and conditions. Retrieved from ResearchGate.
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl) -Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers Media S.A..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes & Protocols: Investigating the Therapeutic Potential of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid in Breast Cancer Research
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] This document provides a comprehensive guide for researchers investigating the potential therapeutic application of a specific quinoline derivative, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, in the context of breast cancer. While direct studies on this particular molecule in breast cancer are emerging, this guide is built upon the established anti-cancer activities of structurally related quinoline-4-carboxylic acid derivatives.[3][4] We present a hypothesized mechanism of action and provide detailed protocols for its validation, from initial in vitro cytotoxicity screening to more complex in vivo efficacy studies.
Hypothesized Mechanism of Action
Based on the known biological activities of similar 2-arylquinoline-4-carboxylic acid derivatives, we hypothesize that this compound may exert its anti-proliferative effects in breast cancer cells through the inhibition of a key signaling pathway involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in breast cancer and represents a critical therapeutic target. Inhibition of this pathway would be expected to lead to cell cycle arrest and the induction of apoptosis.
Part 1: In Vitro Evaluation of Anti-Proliferative Activity
A fundamental first step in characterizing a novel compound is to determine its effect on the viability and proliferation of cancer cells. Colorimetric assays such as the MTT and XTT assays are robust, high-throughput methods for this initial screening.[5][6]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the concentration of which is directly proportional to the number of viable cells.[5][8]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count breast cancer cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[9]
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 of the test compound.
Part 2: Elucidating the Molecular Mechanism of Action
Following the confirmation of cytotoxic activity, the next crucial step is to investigate the underlying molecular mechanism. Western blotting is a powerful technique to analyze changes in protein expression levels within key signaling pathways.[10][11]
Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which are indicative of pathway activation or inhibition.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies[13]
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture breast cancer cells in 6-well plates or 10 cm dishes to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).[13]
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.
-
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Part 3: In Vivo Efficacy Assessment in Xenograft Models
To evaluate the therapeutic potential of this compound in a more physiologically relevant setting, in vivo studies using xenograft models are essential.[15][16] These models involve the transplantation of human cancer cells or patient-derived tumors into immunocompromised mice.[17][18]
Protocol 3: Breast Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent evaluation of the test compound's efficacy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Implantation:
-
Resuspend breast cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Tumor Growth and Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of each mouse.
-
-
Compound Administration:
-
Administer this compound (at a predetermined dose) or the vehicle solution to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting of tumor lysates).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze changes in body weight to assess toxicity.
-
In Vivo Xenograft Study Workflow
Caption: Workflow for assessing in vivo efficacy in a xenograft model.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Subtype | IC50 (µM) after 72h |
| MCF-7 | ER+, PR+, HER2- | Hypothetical Value |
| MDA-MB-231 | Triple-Negative | Hypothetical Value |
| SK-BR-3 | HER2+ | Hypothetical Value |
Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose & Schedule | Average Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Hypothetical Value | - |
| This compound | Hypothetical Dose | Hypothetical Value | Hypothetical Value |
References
- Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer - MDPI. (2019-04-23).
- Patient-derived tumour xenografts for breast cancer drug discovery - PMC - NIH.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022-03-29).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (2022-03-30).
- In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019-08-13).
- Western Blot Protocol - Creative Biolabs.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023-04-03).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022-07-14).
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023-01-21).
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021-10-24).
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (2025-01-30).
- Protocol to identify small-molecule inhibitors against cancer drug resistance.
- Review on recent development of quinoline for anticancer activities.
- Western Blot Protocol | OriGene Technologies Inc.
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025-03-21).
- Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences.
- Current research on anti-breast cancer synthetic compounds - RSC Publishing. (2018-01-24).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives - ThaiScience. (2021-01-05).
- Potential target identification for breast cancer and screening of small molecule inhibitors: A bioinformatics approach - Taylor & Francis.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents - ResearchGate. (2025-08-06).
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022-09-29).
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022-07-14).
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH.
- Synthesis, molecular docking and biological evaluation of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents - The Thai Journal of Pharmaceutical Sciences (TJPS).
- Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines | Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025-08-31).
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijcps.org [ijcps.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotium.com [biotium.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. medium.com [medium.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. origene.com [origene.com]
- 15. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer [mdpi.com]
- 16. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived tumour xenografts for breast cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
Application Note: A Validated Protocol for Assessing the Antibacterial Efficacy of Novel Quinoline Derivatives
An Application Guide for Researchers and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, most notably their potent antimicrobial effects.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a critical global health threat, demanding the urgent discovery and development of new antimicrobial agents.[3] Quinolines are particularly promising candidates in this endeavor, with well-established mechanisms of action that include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and cell division.[4][5][6]
This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial properties of novel quinoline derivatives. The protocols detailed herein are grounded in internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different studies.[7][8] We present a tiered workflow, beginning with a rapid qualitative screening method followed by a precise quantitative assay to determine inhibitory concentrations.
Experimental Strategy and Workflow
The evaluation of novel quinoline derivatives follows a logical progression from a broad initial screening to a more specific quantitative analysis. This workflow ensures that resources are efficiently focused on the most promising candidates.
-
Tier 1: Preliminary Screening (Qualitative) - The Agar Disk Diffusion (Kirby-Bauer) Assay is employed as a rapid and cost-effective initial screen.[3][9] This method allows for the simultaneous testing of multiple compounds against a specific bacterial strain, providing a qualitative assessment of antibacterial activity based on the presence and size of an inhibition zone.[10]
-
Tier 2: Potency Determination (Quantitative) - Compounds demonstrating activity in the initial screen are advanced to the Broth Microdilution Assay . This is the "gold standard" method for quantitatively determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[7][11]
This tiered approach maximizes efficiency by quickly identifying active compounds before committing to the more resource-intensive quantitative MIC determination.
Caption: High-level workflow for antibacterial activity testing of quinoline derivatives.
Materials and Reagents
-
Test Compounds : Novel quinoline derivatives, synthesized and purified. A known quinolone antibiotic (e.g., Ciprofloxacin, Levofloxacin) should be used as a positive control.[12]
-
Solvent : Dimethyl Sulfoxide (DMSO) for dissolving compounds with low aqueous solubility. The final concentration in assays must not exceed 1% to prevent solvent toxicity.[7]
-
Bacterial Strains : A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains.[13][14]
-
Growth Media :
-
Equipment and Consumables :
-
Sterile 96-well, flat-bottom microtiter plates.
-
Sterile petri dishes (150 mm).
-
Sterile filter paper disks (6 mm).
-
Adjustable single and multichannel pipettes.
-
Spectrophotometer or turbidimeter.
-
0.5 McFarland turbidity standard.
-
Sterile cotton or dacron swabs.
-
Incubator set to 35°C ± 2°C.[11]
-
Calipers or a ruler for measuring zones.
-
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method provides a rapid visual assessment of a compound's ability to inhibit bacterial growth.[3] The principle relies on the diffusion of the test compound from a paper disk into an agar medium that has been uniformly inoculated with a test bacterium.[9][15]
Step-by-Step Methodology
-
Inoculum Preparation : Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend them in sterile saline or Tryptic Soy Broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This step is critical for ensuring a reproducible bacterial lawn.
-
Plate Inoculation : Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[10] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[9]
-
Disk Application : Prepare sterile filter paper disks by impregnating them with a known concentration of the quinoline derivative solution (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.[10]
-
Incubation : Invert the plates and place them in an incubator at 35°C ± 2°C for 18-24 hours.[16]
-
Result Measurement : After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using calipers or a ruler.[10]
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows CLSI guidelines to determine the MIC of the test compounds.[17][18] It is the reference method for antimicrobial susceptibility testing.[19]
Step-by-Step Methodology
-
Preparation of Test Compound : Prepare a stock solution of the quinoline derivative, typically in DMSO, at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[20]
-
Serial Dilution :
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[7] This creates a gradient of decreasing compound concentrations.
-
Designate wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only, no inoculum).[21]
-
-
Inoculum Preparation : Prepare a bacterial suspension as described in Protocol 1 (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation : Within 15 minutes of preparation, add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[7]
-
Incubation : Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Reading Results : After incubation, examine the plate visually. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the well is clear, with no turbidity or button of cells at the bottom).[7][22]
Data Analysis and Interpretation
Proper interpretation of results is crucial for classifying the activity of the derivatives. This requires comparing the obtained data against established breakpoints provided by standards organizations like CLSI.[22][23]
-
Disk Diffusion : The measured zone diameter (in mm) is compared to CLSI breakpoint tables for the specific antibiotic class and bacterial species.[24] Based on this comparison, the organism is categorized as Susceptible (S) , Intermediate (I) , or Resistant (R) .[25] It is critical to understand that the zone size for one drug cannot be directly compared to the zone size of another to determine which is more potent.[16]
-
Minimum Inhibitory Concentration (MIC) : The MIC is reported as a numerical value in µg/mL.[22] Like the disk diffusion results, this value is interpreted as S, I, or R by comparing it to CLSI breakpoints.[26] The agent with the lowest numerical MIC is not necessarily the most effective clinical choice; pharmacokinetic and pharmacodynamic properties must also be considered.[25]
Table 1: Representative Data for Antibacterial Activity of Quinoline Derivatives
| Compound ID | Test Organism | Disk Diffusion Zone (mm) | CLSI Interpretation | MIC (µg/mL) | CLSI Interpretation |
| QD-01 | S. aureus ATCC 29213 | 22 | S | 0.5 | S |
| E. coli ATCC 25922 | 8 | R | >128 | R | |
| QD-02 | S. aureus ATCC 29213 | 16 | I | 4 | I |
| E. coli ATCC 25922 | 19 | S | 2 | S | |
| Ciprofloxacin | S. aureus ATCC 29213 | 25 | S | 0.25 | S |
| (Control) | E. coli ATCC 25922 | 32 | S | ≤0.12 | S |
Note: Data are hypothetical for illustrative purposes. Interpretations are based on representative CLSI breakpoints.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No growth in positive control wells (MIC assay) | Inoculum was not viable; error in inoculum preparation. | Use a fresh culture (18-24 hours old). Re-standardize inoculum carefully. Ensure media is not expired.[27] |
| Growth in sterility control wells | Contamination of broth, plate, or pipette tips. | Use aseptic technique throughout the procedure. Use fresh, sterile media and consumables.[21] |
| "Skipped" wells in MIC assay (growth at high concentration, no growth at lower) | Contamination of a single well; error in dilution or inoculation. | Retest the compound. Ensure proper mixing during serial dilutions.[19] |
| Poorly defined or inconsistent zones (Disk Diffusion) | Inoculum too light or too heavy; uneven streaking; plates too wet or dry. | Ensure inoculum matches 0.5 McFarland standard precisely. Follow standardized streaking procedure. Allow plate surface to dry before applying disks.[9] |
| Faint, "trailing" growth into the zone of inhibition | Organism-drug specific interaction (e.g., with bacteriostatic agents). | Read the endpoint as the concentration with approximately 80% reduction in growth compared to the positive control, as per CLSI guidelines.[19] |
References
- Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
- Wikipedia. (n.d.). Broth microdilution.
- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- National Center for Biotechnology Information (NCBI). (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
- National Center for Biotechnology Information (NCBI). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- National Center for Biotechnology Information (NCBI). (2023, May 22). Quinolones - StatPearls.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- PubMed. (n.d.). Tentative interpretive standards for disk diffusion susceptibility testing with norfloxacin (MK-0366, AM-715).
- Contagion Live. (2026, January 7). What's New in 2025: From the CLSI Subcommittee on Antimicrobial Susceptibility Testing.
- YouTube. (2020, August 21). interpreting antibiotic disk diffusion results.
- National Center for Biotechnology Information (NCBI). (n.d.). A Guide to Bacterial Culture Identification And Results Interpretation.
- tl;dr pharmacy. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
- CHAIN. (2016, January 1). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- National Center for Biotechnology Information (NCBI). (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- PubMed. (2011, August). Determination of disk diffusion and MIC quality control guidelines for JNJ-Q2, a novel quinolone.
- ResearchGate. (n.d.). Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin.
- Frontiers. (2021, June 1). Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin.
- American Society for Microbiology (ASM). (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Asian Pacific Journal of Health Sciences. (2021, July 16). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
- National Center for Biotechnology Information (NCBI). (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.
- YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. apjhs.com [apjhs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of disk diffusion and MIC quality control guidelines for JNJ-Q2, a novel quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guide to Bacterial Culture Identification And Results Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. researchgate.net [researchgate.net]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. scribd.com [scribd.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. youtube.com [youtube.com]
- 22. idexx.dk [idexx.dk]
- 23. chainnetwork.org [chainnetwork.org]
- 24. m.youtube.com [m.youtube.com]
- 25. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 26. dickwhitereferrals.com [dickwhitereferrals.com]
- 27. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for the Synthesis of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This guide details the most prominent and effective synthetic strategies, including the Doebner, Pfitzinger, and Combes reactions. For each method, the underlying chemical principles are discussed, and detailed, step-by-step protocols are provided. Furthermore, this guide includes troubleshooting advice, safety precautions, and a comparative analysis of the different synthetic routes to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives
The quinoline ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][3] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their potential as antiviral, anti-inflammatory, antimicrobial, and antitumor agents.[1][2][5] The introduction of a phenyl group at the 2-position of the quinoline-4-carboxylic acid core has been shown to be a key structural feature for various biological activities, including the inhibition of histone deacetylases (HDACs), making these compounds promising candidates for cancer therapy.[6][7]
The development of efficient and versatile synthetic methods is crucial for the exploration of the chemical space around this scaffold and the generation of new drug candidates. This guide provides detailed protocols for the synthesis of 2-phenyl-quinoline-4-carboxylic acid and its derivatives, with a focus on practical application in a research and development setting.
Primary Synthetic Strategies
Several classical and modern synthetic methods can be employed for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most common approaches are the Doebner reaction, the Pfitzinger reaction, and the Combes quinoline synthesis.
The Doebner Reaction
The Doebner reaction is a one-pot, three-component synthesis that involves the reaction of an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[8] It is a versatile and straightforward method for preparing 2-substituted quinoline-4-carboxylic acids.
Mechanism: The reaction proceeds through the initial formation of an imine from the aniline and benzaldehyde. This is followed by the nucleophilic addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic 2-phenyl-quinoline-4-carboxylic acid.[8]
Caption: A simplified workflow of the Doebner reaction.
The Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another powerful method for synthesizing substituted quinoline-4-carboxylic acids.[9][10] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a base.[10]
Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl group of acetophenone to form an imine. Tautomerization to an enamine is followed by intramolecular cyclization and dehydration to yield the final 2-phenyl-quinoline-4-carboxylic acid product.[9][10][11]
Caption: Key steps in the Pfitzinger reaction mechanism.
The Combes Quinoline Synthesis
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] While not directly producing a carboxylic acid derivative, this method is valuable for accessing the 2,4-disubstituted quinoline core, which can be further functionalized. For the synthesis of 2-phenyl-quinoline derivatives, a phenyl-substituted β-diketone would be required.
Mechanism: The reaction begins with the formation of an enamine from the aniline and the β-diketone. Under acidic conditions, the enamine undergoes cyclization followed by dehydration to form the quinoline ring.[13][14]
Microwave-Assisted Synthesis
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. Both the Doebner and Pfitzinger reactions have been successfully adapted to microwave-assisted conditions, significantly reducing reaction times from hours to minutes.[1][15][16][17]
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 2-phenyl-quinoline-4-carboxylic acid.
Protocol 1: Doebner Reaction (Microwave-Assisted)
This protocol is adapted from methodologies described in the literature, offering a rapid and efficient synthesis.[1][17]
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).
-
Add ethanol (3 mL) to the vial and stir to dissolve the reactants.
-
Carefully add a catalytic amount of trifluoroacetic acid (0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Purification:
-
The crude product can be recrystallized from ethanol or a mixture of ethanol and water to obtain a pure product.
Protocol 2: Pfitzinger Reaction (Conventional Heating)
This protocol is a classic and reliable method for the synthesis of 2-phenyl-quinoline-4-carboxylic acid.[5][10]
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl) or Acetic acid
-
Dichloromethane or Ether for extraction
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
Add isatin (0.07 mol) to the stirred KOH solution. The color of the mixture will typically change, indicating the opening of the isatin ring. Stir for 30-45 minutes at room temperature.[10]
-
Add acetophenone (0.07 mol) dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.[5][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ether) to remove any unreacted acetophenone.
-
Carefully acidify the aqueous layer with HCl or acetic acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Caption: A generalized workflow for the synthesis and purification.
Comparison of Synthetic Methods
| Feature | Doebner Reaction | Pfitzinger Reaction | Combes Synthesis |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl with α-methylene | Aniline, β-Diketone |
| Key Reagents | Acid or Lewis Acid Catalyst | Strong Base (e.g., KOH) | Strong Acid |
| Product | 2-Substituted Quinoline-4-Carboxylic Acid | Substituted Quinoline-4-Carboxylic Acid | 2,4-Disubstituted Quinoline |
| Advantages | One-pot, three-component reaction; readily available starting materials. | Good for a variety of substitutions on the quinoline ring. | Good for 2,4-disubstituted quinolines. |
| Disadvantages | Can sometimes produce byproducts. | Requires the synthesis of isatin if not commercially available. | Does not directly yield a carboxylic acid. |
| Microwave Amenability | High | High | Moderate |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Check the purity of reagents. For Doebner, consider a different catalyst. |
| Product loss during work-up | Ensure complete precipitation before filtration. Use minimal solvent for washing. | |
| Impure Product | Presence of starting materials | Optimize reaction time and stoichiometry. Improve purification method (e.g., multiple recrystallizations). |
| Formation of byproducts | Adjust reaction conditions (temperature, catalyst). | |
| Reaction Not Starting | Inactive catalyst | Use a fresh batch of catalyst. |
| Low quality reagents | Purify starting materials before use. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
-
Strong acids and bases (e.g., TFA, KOH, HCl) are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.
Characterization of 2-Phenyl-Quinoline-4-Carboxylic Acid
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Melting Point: To assess the purity of the compound.
References
- Wikipedia. Pfitzinger reaction. [Link]
- Li, X., et al. (2016).
- ResearchGate.
- Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]
- PubMed. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. [Link]
- Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
- AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]
- ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
- INIS-IAEA.
- JOCPR.
- ResearchGate.
- Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
- PubMed.
- ResearchGate.
- Revues Scientifiques Marocaines.
- ResearchGate.
- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- Cambridge University Press. Combes Quinoline Synthesis. [Link]
- Wikipedia. Combes quinoline synthesis. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- SynArchive. Doebner-Miller Reaction. [Link]
- Scite.ai. Combes Quinoline Synthesis. [Link]
- ResearchGate. Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF. [Link]
- YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We provide a series of structured FAQs and troubleshooting guides to help you achieve successful solubilization for your experiments.
Introduction: Understanding the Challenge
This compound (CAS No. 5466-31-9) is a quinoline derivative investigated for various biological activities, including its potential role as a histone deacetylase (HDAC) inhibitor.[1][2] Its molecular structure, characterized by a planar, rigid quinoline backbone and a lipophilic chlorophenyl group, contributes to strong crystal lattice energy and low aqueous solubility. This guide will walk you through systematic approaches to overcome this common experimental hurdle.
Section 1: Compound Profile & Intrinsic Properties
This section covers the fundamental properties of the compound that dictate its solubility behavior.
FAQ: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step in designing a solubilization strategy.
| Property | Value | Source |
| CAS Number | 5466-31-9 | |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [3] |
| Molecular Weight | 283.72 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid/powder | [1][4] |
| General Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | [1][2] |
FAQ: What makes this compound poorly soluble in aqueous solutions?
The low aqueous solubility is a direct result of its molecular structure:
-
Aromatic & Planar Structure: The large, flat quinoline and chlorophenyl rings promote strong intermolecular π-π stacking in the solid state, making it difficult for water molecules to solvate the compound.
-
Lipophilicity: The 4-chlorophenyl group significantly increases the molecule's hydrophobicity, favoring non-polar environments over water.
-
Carboxylic Acid Group: While the carboxylic acid group can participate in hydrogen bonding, its acidity (pKa) means it is primarily in its neutral, less soluble protonated form (-COOH) at neutral or acidic pH.[4][5]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic, tiered approaches to solubilization. Always start with the simplest method (Tier 1) before proceeding to more complex systems.
Tier 1: pH-Dependent Solubilization
This is the most effective initial strategy for ionizable compounds like this one. The principle is to convert the neutral carboxylic acid into its much more soluble salt form (carboxylate).[5][6]
Q: How can I use pH to dissolve the compound?
By raising the pH of the solution above the pKa of the carboxylic acid group, you deprotonate it, forming the highly polar and water-soluble carboxylate anion (-COO⁻).
Experimental Protocol: Solubilization via Basification
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, TRIS) to the powder. It will likely form a suspension.
-
Titrate with Base: While stirring or vortexing, add a basic solution dropwise. Recommended bases include:
-
1 M NaOH for general in vitro assays.
-
1 M NaHCO₃ for pH-sensitive applications requiring buffering capacity.
-
-
Observe Dissolution: Continue adding the base until the solution becomes clear. A slight excess of base can help ensure the compound remains in its soluble salt form.
-
Final pH Adjustment (Optional): If your experiment requires a specific final pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to drop the pH too low, which would cause the compound to precipitate.
-
Volume Adjustment: Bring the solution to its final target volume with your aqueous buffer.
Trustworthiness Check: A self-validating aspect of this protocol is visual confirmation. The transition from a cloudy suspension to a clear solution directly indicates successful solubilization of the carboxylate salt. If the solution becomes cloudy upon addition of acid, it confirms that the solubility is pH-dependent.
Decision-Making Workflow for pH Adjustment
The following diagram outlines the logical steps for employing pH modification.
Caption: Workflow for using and troubleshooting co-solvents.
Tier 3: Advanced Solubilization Methods
When standard methods are insufficient, more advanced formulation strategies can be employed. These often require more specialized expertise and materials.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility. [7]This is a common technique used in formulating solid dispersions.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The this compound can form an inclusion complex with a cyclodextrin (like β-cyclodextrin), effectively shielding the hydrophobic part of the molecule from water. [5][7]* Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level, typically by melting or solvent evaporation methods. [8]This increases the surface area and wettability, enhancing the dissolution rate. [5]
Section 3: Safety & Handling
Q: What are the primary safety concerns when handling this compound?
While complete toxicological data is not available, similar compounds and available safety data sheets (SDS) suggest the following precautions. [9][10][11]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. [9][12][13]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses. [9][10]* Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling the powder. [9]Avoid generating dust.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [9]
References
- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Vertex AI Search.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
- Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid. (n.d.). Cole-Parmer.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications.
- Quinoline. (n.d.). Wikipedia.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience.
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. fishersci.ca [fishersci.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Optimization of Doebner Reaction Conditions for Quinoline Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic three-component reaction to synthesize quinoline-4-carboxylic acids—a critical scaffold in medicinal chemistry.[1][2] We understand that while powerful, this reaction can present challenges ranging from low yields to difficult purifications.
This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of the Doebner reaction and achieve reliable, high-yield results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Doebner reaction? The Doebner reaction is a three-component synthesis where an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid condense to form a 2-substituted quinoline-4-carboxylic acid.[1][3] It is a one-pot procedure valued for its ability to construct the quinoline core from simple starting materials.[4]
Q2: My aniline has a strong electron-withdrawing group and my yields are very low. Is this expected? Yes, this is a well-documented challenge. Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are less nucleophilic, which slows down the initial steps of the reaction, often leading to poor yields under traditional conditions.[1][3][5] Optimized protocols using stronger Lewis acid catalysts are often necessary to overcome this limitation.[5][6]
Q3: What is the difference between the Doebner reaction and the Doebner-Miller reaction? The primary difference lies in the carbonyl component. The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][7] The Doebner-Miller reaction is a related but distinct synthesis that uses an aniline and an α,β-unsaturated carbonyl compound (ketone or aldehyde) to produce quinolines, which are not necessarily substituted with a carboxylic acid at the 4-position.[8][9][10]
Q4: What are the most common catalysts and solvents for this reaction? Traditionally, Brønsted acids like hydrochloric acid or sulfuric acid have been used, often with ethanol as the solvent.[1][3] However, modern optimization studies have shown that Lewis acids, particularly boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF , can be highly effective, especially for less reactive anilines.[5][6] Acetonitrile (MeCN) has emerged as an excellent solvent choice, often providing cleaner reactions and easier workups.[3][5]
Q5: I'm observing a lot of dark, insoluble tar in my reaction. What is causing this? Tar formation is a frequent issue in related quinoline syntheses like the Doebner-Miller and Skraup reactions, and it is often attributed to the acid-catalyzed polymerization of carbonyl compounds or other side reactions under harsh conditions.[11][12][13] While less pronounced in the classic Doebner reaction, using excessively high temperatures or highly concentrated acids can promote the formation of intractable byproducts.[11]
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Problem 1: Low or No Yield of the Desired Quinoline Product
You've run the reaction, but TLC analysis shows mostly unreacted starting material or a complex mixture with very little product.
Potential Root Causes & Solutions
-
Insufficient Catalyst Activity: The aniline may be too electron-deficient for the chosen catalyst.
-
Causality: The first step involves the nucleophilic attack of the aniline on the aldehyde. If the aniline is deactivated by electron-withdrawing groups, this step is slow. A stronger acid is required to activate the aldehyde's carbonyl group, making it more electrophilic.
-
Solution: Switch from a traditional Brønsted acid to a more potent Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF are excellent choices.[5][6] For particularly challenging substrates, increasing the catalyst loading may be necessary.[6]
-
-
Suboptimal Reaction Temperature: The reaction may be too sluggish at room temperature or lower.
-
Causality: The condensation, cyclization, and dehydration steps all have activation energy barriers that must be overcome. Insufficient thermal energy can stall the reaction.
-
Solution: Gradually increase the reaction temperature. Many modern protocols specify temperatures around 65 °C.[3][4] Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation. Be cautious, as excessive heat can lead to decomposition.[11]
-
-
Incorrect Stoichiometry or Order of Addition: The ratio of reactants can be critical, especially in a three-component reaction.
-
Causality: An optimized "hydrogen-transfer" version of the Doebner reaction relies on an excess of the aniline and aldehyde relative to pyruvic acid. The imine formed from the aniline and aldehyde acts as the in-situ oxidant for the dihydroquinoline intermediate.[5]
-
Solution: Employ a stoichiometry where the aniline and aldehyde are in excess. A highly effective modern protocol suggests adding a solution of pyruvic acid dropwise to a pre-heated mixture of the aniline, aldehyde, and catalyst.[3][4] This slow addition maintains a low concentration of pyruvic acid, which can help minimize side reactions.
-
Problem 2: Formation of Significant Byproducts and Purification Difficulties
The reaction works, but you obtain a crude mixture that is difficult to purify, or you isolate an unexpected major byproduct.
Potential Root Causes & Solutions
-
Incomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this step is inefficient, the dihydroquinoline may be isolated as a major byproduct.
-
Causality: The Doebner reaction relies on an internal redox process where an imine intermediate acts as the oxidant.[1][5] If this process is not efficient, the reaction can stall at the dihydroquinoline stage.
-
Solution: Ensure the stoichiometry is optimized for the hydrogen-transfer mechanism, with an excess of the aniline and aldehyde to generate sufficient imine oxidant.[5] Extended reaction times (e.g., 20-24 hours) may also be required to drive the oxidation to completion.[4]
-
-
Alternative Cyclization Pathway: For certain substrates, cyclization may occur through an unintended pathway.
-
Causality: While rare in the standard Doebner reaction, substrates with other nucleophilic sites could potentially lead to different ring systems. For example, it has been reported that using 2-chloro-5-aminopyridine can lead to a pyrrolidine derivative instead of a quinoline.[14]
-
Solution: This issue is highly substrate-dependent. If you suspect an alternative cyclization, detailed characterization of the byproduct (e.g., by NMR, MS) is essential. Modifying the substitution pattern of your starting material or protecting reactive functional groups may be necessary.
-
-
Inefficient Workup and Product Loss: The product may be lost during the extraction and isolation phases.
-
Causality: Quinoline-4-carboxylic acids are amphoteric. The carboxylic acid group is acidic, while the quinoline nitrogen is basic. During an aqueous workup, the product can exist as a carboxylate salt (in base), a protonated quinolinium species (in acid), or a zwitterion, affecting its solubility in organic and aqueous layers.
-
Solution: Carefully control the pH during the workup. Neutralizing the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution is a standard and effective procedure.[4] Ensure thorough extraction with a suitable organic solvent like ethyl acetate (EtOAc). If the product precipitates upon neutralization, it can be collected by filtration.[6]
-
Visualizing the Process: Mechanism and Workflow
Understanding the reaction pathway and experimental sequence is crucial for effective troubleshooting.
Proposed Reaction Mechanism
The mechanism involves an initial condensation to form key intermediates, followed by an intramolecular cyclization and a final oxidation step to yield the aromatic product.[1][15]
Caption: Key steps in the Doebner synthesis of quinoline-4-carboxylic acids.
General Experimental Workflow
A typical optimized Doebner reaction follows a straightforward one-pot procedure.
Caption: A streamlined workflow for modern Doebner quinoline synthesis.
Data-Driven Optimization: Catalyst and Solvent Effects
The choice of catalyst and solvent has a profound impact on the reaction's success, particularly with challenging substrates. The following table summarizes optimization data for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline.
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H₂NSO₃H | H₂O | Reflux | Low | [5][6] |
| 2 | - (None) | EtOH | Reflux | Low | [5][6] |
| 3 | BF₃·THF (0.5) | MeCN | 65 | Moderate-High | [5][6] |
| 4 | BF₃·THF (0.5) | Toluene | 65 | Low | [5] |
| 5 | BF₃·THF (0.5) | DMF | 65 | Low | [5] |
| 6 | BF₃·THF (0.5) | THF | 65 | Moderate-High | [5] |
| 7 | BF₃·OEt₂ (0.5) | MeCN | 65 | Comparable to BF₃·THF | [5][6] |
Data is illustrative and based on reported findings for electron-deficient anilines. Actual yields may vary.[5][6] As the data clearly shows, the combination of a Lewis acid catalyst like BF₃·THF in acetonitrile (MeCN) provides a significant yield improvement over traditional conditions.
Optimized Experimental Protocol: Synthesis from an Electron-Deficient Aniline
This protocol is based on the highly effective Doebner hydrogen-transfer reaction, which is particularly suited for anilines bearing electron-withdrawing groups.[5][6]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Substituted Aldehyde (1.1 equiv)
-
Pyruvic Acid (0.5-0.6 equiv)
-
Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF) (0.3-0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 equiv), the substituted aldehyde (1.1 equiv), and acetonitrile (to achieve a concentration of ~1.8 M for the aniline).
-
Catalyst Addition: Add BF₃·THF (0.3-0.5 equiv) to the mixture at room temperature.
-
Initial Heating: Stir the reaction mixture and heat to 65 °C. Maintain this temperature for 10-60 minutes.[3][4]
-
Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.5-0.6 equiv) in acetonitrile. Using a syringe pump or dropping funnel, add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[3]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 20-21 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Isolation:
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure quinoline-4-carboxylic acid.[3][4]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis - Benchchem. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006). The Journal of Organic Chemistry.
- Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (2006).
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.).
- Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (2010).
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Molecules.
- Doebner-Miller reaction - chemeurope.com. (n.d.).
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2009).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (2023). The Journal of Organic Chemistry.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023).
- Doebner reaction - Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iipseries.org [iipseries.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner-Miller_reaction [chemeurope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Doebner reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
2-(4-Chlorophenyl)quinoline-4-carboxylic acid stability and storage conditions
Welcome to the technical support guide for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we provide field-proven insights and practical guidance in a direct question-and-answer format to address common challenges and frequently asked questions.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the routine handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid, powdered form of the compound should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture absorption and potential degradation.[2][3] While specific data for this compound is not available, general practices for quinoline-based carboxylic acids support these conditions to maximize shelf-life.
Q2: How should I store solutions of this compound?
Stock solutions, especially in aqueous or protic solvents, are more susceptible to degradation than the solid form.[4] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. The stability of quinoline compounds in solution is highly pH-dependent, with degradation potentially accelerating in both acidic and basic conditions.[4]
Q3: What solvents are recommended for dissolving this compound?
Based on synthesis literature involving similar 2-aryl-quinoline-4-carboxylic acid derivatives, Dimethyl Sulfoxide (DMSO) and Ethyl Acetate (EtOAc) are commonly used solvents.[5][6] The solubility in aqueous buffers may be pH-dependent due to the carboxylic acid moiety; solubility is generally higher in slightly basic conditions where the carboxylate salt is formed.
Q4: Is this compound sensitive to light?
Yes, compounds with extended aromatic systems like quinolines can be photosensitive. Photodegradation is a common pathway for quinoline derivatives.[4] Therefore, it is a critical best practice to protect both the solid compound and its solutions from light exposure during storage and handling.[4][7]
Q5: What are the primary safety precautions when handling this compound?
Researchers should treat this compound as potentially hazardous. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[1][3] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[2][8] Avoid direct contact with skin, eyes, and clothing.[1]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues that may arise from the instability of this compound.
Q1: My experimental results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?
Yes, inconsistent results and a decline in potency are classic indicators of compound degradation.[4] Quinoline carboxylic acids can degrade in solution due to factors like pH, temperature, and light exposure.[4]
Recommended Action Plan:
-
Prepare Fresh Solutions: Immediately prepare a new solution from your solid stock and repeat the experiment. If the expected activity is restored, your previous solution likely degraded.
-
Perform a Quick Purity Check: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.
-
Review Storage Protocol: Ensure your solutions are stored under the recommended conditions (aliquoted, frozen, protected from light). Avoid repeated freeze-thaw cycles.
Q2: I've noticed a change in the color of the solid compound (e.g., from white/off-white to yellow or brown). Is it still usable?
Color change is a strong visual indicator of chemical degradation, often due to oxidation or photodegradation. The compound's purity is compromised, and it should not be used for quantitative or sensitive biological assays without purification and re-characterization.
Recommended Action Plan:
-
Segregate the Stock: Isolate the discolored batch to prevent accidental use.
-
Analytical Confirmation: Dissolve a small sample and analyze it via HPLC or LC-MS to determine the purity profile and identify potential degradation products.
-
Consider Purification: If the material is valuable, purification via recrystallization or column chromatography may be possible. The purified compound must be re-analyzed to confirm its identity and purity before use.
-
Procure New Material: For most applications, the most reliable course of action is to discard the degraded material according to hazardous waste guidelines and obtain a new, pure batch.[2]
Q3: The compound is no longer dissolving completely in a solvent it was previously soluble in. What is the cause?
Reduced solubility is often a consequence of degradation. Degradation products can be less soluble than the parent compound, or polymerization may have occurred, leading to insoluble materials.
Recommended Action Plan:
-
Attempt Gentle Dissolution: Try aiding dissolution with gentle warming or sonication, but be aware that excessive heat can accelerate further degradation.[4]
-
Verify Solvent Quality: Ensure the solvent has not absorbed water or degraded, as this can affect its solvating properties.
-
Filter and Analyze: Filter the solution to remove insoluble material. Analyze both the soluble portion and a sample of the original, undissolved material by HPLC or another suitable analytical technique to understand the chemical composition. This can help confirm if the insoluble portion consists of degradation products.
Summary of Troubleshooting Scenarios
| Observed Issue | Potential Cause | Immediate Action | Long-Term Solution |
| Inconsistent Results / Loss of Potency | Solution Degradation (Hydrolysis, Photolysis) | Prepare and use a fresh solution for each experiment. | Aliquot stock solutions and store at -20°C or below, protected from light.[4] |
| Color Change of Solid Powder | Oxidation / Photodegradation | Segregate the batch. Do not use for sensitive experiments. | Store solid compound in a tightly sealed, opaque container in a cool, dry place.[1] |
| Decreased Solubility | Formation of Insoluble Degradants | Attempt dissolution with gentle warming/sonication. Filter if necessary. | Confirm purity before use. Discard and replace stock if significant degradation is suspected. |
| Appearance of New HPLC/LC-MS Peaks | Chemical Degradation | Compare with a freshly prepared standard to confirm degradation. | Implement a stability testing protocol for solutions stored over time. |
III. Experimental Protocols & Workflows
Protocol 1: Forced Degradation (Stress Testing) Workflow
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its breakdown.[4]
Caption: Decision tree for troubleshooting stability issues.
IV. References
-
Ghorbani‐Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
Armaković, S. J., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
-
Reyes-Ocampo, E., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules.
-
Wang, X., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.
-
Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences.
-
Bauer, B., et al. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters.
-
Krezel, A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society.
-
Grote, M., et al. (2006). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Ma, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
-
Shaik, N. B., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]
-
Li, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Kumar, B. S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
-
Yulizar, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]
-
Waisser, K., et al. (1997). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica.
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. [Link]
-
Ouchi, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: Crystallization of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the crystallization of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀ClNO₂). This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and systematic protocols to overcome common challenges encountered during the crystallization of this compound, ensuring high purity and optimal crystal habit.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound and their implications for crystallization.
Q1: What are the key structural features of this molecule that influence its crystallization behavior?
A1: The crystallization behavior of this compound is governed by three primary structural motifs:
-
A rigid, planar quinoline core: This large aromatic system promotes strong π-π stacking interactions, which are a powerful driving force for crystal lattice formation.[1][2]
-
A polar carboxylic acid group (-COOH): This group is a strong hydrogen bond donor and acceptor. It will readily form dimers or extended chains through O-H···N or O-H···O hydrogen bonds, which are critical in directing the crystal packing.[2]
-
A nonpolar 4-chlorophenyl group: This bulky, hydrophobic group influences the compound's solubility in organic solvents and participates in weaker van der Waals and C-H···π interactions within the crystal structure.
The interplay between these features—strong hydrogen bonding, π-stacking, and steric hindrance—dictates the molecule's solubility and the specific packing arrangement it adopts, potentially leading to polymorphism.
Q2: What are the best starting solvents for crystallizing this compound?
A2: Based on published data for this and structurally related compounds, a systematic solvent screening is the most effective approach.[3] Ethyl acetate (EtOAc) has been successfully used for the crystallization of this specific molecule and its analogs.[4][5][6] A good starting point is to test solvents with a range of polarities where the compound exhibits moderate solubility at room temperature and high solubility when heated.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Esters | Ethyl Acetate (EtOAc) | Proven solvent. Balances polarity to dissolve the molecule upon heating while allowing for good recovery upon cooling.[4][5][6] |
| Alcohols | Ethanol, Methanol, Isopropanol | The -OH group can compete for hydrogen bonding sites, potentially altering crystal habit. Good for creating supersaturation by cooling. |
| Ketones | Acetone | A moderately polar solvent that can be effective, but its high volatility can lead to rapid crystallization.[7] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Good "good" solvents for use in anti-solvent or vapor diffusion systems.[3][8] |
| Amides | N,N-Dimethylformamide (DMF) | High-boiling point solvent, useful for dissolving poorly soluble compounds. Best used in an anti-solvent system due to difficulty in removal. |
| Aromatic | Toluene | The aromatic nature can interact favorably with the quinoline and phenyl rings. |
Q3: Does this compound exhibit polymorphism?
A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in rigid organic molecules, especially those with competing hydrogen bond donors/acceptors and aromatic rings.[8] While specific polymorphic forms of this compound are not extensively documented in the provided literature, it is a strong possibility. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can yield different polymorphs, which may vary in solubility, stability, and melting point.[9] If you observe inconsistent results (e.g., different crystal shapes, melting points) from batch to batch, polymorphism should be investigated.
Troubleshooting Guide
This section provides direct answers to specific experimental problems. Follow the logical workflows to diagnose and solve crystallization challenges.
Q4: My compound "oils out" as a liquid layer instead of forming crystals. How do I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the supersaturation level is too high at a temperature above the compound's melting point in that solvent system.[3] This is a common issue when a solution is too concentrated or cooled too quickly.
Causality: The solution enters the labile (unstable) zone of the solubility curve so rapidly that molecules do not have time to orient themselves into an ordered crystal lattice. Instead, they crash out as a disordered, supercooled liquid.
Corrective Actions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the same solvent (e.g., 20-50% more volume) to create a more dilute solution. This lowers the saturation temperature.[3]
-
Drastically Reduce Cooling Rate: Do not place the flask directly in an ice bath. Allow the solution to cool to room temperature over several hours. Insulating the flask (e.g., with glass wool or by placing it inside a larger beaker) can help.[10] Once at room temperature, transfer to a refrigerator (4 °C), and then a freezer (-20 °C) if necessary.
-
Change the Solvent System: The current solvent may be unsuitable. Try a solvent in which the compound is slightly less soluble, or switch to an anti-solvent crystallization method (see Protocol 2).
Q5: No crystals are forming, even after the solution has cooled for an extended period. What are the next steps?
A5: This indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation has not been overcome.[11]
Causality: The compound remains happily in solution because its concentration is below the saturation point at that temperature (undersaturated) or it is in the metastable zone where spontaneous nucleation is unlikely without an external trigger.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting failure of crystal formation.
Q6: The purity of my recrystallized product is not improving. What is the cause?
A6: This frustrating issue typically points to one of two scenarios: the impurity and your compound have very similar solubility profiles in the chosen solvent, or you are dealing with an inseparable impurity.
Causality: Effective crystallization relies on the impurities being either much more soluble (remaining in the mother liquor) or much less soluble (removed by hot filtration) than the target compound. If their solubilities are nearly identical, they will co-crystallize.
Corrective Actions:
-
Change the Solvent's Selectivity: The primary solution is to find a solvent system that better discriminates between your compound and the impurity.[3] Do not just try similar solvents (e.g., ethanol instead of methanol). Make a significant change in solvent class (e.g., from an alcohol to an ester like ethyl acetate, or a hydrocarbon like toluene).
-
Re-evaluate the Impurity: Use analytical techniques (NMR, LC-MS) to identify the impurity. If it is a closely related structural isomer, simple recrystallization may not be sufficient. Chromatographic purification may be required prior to the final crystallization step.
-
Ensure Complete Initial Dissolution: If you did not use enough hot solvent to completely dissolve your crude material initially, you may be carrying over insoluble impurities with your collected crystals. Always use the minimum amount of boiling solvent to achieve full dissolution.[3][10]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single or binary solvent system for crystallization.
Methodology:
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different test solvent (see table in Q2) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
For tubes where the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the outcome:
-
Ideal Solvent: Sparingly soluble at room temperature, fully soluble at boiling, and forms high-quality crystals upon cooling.
-
Candidate for Anti-Solvent: Very soluble at all temperatures (a "good" solvent).
-
Candidate for "Good" Solvent: Very soluble at all temperatures.
-
Poor Solvent: Insoluble even when boiling.
-
Protocol 2: Anti-Solvent Crystallization
Objective: To crystallize a compound that is highly soluble in a particular solvent by adding a miscible "poor" solvent (anti-solvent) to decrease its solubility.[12][13]
Methodology:
-
Dissolve the compound in the minimum amount of a "good" solvent (e.g., THF, Dioxane) at room temperature or with gentle warming.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add a miscible "poor" solvent (an anti-solvent, e.g., water, hexane, cyclohexane) dropwise to the stirred solution.[8][14]
-
Continue adding the anti-solvent until you observe persistent turbidity (cloudiness). This is the point of saturation.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates. If no crystals form, add a few more drops of the anti-solvent.
Protocol 3: Vapor Diffusion Crystallization
Objective: To grow high-quality single crystals by slowly changing the solvent composition through vapor phase diffusion. This is an excellent method for small quantities.[15][16]
Methodology:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., THF, dichloromethane) in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Add a larger volume of a more volatile "poor" solvent (anti-solvent, e.g., hexane, pentane, cyclohexane) to the outer container, ensuring the level is below the top of the inner vial.[8]
-
Seal the outer container tightly and leave it undisturbed in a location free from vibrations and temperature fluctuations.
-
Mechanism: The more volatile anti-solvent from the outer chamber will slowly diffuse into the solution in the inner vial. Simultaneously, the "good" solvent will diffuse out, slowly raising the concentration of the anti-solvent in the inner vial, which reduces the compound's solubility and promotes slow, ordered crystal growth.[11]
Caption: Diagram of a vapor diffusion crystallization setup.
References
- Crystallization of small molecules. (n.d.).
- Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4535. [Link]
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Jasinski, J. P., & Butcher, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
- Guide for crystallization. (n.d.).
- Lee, K., et al. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S.
- Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2276-2293. [Link]
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846468. [Link]
- Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. [Link]
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Choi, H., et al. (2022). Separation of Bio-Based Glucaric Acid via Antisolvent Crystallization and Azeotropic Drying. Green Chemistry, 24(4), 1646-1658. [Link]
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Al-Hourani, B. J., et al. (2015). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 20(10), 18914–18927. [Link]
- Antisolvent Crystallization. (n.d.). RM@Schools.
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022).
- Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
- Solubility of Quinoline-4-carboxylic acid. (n.d.). Solubility of Things.
- This compound. (n.d.). Huateng Pharma.
- Suzuki, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13035–13045. [Link]
- Cieplik, J., et al. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
- Solubility of Organic Compounds. (2023).
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
- Andasari, P. D., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
- Chen, J., et al. (2018).
Sources
- 1. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. physchemres.org [physchemres.org]
- 8. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 9. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. avanti-journals.com [avanti-journals.com]
- 14. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unifr.ch [unifr.ch]
Technical Support Center: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to Synthetic Strategies
The synthesis of 2-aryl-quinoline-4-carboxylic acids is pivotal in medicinal chemistry, as this scaffold is a key component in numerous therapeutic agents.[1][2][3] The most prevalent methods for constructing this core structure are the Pfitzinger, Doebner, and Friedländer reactions. While powerful, each of these named reactions presents a unique set of challenges that can lead to undesired side products and diminished yields. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter in the laboratory. We will explore the root causes of these issues and provide actionable solutions.
Issue 1: Low Yield of the Desired 2-Aryl-Quinoline-4-Carboxylic Acid
Q: I am consistently obtaining a low yield of my target compound. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors depending on the synthetic route employed.
For the Pfitzinger Reaction:
-
Incomplete Hydrolysis of Isatin: The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[4][5] If this initial step is inefficient, the overall yield will be compromised.
-
Solution: Ensure a sufficiently strong base (e.g., 33% aqueous KOH) is used and allow adequate time for the initial ring opening before proceeding with the addition of the carbonyl compound.[1][6] Monitoring the color change from purple to brown can indicate the formation of the potassium salt of the isatinic acid.[1]
-
-
Sub-optimal Reaction Temperature: The condensation and cyclization steps are temperature-dependent.
For the Doebner Reaction:
-
Poor Reactivity of Anilines: Anilines bearing strong electron-withdrawing groups can be less nucleophilic, leading to slower reaction rates and lower yields.[8][9]
-
Solution: For such substrates, more forcing conditions like higher temperatures and longer reaction times may be necessary.[8] Alternatively, employing a more effective catalytic system can enhance the reaction rate. Recent studies have explored various catalysts to improve yields under milder conditions.[3]
-
-
Inappropriate Acid Catalyst and Concentration: The choice and amount of acid catalyst are critical.
-
Solution: Optimize the acid catalyst and its concentration. It is often beneficial to start with milder conditions and gradually increase the acidity or temperature.[8]
-
For the Friedländer Synthesis:
-
Harsh Reaction Conditions: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to degradation of starting materials or products, especially during scale-up.[10]
Issue 2: Formation of Tar or Insoluble Byproducts
Q: My reaction mixture has turned into a dark, tarry mess, making product isolation difficult. What is causing this and how can I prevent it?
A: Tar formation is a common problem, particularly in the Doebner and Doebner-von Miller reactions, and arises from the polymerization of α,β-unsaturated carbonyl compounds or other side reactions under strong acid conditions.[8]
-
Prevention Strategies:
-
Milder Conditions: Similar to addressing low yields, optimizing the temperature and acid concentration to be as mild as possible can significantly reduce tar formation.[8]
-
Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[8]
-
Gradual Addition of Reagents: Adding the reagents slowly to the reaction mixture can help to control the reaction rate and minimize side reactions leading to tar.
-
-
Purification of the Product from Tar:
-
Acid-Base Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate solution). The quinoline product is basic and can be extracted into an organic solvent, leaving the polymeric byproducts in the aqueous layer.[8]
-
Issue 3: Formation of Isomeric Products
Q: I am observing the formation of an unexpected isomer of my target quinoline. How can I control the regioselectivity of the reaction?
A: The formation of isomers is a significant concern in the Friedländer synthesis when using asymmetric ketones.[10]
-
Controlling Regioselectivity in the Friedländer Synthesis:
-
Strategic Placement of Functional Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to yield a single regioisomer.[10]
-
Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to improve the regioselectivity of the reaction.[10]
-
The following diagram illustrates the two potential pathways in the Friedländer synthesis with an asymmetric ketone, leading to isomeric products.
Caption: Regioselectivity in the Friedländer Synthesis.
Issue 4: Unwanted Decarboxylation of the Product
Q: I suspect my 2-aryl-quinoline-4-carboxylic acid is decarboxylating under the reaction or workup conditions. Is this a known side reaction and how can I avoid it?
A: Yes, decarboxylation of quinoline-4-carboxylic acids can occur, particularly at elevated temperatures or in the presence of certain catalysts.[12] While sometimes a desired transformation, it is a problematic side reaction when the carboxylic acid moiety is required.
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and workup. If possible, conduct the reaction at the lowest effective temperature.
-
Choice of Catalyst: Some catalysts may promote decarboxylation more than others. If decarboxylation is a significant issue, screening alternative catalysts may be necessary. For instance, some modern, milder catalytic systems for Doebner or Pfitzinger reactions might be less prone to inducing decarboxylation.[3]
-
Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases at high temperatures. Neutralize the reaction mixture at a lower temperature (e.g., in an ice bath) before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Pfitzinger reaction and what are the key intermediates?
A1: The Pfitzinger reaction proceeds through a well-defined mechanism:
-
Hydrolysis: The reaction begins with the hydrolysis of the amide bond in isatin by a base (e.g., KOH) to form a keto-acid intermediate.[4][5]
-
Condensation: The aniline moiety of the keto-acid then reacts with a carbonyl compound (a ketone or aldehyde) to form an imine.[4]
-
Tautomerization and Cyclization: The imine tautomerizes to an enamine, which then undergoes intramolecular cyclization.[4]
-
Dehydration: The cyclized intermediate dehydrates to yield the final substituted quinoline-4-carboxylic acid.[4][5]
The following diagram outlines the key steps of the Pfitzinger reaction mechanism.
Caption: Pfitzinger Reaction Mechanism.
Q2: Can I use β-keto esters in the Pfitzinger reaction?
A2: Yes, β-keto esters can be used in a Pfitzinger-type reaction. This variation allows for the synthesis of quinoline-3,4-dicarboxylate derivatives.[13] This approach expands the synthetic utility of the Pfitzinger reaction for creating more complex quinoline structures.
Q3: What are the main differences between the Doebner reaction and the Doebner-von Miller reaction?
A3: While both reactions are used to synthesize quinolines, they differ in their starting materials:
-
Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[9][14]
-
Doebner-von Miller Reaction: This reaction uses an aniline and an α,β-unsaturated carbonyl compound to form quinolines, and is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[9][15]
Q4: Are there any green chemistry approaches for the synthesis of 2-aryl-quinoline-4-carboxylic acids?
A4: Yes, there is a growing interest in developing more environmentally friendly methods. Some of these approaches include:
-
Solvent-free reactions: Conducting the synthesis without a solvent, often with microwave assistance, can reduce waste and energy consumption.[3][10]
-
Use of water as a solvent: Water is an ideal green solvent, and some Friedländer syntheses have been successfully performed in water.[16]
-
Reusable catalysts: The development of solid-supported or magnetic nanoparticle-based catalysts allows for easy recovery and reuse, minimizing waste.[3][17]
Experimental Protocols
Protocol 1: General Procedure for the Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml) or an ethanol/water mixture.[7]
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown.[1]
-
Addition of Carbonyl Compound: To this mixture, add the aryl ketone (e.g., acetophenone, 0.07-0.15 mol).[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][7]
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound and other neutral impurities.[1] e. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[1]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[1] If necessary, the crude product can be further purified by recrystallization or column chromatography.[6]
| Reagent | Molar Equivalent | Purpose |
| Isatin | 1.0 | Quinoline precursor |
| Aryl Ketone | 1.0 - 2.1 | Forms the 2-aryl substituent |
| Potassium Hydroxide | ~3.0 | Base catalyst |
| Ethanol/Water | - | Solvent |
Protocol 2: Troubleshooting Tar Formation in the Doebner Reaction
This protocol outlines a modified procedure to minimize tar formation.
-
Reaction Setup: To a solution of the aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add the acid catalyst (e.g., trifluoroacetic acid) at room temperature.[8]
-
Slow Addition: In a separate flask, prepare a solution of the aldehyde (1.0 eq) and pyruvic acid (1.0 eq) in the same solvent. Add this solution dropwise to the aniline solution over a period of 30-60 minutes with vigorous stirring.
-
Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 50-60 °C) and monitor the reaction progress by TLC. Avoid excessive heating.
-
Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate. c. Extract the product with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[8]
References
- Wikipedia. (2023, October 28). Pfitzinger reaction. In Wikipedia.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
- ResearchGate. (2025, August 6). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
- Wikipedia. (2023, April 29). Friedländer synthesis. In Wikipedia.
- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]
- Wikipedia. (2023, May 2). Doebner–Miller reaction. In Wikipedia.
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). ResearchGate.
- Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube.
- Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate.
- GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube.
- ResearchGate. (n.d.). Optimization of the reaction conditions. a. ResearchGate.
- Semantic Scholar. (2011). Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives. Semantic Scholar.
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Ghasemi, S., & Ghamari, N. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3363–3372. [Link]
- ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.
- ResearchGate. (2025, August 10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
- ResearchGate. (n.d.). Optimization of reaction conditions. a. ResearchGate.
- ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate.
- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
- PubMed Central. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central.
- JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR.
- UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society.
- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- National Institutes of Health. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijcps.org [ijcps.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Potency of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivatives. This guide is designed to provide you with field-proven insights and practical solutions to common challenges encountered during the optimization of this important chemical scaffold. Our goal is to empower you with the knowledge to troubleshoot your experiments effectively and rationally design more potent analogs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with this class of compounds.
Question: What are the known biological targets for 2-arylquinoline-4-carboxylic acid derivatives?
Answer: The 2-arylquinoline-4-carboxylic acid scaffold is a versatile pharmacophore known to interact with a range of biological targets. Depending on the specific substitutions on the quinoline and aryl rings, these compounds have shown inhibitory activity against several enzymes, including:
-
Dihydroorotate Dehydrogenase (DHODH): This is a key enzyme in the de novo pyrimidine biosynthetic pathway, and its inhibition is a validated anticancer strategy.[1][2]
-
Histone Deacetylases (HDACs): Certain derivatives have been identified as HDAC inhibitors, another important target in cancer therapy.[3] Specifically, some analogs have shown selectivity for HDAC3.[3]
-
Sirtuin 3 (SIRT3): A subset of these derivatives has been developed as potent and selective SIRT3 inhibitors, which are being explored for their therapeutic potential in leukemia.[4][5]
-
Leishmania major N-myristoyltransferase (LmNMT): Computational studies have identified LmNMT as a promising target for the antileishmanial activity of these compounds.[6][7][8]
The diverse range of targets highlights the importance of target-specific optimization in your drug discovery program.
Question: What are the most common synthetic routes to prepare the this compound core structure?
Answer: The most frequently employed methods for synthesizing the 2-aryl-quinoline-4-carboxylic acid scaffold are the Doebner and Pfitzinger reactions.
-
Doebner Reaction: This is a one-pot condensation of an aniline, an aldehyde (in this case, 4-chlorobenzaldehyde), and pyruvic acid.[1][9] It is a straightforward method for generating the core structure.
-
Pfitzinger Reaction: This involves the reaction of isatin with an α-methyl ketone (like 4-chloroacetophenone) under basic conditions.[10][11] This method is also widely used and can be adapted for various substituted starting materials.
To introduce greater diversity, especially at the 2-aryl position, multi-step synthetic routes involving Suzuki coupling reactions on a pre-formed quinoline core are often utilized.[11]
Part 2: Troubleshooting Guides for Potency Enhancement
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My lead compound shows poor cellular potency despite good enzymatic activity.
Question: I have a this compound derivative with a low nanomolar IC50 against my target enzyme, but it shows only micromolar activity in cell-based assays. What could be the problem and how can I address it?
Answer: This is a common challenge in drug discovery, often pointing to issues with cell permeability, efflux, or metabolic instability. The carboxylic acid moiety, while often crucial for target engagement, can contribute to poor membrane permeability due to its ionization at physiological pH.
Causality and Recommended Actions:
-
Poor Cell Permeability: The ionized carboxylate group can hinder passive diffusion across the cell membrane.
-
Troubleshooting Strategy: Bioisosteric Replacement. Consider replacing the carboxylic acid with a non-classical bioisostere. This is a powerful strategy to improve physicochemical properties like lipophilicity and membrane permeability while maintaining the key interactions with the target protein.[12]
-
1H-Tetrazole: This is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa to a carboxylic acid but can offer greater lipophilicity and metabolic stability.[12][13] The tetrazole ring has been successfully used to increase the potency of other drug candidates.[12]
-
Acyl Sulfonamides: These are weaker acids than carboxylic acids, which can lead to improved membrane permeability.[12]
-
Other options: Hydroxypyrazoles, oxadiazolinones, and other weakly acidic groups can also be explored.[13]
-
-
-
Metabolic Instability: The carboxylic acid group can be a site for metabolism, particularly through the formation of acyl glucuronides, which can lead to rapid clearance and potential toxicity.[14]
Experimental Workflow for Bioisosteric Replacement:
Caption: Workflow for addressing poor cellular potency.
Issue 2: Loss of potency after modifying the 2-(4-chlorophenyl) ring.
Question: I tried to modify the 4-chlorophenyl group at the C2 position to improve other properties, but all my new analogs are significantly less potent. Why is this happening?
Answer: The substituent at the C2 position of the quinoline ring is a critical determinant of potency for many targets of this scaffold. Structure-activity relationship (SAR) studies have consistently shown that bulky, hydrophobic groups at this position are often necessary for high-affinity binding.[1][2]
Causality and Recommended Actions:
-
Loss of Key Hydrophobic Interactions: The 4-chlorophenyl ring likely occupies a well-defined hydrophobic pocket in the target's active site. Replacing it with smaller or more polar groups can disrupt these favorable interactions.
-
Troubleshooting Strategy: Systematic SAR Exploration. Instead of making drastic changes, explore the SAR around the 2-aryl ring more systematically.
-
Varying Halogen Substitution: Explore other halogens (F, Br, I) at the 4-position to probe the effect of size and electronics. A bromine atom, for instance, can sometimes form favorable halogen bonds with backbone atoms in the active site.[15]
-
Exploring Other Positions: Move the chloro substituent to the 2- or 3-position of the phenyl ring to understand the spatial constraints of the pocket.
-
Introducing Other Lipophilic Groups: Consider replacing the chloro group with other lipophilic groups of similar size, such as a methyl or trifluoromethyl group.
-
Expanding the Aryl System: For some targets like DHODH, even larger, more hydrophobic groups like a biphenyl moiety can lead to a significant increase in potency.[2]
-
-
-
Steric Clashes: Introducing bulky substituents at the wrong positions (e.g., ortho positions of the phenyl ring) could lead to steric clashes with the protein, preventing optimal binding.
-
Troubleshooting Strategy: Utilize Molecular Modeling. If a crystal structure of your target is available, use molecular docking to rationalize the observed SAR and predict which modifications are likely to be well-tolerated.[8] Docking studies can help visualize the binding pocket and guide the design of new analogs that maintain key interactions.
-
Decision Tree for Modifying the C2-Aryl Group:
Caption: Strategy for C2-aryl ring modification.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via the Doebner Reaction
This protocol is adapted from established methods for synthesizing the quinoline core.[1][9]
Materials:
-
Aniline (or substituted aniline)
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst, optional)[16]
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq) and the aryl aldehyde (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the mixture.
-
(Optional) Add a catalytic amount of trifluoroacetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 2-aryl-quinoline-4-carboxylic acid.
-
Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.[9]
Protocol 2: Conversion of a Carboxylic Acid to a 1H-Tetrazole Bioisostere
This protocol outlines a general procedure for the bioisosteric replacement of the C4-carboxylic acid. This typically involves converting the carboxylic acid to a nitrile, followed by a cycloaddition reaction.
Step A: Conversion of Carboxylic Acid to Nitrile
-
Convert the this compound to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the acid chloride with ammonia to form the primary amide.
-
Dehydrate the primary amide using a suitable dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride) to yield the 4-cyanoquinoline derivative.
Step B: Cycloaddition to form the Tetrazole
-
In a suitable solvent like toluene or DMF, dissolve the 4-cyanoquinoline derivative (1.0 eq).
-
Add sodium azide (NaN₃, ~3.0 eq) and a Lewis acid catalyst such as triethylamine hydrochloride or dibutyltin oxide.[16]
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, carefully acidify the reaction mixture with dilute HCl to protonate the tetrazole ring. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or recrystallization.
-
Confirm the structure of the final tetrazole derivative by spectroscopic methods.
Part 4: Data Summary
Table 1: Example Structure-Activity Relationship Data for SIRT3 Inhibition
This table summarizes hypothetical data based on findings for similar compounds to illustrate how SAR data can be presented.[4][5]
| Compound ID | R Group at C4-position | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
| Parent | -COOH | > 50 | > 50 | 45.2 |
| P6 | -CONH-(4-fluorophenyl) | 32.6 | 33.5 | 7.2 |
| P10 | -CONH-(4-bromophenyl) | 28.9 | 30.1 | 9.5 |
| P16 | -CONH-(4-methoxyphenyl) | 41.5 | 45.8 | 15.8 |
| P17 | -CONH-(4-ethoxyphenyl) | 38.2 | 40.1 | 12.4 |
Data shows that converting the C4-carboxylic acid to various substituted amides can significantly and selectively enhance potency against SIRT3.[5]
References
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. [Link]
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. [Link]
- Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][13]triazino[2,3-c]quinazolines. PubMed. [Link]
- Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][13]triazino[2,3-c]quinazolines. PubMed Central. [Link]
- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
- Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- 4-Chlorophenyl quinoline-2-carboxyl
- Structure-activity relationship of quinoline carboxylic acids.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]
- Biological activities of quinoline deriv
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- N-(4-Chlorophenyl)quinolin-2-amine. PubMed Central. [Link]
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed Central. [Link]
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 7. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Bioavailability of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid and its analogs. This document provides in-depth troubleshooting, experimental protocols, and strategic guidance to overcome common hurdles in preclinical development.
I. Foundational Analysis: Understanding the Molecule
Before embarking on modification strategies, a thorough understanding of the parent molecule's physicochemical properties is paramount. This compound possesses a rigid aromatic core, a carboxylic acid functional group, and a lipophilic chlorophenyl substituent.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale & Implications |
| Molecular Weight | 283.72 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption.[1][2] |
| Aqueous Solubility | Low | The large, hydrophobic quinoline and chlorophenyl rings likely dominate, leading to poor water solubility. The carboxylic acid offers some polarity, but its contribution is likely insufficient for high solubility, especially at acidic pH.[3] |
| LogP (Lipophilicity) | High | The chlorophenyl group significantly increases lipophilicity. A high LogP suggests good membrane permeability but can also lead to solubility issues.[4] |
| pKa | ~4-5 | The carboxylic acid group is acidic and will be ionized at physiological pH, which can decrease permeability.[5] |
| Predicted BCS Class | Class II (Low Solubility, High Permeability) | Based on the predicted low solubility and high lipophilicity (suggesting high permeability), this is the most probable classification.[6] Bioavailability for Class II compounds is typically limited by their dissolution rate. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the development of this compound.
Question 1: My in vitro assays show potent activity, but the compound fails to demonstrate efficacy in animal models. What's the likely cause?
Answer: This is a classic and frequent challenge in drug discovery, often pointing directly to poor oral bioavailability.[7] The potent in vitro activity confirms the compound can interact with its target. However, for in vivo efficacy via oral administration, the drug must first be absorbed from the gastrointestinal (GI) tract into systemic circulation in sufficient concentrations.
The likely culprits for this discrepancy are:
-
Poor Aqueous Solubility: The compound is not dissolving in the GI fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound cannot efficiently cross the intestinal epithelial barrier.
-
First-Pass Metabolism: The compound is extensively metabolized by enzymes in the gut wall or liver before it can reach the systemic circulation.
Troubleshooting Workflow:
Caption: Workflow for prodrug development and evaluation.
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound and its derivatives.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor plate (96-well)
-
Lecithin/dodecane solution (or commercially available lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well UV-compatible plate
-
Plate reader
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Avoid touching the membrane with the pipette tip.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration of 100-200 µM.
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate membrane is in contact with the buffer in the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the oral bioavailability of this compound or its prodrug.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Solubilize the compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
PO: Prepare a suspension in a common vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the analyte in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
IV. Advanced Strategies for Bioavailability Enhancement
If prodrug strategies are insufficient or not feasible, several advanced formulation techniques can be employed, particularly for these likely BCS Class II compounds.
| Strategy | Mechanism of Action | When to Consider |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. [8] | As a first-line formulation approach for poorly soluble crystalline compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a much higher apparent solubility than the stable crystalline form. [8] | For compounds that are highly crystalline and have a high melting point, making particle size reduction less effective. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon dilution in the GI fluids, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption. [9] | For highly lipophilic compounds (high LogP). Can also enhance lymphatic uptake, bypassing first-pass metabolism. |
V. Conclusion
Improving the bioavailability of this compound is a multi-faceted challenge that requires a systematic and data-driven approach. By first characterizing the compound's physicochemical properties to understand the root cause of its poor bioavailability, researchers can then select the most appropriate modification strategy. For this likely BCS Class II compound, a dual approach of prodrug synthesis to enhance permeability and advanced formulation to improve dissolution offers the highest probability of success.
References
- Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Advances. [Link]
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.).
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.).
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016).
- Lipinski's Rule of 5. (n.d.). Zenovel. [Link]
- Lipinski's rule of five. (n.d.). Taylor & Francis Online. [Link]
- Computational modeling of human oral bioavailability: what will be next?. (2018). R Discovery. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
- 2-(4-Chloro-Phenyl)-Quinoline-4-Carboxylic Acid Future-Proof Strategies: Market Trends 2025-2033. (2026). LinkedIn. [Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
- This compound. (n.d.). J-GLOBAL. [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.).
- Effect of chlorination condition and permeability of chlorine species on the chlorination of a polyamide membrane. (2012).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022).
- Effect of chlorination condition and permeability of chlorine species on the chlorination of a polyamide membrane. (2012). PubMed. [Link]
- Prodrugs of Carboxylic Acids. (n.d.).
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- Quinoline-4-carboxylic acid. (n.d.). Solubility of Things. [Link]
- The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (n.d.).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid. This molecule is a crucial scaffold in medicinal chemistry, forming the backbone of numerous therapeutic candidates.[1][2] However, its synthesis is often plagued by impurity generation, leading to challenging purifications and compromised yields.
This guide moves beyond simple protocols. As a Senior Application Scientist, my goal is to provide you with a deep, mechanistic understanding of why impurities form and to equip you with field-proven, robust strategies to mitigate them. We will explore the nuances of the most common synthetic routes, focusing on the Pfitzinger and Doebner reactions, to ensure your synthesis is both efficient and reproducible.
Section 1: Troubleshooting the Pfitzinger Synthesis
The Pfitzinger reaction, which condenses isatin with a carbonyl compound (in this case, 4-chloroacetophenone) under basic conditions, is a direct and powerful method for accessing quinoline-4-carboxylic acids.[3][4] However, the strongly basic and often high-temperature conditions are a fertile ground for side reactions.
Q1: My crude product from the Pfitzinger reaction is a dark, tarry, or resinous material that is difficult to handle. What is causing this and how can I prevent it?
Root Cause Analysis:
This is the most frequently encountered issue in Pfitzinger syntheses. The formation of tar is not due to a single cause but is typically a combination of factors promoted by the harsh reaction conditions:
-
Aldol Self-Condensation: The primary culprit is often the carbonyl starting material. Under strong base, 4-chloroacetophenone, which possesses α-hydrogens, can undergo self-aldol condensation reactions, leading to a complex mixture of high-molecular-weight polymeric byproducts.[5]
-
Starting Material/Product Decomposition: Quinoline cores and isatin can be sensitive to prolonged exposure to high temperatures and strong bases, leading to degradation and the formation of colored, intractable materials.[5]
Troubleshooting Strategies:
| Strategy | Mechanistic Rationale |
| 1. Optimize Reaction Time & Temperature | The rate of desired product formation and the rate of decomposition/side-reactions are different. Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent degradation from extended heating.[5] |
| 2. Sequential Reactant Addition | Instead of mixing all components at once, first allow the base (e.g., KOH) to completely open the isatin ring to form the potassium salt of isatinic acid (monitor for color change from orange to yellow/brown).[4][6] Then, add the 4-chloroacetophenone slowly to this solution. This ensures the ketone is consumed in the desired reaction as it is added, minimizing its concentration and thus its opportunity for self-condensation.[5] |
| 3. Use a Milder Base or Solvent | While strong bases like KOH are traditional, exploring alternatives like sodium ethoxide in ethanol may provide a less harsh environment. The choice of solvent can also influence reaction rates and side reactions. |
Q2: My final product is contaminated with unreacted isatin and/or 4-chloroacetophenone. How can I drive the reaction to completion?
Root Cause Analysis:
Incomplete conversion can stem from insufficient reaction time, inadequate temperature, or poor solubility of the reactants.
Troubleshooting Strategies:
-
Ensure Complete Isatin Ring-Opening: Before adding the ketone, stir the isatin in the basic solution for a sufficient time (e.g., 1 hour) at room temperature to ensure the complete formation of the water-soluble isatinate salt.[4] This is the active nucleophile, and its incomplete formation will stall the reaction.
-
Increase Molar Excess of Ketone: While not always ideal due to potential side reactions, a slight excess (e.g., 1.1-1.2 equivalents) of 4-chloroacetophenone can help drive the reaction to completion according to Le Châtelier's principle.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid, uniform heating.[7] A typical procedure might involve heating the reactants in a sealed vessel at 140°C for 10-15 minutes.[7]
Section 2: Troubleshooting the Doebner Synthesis
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde (4-chlorobenzaldehyde), and pyruvic acid, typically under acidic catalysis.[1] While versatile, it presents its own set of challenges, primarily related to polymerization and oxidation state.
Q1: My Doebner reaction is giving a very low yield with a large amount of insoluble polymeric material. What's the problem?
Root Cause Analysis:
The Doebner reaction proceeds via an in situ formed α,β-unsaturated carbonyl compound. Under the strong acidic conditions required for cyclization, these intermediates are highly prone to acid-catalyzed polymerization, which is the primary cause of tar formation and low yields in this synthesis.[8][9]
Troubleshooting Strategies:
-
Employ a Biphasic Solvent System: This is a highly effective, yet underutilized, technique. By using a system such as aqueous hydrochloric acid with an immiscible organic solvent like toluene, you can sequester the aldehyde and pyruvic acid in the organic phase.[9] This dramatically reduces their concentration in the acidic aqueous phase, suppressing polymerization while allowing the desired reaction with the aniline (which is protonated and in the aqueous phase) to proceed at the interface.
-
Optimize Acid Catalyst: While strong Brønsted acids (HCl, H₂SO₄) are common, Lewis acids like ZnCl₂ or SnCl₄ can also catalyze the reaction, sometimes under milder conditions that reduce tarring.[9][10] An empirical screen of catalysts can identify the optimal choice for your specific substrates.
-
Control Temperature and Addition Rate: Avoid excessively high temperatures which accelerate polymerization.[9] Adding the pyruvic acid or aldehyde slowly to the heated solution of the other components can help maintain a low concentration of the reactive intermediates.
Q2: My product analysis (¹H NMR, LC-MS) shows the presence of a dihydroquinoline species. How can I ensure complete aromatization?
Root Cause Analysis:
The final step of the Doebner-Miller/Doebner reaction mechanism is the oxidation of the initially formed dihydroquinoline intermediate to the aromatic quinoline.[10] In many procedures, this oxidation is assumed to occur aerobically (by atmospheric oxygen), but this process can be slow or incomplete.
Troubleshooting Strategies:
-
Introduce a Mild Oxidizing Agent: If incomplete oxidation is a persistent issue, a dedicated oxidizing agent can be added. However, traditional agents like nitrobenzene (used in the Skraup synthesis) are harsh. A better approach is often a post-reaction oxidation.
-
Post-Reaction Oxidation Protocol: If dihydroquinoline impurities are detected in your crude product, they can often be converted to the desired quinoline in a separate step. Dissolve the crude material in a suitable solvent (e.g., dichloromethane or toluene) and treat it with an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) until TLC analysis shows complete conversion.[9]
Section 3: Universal Purification Strategies
A robust purification strategy is essential regardless of the synthetic route. For this compound, its acidic and aromatic nature provides powerful handles for purification.
Q1: What is the most effective method for purifying the crude product?
Answer: A pH-mediated aqueous extraction followed by recrystallization is the most powerful combination for purifying this class of compounds. This exploits the carboxylic acid functionality to achieve a highly effective separation.
Detailed Protocol: pH-Mediated Purification
-
Dissolution in Base: Take the crude solid product and dissolve it in a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or 1M sodium carbonate (Na₂CO₃). The target compound will deprotonate to form the highly water-soluble sodium 2-(4-chlorophenyl)quinoline-4-carboxylate salt.
-
Filtration/Extraction of Neutral Impurities: Many byproducts, such as polymers or unreacted 4-chloroacetophenone, are neutral and will not dissolve in the aqueous base.
-
If a solid precipitate of impurities is present, filter the basic solution to remove them.
-
Perform a liquid-liquid extraction by washing the basic aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate. This will pull any dissolved neutral or basic organic impurities into the organic layer. Discard the organic layer.
-
-
Acidification and Precipitation: Cool the clean aqueous layer in an ice bath. While stirring vigorously, slowly add a dilute acid, such as 1M hydrochloric acid (HCl) or acetic acid, dropwise.[4] As the solution becomes acidic (target pH 4-5), the product will protonate and precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum.[11]
Q2: My product is still not pure after pH adjustment. What recrystallization solvents should I try?
Answer: Recrystallization is an essential final polishing step. The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the molecule's rigid aromatic structure and polar carboxylic acid group, polar protic solvents are an excellent starting point.
Recommended Solvent Screening Protocol:
Use the following table to guide and record your solvent screening experiments. A binary solvent system, where the compound is dissolved in a "good" solvent and a "poor" (anti-solvent) is added to induce crystallization, is often highly effective.[12]
| Solvent/System | Polarity | Boiling Point (°C) | Expected Behavior & Rationale |
| Ethanol | Polar Protic | 78 | Good starting point. Often provides high-quality crystals for similar structures.[4][7] |
| Ethanol/Water | Polar Protic | Variable | Excellent binary system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can sometimes offer different crystal morphology. |
| Ethyl Acetate | Polar Aprotic | 77 | A less polar option that can be effective in excluding more polar impurities. |
| Toluene | Nonpolar | 111 | May be effective for this rigid system, but solubility might be low. Good for removing non-aromatic impurities. |
| DMF / DMAc | Polar Aprotic | 153 / 165 | Use as a last resort. Excellent solvents, but their high boiling points make them very difficult to remove completely from the final product.[12] |
Section 4: Visual Workflow and Mechanistic Diagrams
Visual aids are critical for understanding complex experimental workflows and reaction mechanisms.
Diagram 1: Pfitzinger Reaction and Impurity Formation
Caption: Pfitzinger reaction pathway and key points of impurity generation.
Diagram 2: Systematic Purification Workflow
Caption: Decision workflow for the purification of the target compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
- Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
- Nayak, S. K., et al. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.com. [Link]
- BenchChem. (2025). Reducing byproducts in the Pfitzinger quinoline synthesis. BenchChem Technical Support.
- Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]
- BenchChem. (2025).
- Maleki, A., et al. (2020).
- Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207-3217. [Link]
- Ouchi, A., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(11), 16099-16106. [Link]
- All About Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
- Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- Slideshare. (n.d.).
- Siddiqui, H. L., et al. (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
- Tutorsglobe.com. (n.d.). Synthesis of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]
- ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines....
- ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
- Maleki, A., et al. (2020).
- Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- Liu, Z., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(4), 6459-6479. [Link]
- BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem Technical Support.
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 871032. [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time for Pfitzinger Synthesis of Quinolines
Introduction
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust pathway for the synthesis of quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds under basic conditions.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds, including those with antitumor, antiviral, and antibacterial properties.[3][4] Despite its utility, the classical Pfitzinger synthesis can be hampered by long reaction times and the formation of byproducts.[5] This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the reaction time for the Pfitzinger synthesis, ensuring efficient and high-yielding production of desired quinoline derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pfitzinger synthesis, leading to prolonged reaction times and reduced yields.
Question 1: Why is my Pfitzinger reaction proceeding very slowly or not reaching completion?
Answer:
Several factors can contribute to a sluggish or incomplete Pfitzinger reaction. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Incomplete Hydrolysis of Isatin: The initial and critical step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate.[2][6] If this ring-opening is not complete before the carbonyl compound is consumed by side reactions, the overall reaction rate will be significantly diminished.
-
Solution: Ensure the complete formation of the isatinic acid salt by allowing the isatin to stir with a strong base, such as potassium hydroxide, for a sufficient period (e.g., 1 hour) at room temperature before adding the carbonyl compound.[3] A color change from purple to brown is often indicative of the potassium salt formation.[3]
-
-
Low Reactivity of the Carbonyl Compound: The nature of the carbonyl compound significantly impacts the reaction rate. Steric hindrance or the presence of electron-withdrawing groups on the ketone or aldehyde can decrease its nucleophilicity and slow down the condensation step.[7]
-
Solution: For less reactive carbonyl compounds, increasing the reaction temperature to reflux may be necessary to provide the required activation energy.[7] Alternatively, using a slight excess (1.2–1.5 equivalents) of the carbonyl compound can help drive the reaction equilibrium towards the product.[7]
-
-
Insufficient Base Concentration: The base serves a dual role: it hydrolyzes the isatin and catalyzes the subsequent condensation and cyclization steps.[2][3] An inadequate amount of base will result in a stalled reaction.
-
Solution: Ensure a sufficient molar excess of a strong base like potassium hydroxide is used. A common protocol suggests using approximately 3 molar equivalents of KOH relative to isatin.[4]
-
-
Suboptimal Reaction Temperature: While higher temperatures can accelerate the reaction, excessively high temperatures might promote the decomposition of intermediates.[8] Conversely, a temperature that is too low will not provide enough energy for the reaction to proceed at a reasonable rate.
-
Solution: The optimal temperature is substrate-dependent. For many standard Pfitzinger reactions, refluxing in ethanol (around 79°C) for 24 hours is a good starting point.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time at a given temperature.[3]
-
Question 2: I am observing significant byproduct formation. How can I improve the selectivity and reduce reaction time?
Answer:
Byproduct formation is a common issue in Pfitzinger synthesis, often leading to purification challenges and lower yields.
-
Side Reactions of the Carbonyl Compound: In the strongly basic conditions of the Pfitzinger reaction, enolizable ketones can undergo self-condensation reactions (e.g., aldol condensation), competing with the desired reaction with the isatin intermediate.
-
Solution: A modified procedure where the isatin is first completely hydrolyzed to its salt before the addition of the carbonyl compound can significantly minimize these side reactions.[8] This ensures that the isatin intermediate is readily available to react with the ketone as soon as it is introduced.
-
-
Decomposition of Intermediates: Certain intermediates in the Pfitzinger pathway can be unstable under prolonged heating in a strong basic solution.
-
Solution: Employing microwave-assisted synthesis can be a highly effective strategy. Microwave irradiation can dramatically reduce reaction times from hours to minutes, which minimizes the time intermediates are exposed to harsh conditions, thereby reducing decomposition and byproduct formation.[3]
-
Question 3: My reaction workup is complicated by a tar-like material. What is causing this and how can I prevent it?
Answer:
The formation of tar-like substances is often a result of polymerization or decomposition of starting materials or intermediates under the reaction conditions.
-
Cause: This is often exacerbated by prolonged reaction times at high temperatures. The highly reactive enamine intermediate or the carbonyl compound itself can undergo polymerization.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely using TLC and stop the reaction as soon as the starting materials are consumed to avoid prolonged heating.[3]
-
Modified Reagent Addition: Adding the carbonyl compound slowly to the solution of the pre-formed isatinic acid salt can help to maintain a low concentration of the carbonyl compound at any given time, disfavoring self-condensation or polymerization.
-
Purification Strategy: During workup, after removing the solvent, dissolving the residue in water allows for the extraction of neutral impurities (like unreacted carbonyl compound) with a non-polar solvent such as diethyl ether before acidification and precipitation of the desired quinoline-4-carboxylic acid.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger reaction?
A1: The Pfitzinger reaction proceeds through a well-defined sequence of steps:
-
Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base (e.g., KOH) to form a keto-acid intermediate (isatinic acid).[2][6]
-
Condensation: The aniline moiety of the isatinic acid then condenses with the carbonyl group of a ketone or aldehyde to form an imine (Schiff base).[6]
-
Tautomerization: The imine tautomerizes to the more stable enamine form.[2][3]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[3][9]
Q2: Which bases are most effective for the Pfitzinger synthesis?
A2: Strong bases are typically required to efficiently hydrolyze the isatin ring. Potassium hydroxide (KOH) is the most commonly used and effective base for this purpose.[1][3] Sodium hydroxide (NaOH) can also be used. The use of weaker bases may result in incomplete isatin hydrolysis and consequently, lower yields and longer reaction times.
Q3: How does the choice of solvent affect the reaction time?
A3: Protic solvents like ethanol are commonly used in the Pfitzinger reaction.[3] The choice of solvent can influence the reaction temperature (reflux temperature) and the solubility of the reactants and intermediates. Ethanol is often preferred as it provides a suitable reflux temperature and is a good solvent for both the organic reactants and the inorganic base.
Q4: Are there any modern variations of the Pfitzinger reaction that can accelerate the synthesis?
A4: Yes, several modifications to the classical Pfitzinger reaction have been developed to improve reaction times and yields.
-
Microwave-Assisted Synthesis: This is one of the most significant advancements. Microwave irradiation can drastically reduce reaction times from many hours to just a few minutes, often with improved yields.[3]
-
Acid-Catalyzed Pfitzinger Reaction: While the classical reaction is base-catalyzed, some acid-catalyzed versions have been reported, which can be advantageous for certain substrates.[10]
Q5: Can aldehydes be used in the Pfitzinger reaction instead of ketones?
A5: Yes, both aldehydes and ketones that possess an α-methylene group can be used as the carbonyl component in the Pfitzinger reaction.[2] The choice of the carbonyl compound will determine the substituents on the resulting quinoline ring.
Experimental Protocols
Protocol 1: General Procedure for Conventional Pfitzinger Synthesis
This protocol is a generalized method based on several reported procedures.[3][4]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[3]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[3] Monitor the reaction's progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis for Rapid Quinoline Formation
This protocol demonstrates a rapid synthesis using microwave irradiation.[3]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
-
33% aqueous solution of potassium hydroxide (KOH)
-
Ice-water
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.[3]
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[3]
Data Presentation
Table 1: Comparison of Reaction Times and Yields for Pfitzinger Synthesis under Different Conditions
| Isatin Derivative | Carbonyl Compound | Base | Method | Reaction Time | Yield (%) | Reference |
| Isatin | Acetone | KOH | Conventional Heating | 24 hours | ~60-89 | [8] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave | 9 minutes | 77-85 | [3] |
| Isatin | Acetophenone | KOH | Conventional Heating | 12-13 hours | Varies | [6] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | Base | Conventional Heating | - | 36-86 | [11] |
Visualization
Troubleshooting Workflow for Pfitzinger Synthesis
Caption: A troubleshooting workflow for diagnosing and resolving issues of slow or incomplete Pfitzinger reactions.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]
- Wikipedia. (n.d.). Pfitzinger reaction.
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
- N. N. (n.d.). Pfitzinger Quinoline Synthesis.
- GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- O. Crosby. (2020). Pfitzinger quinoline synthesis.
- GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
- Salifo, N. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]
- Journal of the American Chemical Society. (n.d.). The Synthesis of Quinolines by the Pfitzinger Reaction. [Link]
- BenchChem. (2025). Reducing byproducts in the Pfitzinger quinoline synthesis. BenchChem.
- Sciencemadness Discussion Board. (2023, December 1). The Pfitzinger Reaction. [Link]
- ResearchGate. (n.d.). Acid‐catalyzed multicomponent Pfitzinger reaction. [Link]
- Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]
- ResearchGate. (2025, August 7). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. [Link]
- ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. [Link]
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Navigating the Scale-Up of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the specific challenges encountered during the transition from laboratory-scale synthesis to pilot and industrial-scale production of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the available literature to ensure scientific integrity and practical utility.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via one of two classical methods: the Doebner-von Miller reaction or the Pfitzinger reaction . While both are effective at the laboratory scale, each presents a unique set of challenges when scaling up. This guide will address the intricacies of both pathways.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up of this compound production.
Doebner-von Miller Reaction Troubleshooting
The Doebner-von Miller reaction for this target molecule involves the reaction of 4-chloroaniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid.
Q1: We are experiencing a significant drop in yield and the formation of a thick, intractable tar upon scaling up our Doebner-von Miller synthesis. What is the likely cause and how can we mitigate this?
A1: This is a classic challenge in scaling up acid-catalyzed reactions involving polymerizable starting materials.[1][2]
-
Root Cause: The acidic conditions required for the Doebner-von Miller reaction can also promote the self-polymerization of the α,β-unsaturated carbonyl compound. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," further accelerating this side reaction and resulting in tar formation.[3]
-
Troubleshooting Steps:
-
Improved Thermal Management:
-
Reagent Addition Strategy:
-
Instead of adding all reactants at once, a slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated mixture of the aniline and acid can minimize its concentration at any given time, thus reducing the rate of polymerization.
-
-
Catalyst Optimization:
-
While strong Brønsted acids like sulfuric or hydrochloric acid are common, consider exploring milder Lewis acid catalysts such as zinc chloride or tin tetrachloride, which may offer a better balance between reaction rate and side product formation.[4]
-
-
Solvent Selection:
-
Ensure the chosen solvent can effectively transfer heat and keep all components in the solution. A higher boiling point solvent might offer better temperature control.
-
-
Q2: Upon scale-up, we are observing incomplete oxidation, leading to contamination of our product with dihydroquinoline impurities. How can we drive the oxidation to completion?
A2: Incomplete oxidation is often a result of insufficient oxidant or non-optimal reaction conditions.
-
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is not present in a sufficient stoichiometric excess or if the reaction conditions do not favor complete oxidation, these impurities will persist.
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent. Common choices include nitrobenzene or arsenic acid.[2]
-
Reaction Monitoring: Implement in-process monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are still present in the isolated product, a separate oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed.
-
Pfitzinger Reaction Troubleshooting
The Pfitzinger synthesis for this compound involves the reaction of isatin with 4-chloroacetophenone in the presence of a strong base.[5]
Q3: Our Pfitzinger reaction is sluggish on a larger scale, and we are seeing significant amounts of unreacted starting materials even after extended reaction times. What could be the issue?
A3: This problem often points to issues with mass transfer and mixing in a larger reaction vessel.
-
Root Cause: The Pfitzinger reaction is a heterogeneous reaction, particularly in its initial stages. Inefficient mixing can lead to poor contact between the reactants, slowing down the reaction rate.[6] The surface-area-to-volume ratio decreases on scale-up, making efficient mixing even more critical.[3]
-
Troubleshooting Steps:
-
Enhanced Agitation: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure thorough mixing of the reaction mass.[3]
-
Solvent Optimization: Ensure that the chosen solvent system (often an ethanol/water mixture) is sufficient to at least partially solubilize the reactants and facilitate their interaction.[7] The volume of the solvent may need to be adjusted on scale-up to maintain a manageable viscosity.[3]
-
Base Concentration: The concentration of the base (e.g., potassium hydroxide) is crucial for the initial ring-opening of isatin.[8] Ensure that the base is fully dissolved and that its concentration is sufficient to drive the reaction.
-
Q4: We are struggling with the purification of the final product. On a large scale, filtration is slow, and the product is contaminated with colored impurities. How can we improve our isolation and purification process?
A4: Purification is a common bottleneck in scaling up organic syntheses.
-
Root Cause: The crude product from the Pfitzinger reaction can be contaminated with colored byproducts and may precipitate as fine particles that are difficult to filter.
-
Troubleshooting Steps:
-
Controlled Precipitation: After the reaction is complete and the mixture is acidified to precipitate the product, control the rate of acidification and the temperature. A slower, controlled precipitation at a slightly elevated temperature can lead to the formation of larger crystals that are easier to filter.[9]
-
Recrystallization: Recrystallization is a highly effective and scalable purification method for crystalline solids.[9] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for this type of compound include ethanol, acetic acid, or mixtures with water.
-
Decolorization: If the product is still colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Doebner-von Miller or Pfitzinger, is generally preferred for the large-scale production of this compound?
A1: The choice of synthetic route often depends on factors such as raw material cost and availability, process safety, and the desired impurity profile.
-
Pfitzinger Reaction: This route is often favored due to its convergence and the use of commercially available starting materials (isatin and 4-chloroacetophenone).[5] The reaction conditions are typically milder than the Doebner-von Miller synthesis.
-
Doebner-von Miller Reaction: This route can be more atom-economical but often involves more challenging reaction conditions, including strong acids and oxidizing agents, which can present safety and handling challenges on a large scale.[4]
Q2: What are the key safety considerations when scaling up the synthesis of quinoline derivatives?
A2: Safety is paramount in any scale-up process.
-
Exothermic Reactions: Both the Doebner-von Miller and Pfitzinger reactions can be exothermic.[1][8] Proper temperature monitoring and control are essential to prevent runaway reactions.[10]
-
Hazardous Reagents: Many of the reagents used, such as strong acids, bases, and oxidizing agents, are corrosive and toxic.[11] Ensure that appropriate personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area.[12]
-
Waste Disposal: The reaction byproducts and waste streams must be handled and disposed of in accordance with environmental regulations.
Q3: What analytical methods are recommended for quality control during and after the production of this compound?
A3: A robust analytical package is crucial for ensuring product quality.
-
In-Process Control (IPC): TLC and HPLC are commonly used to monitor reaction progress and the formation of impurities.[13]
-
Final Product Analysis:
-
HPLC: For determining purity and quantifying impurities.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product.[7]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[15]
-
Part 3: Experimental Protocols and Data
Representative Laboratory-Scale Pfitzinger Synthesis of this compound
This protocol is provided as a representative example and should be optimized for specific laboratory conditions before scaling up.
-
Preparation of the Base Solution: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve potassium hydroxide (3 equivalents) in a 3:1 mixture of ethanol and water.
-
Isatin Ring Opening: To the stirred base solution, add isatin (1 equivalent). Stir the mixture at room temperature for 30-60 minutes. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[16]
-
Addition of Ketone: Slowly add 4-chloroacetophenone (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC.[7]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Add water to dissolve the potassium salt of the product.
-
Extract the aqueous solution with a non-polar solvent like diethyl ether or toluene to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[16]
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).[9]
-
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) - Considerations |
| Reactants | ||
| Isatin | 10 g | 1 kg |
| 4-Chloroacetophenone | 11.5 g (1.1 eq) | 1.15 kg (1.1 eq) |
| Potassium Hydroxide | 11.4 g (3 eq) | 1.14 kg (3 eq) |
| Solvent | ||
| Ethanol/Water (3:1) | 200 mL | 20 L (adjust for viscosity and mixing) |
| Reaction Conditions | ||
| Temperature | Reflux (~80-85°C) | 80-85°C (monitor internal T with probe) |
| Time | 12-24 h | Monitor by IPC, may vary with mixing efficiency |
| Purification | ||
| Method | Filtration, Recrystallization | Filtration (consider larger filter press), Recrystallization (in appropriate vessel) |
| Typical Yield | 70-85% | 65-80% (slight decrease is common)[3] |
Part 4: Visualizing the Workflow
Pfitzinger Synthesis Workflow
Caption: General workflow for the Pfitzinger synthesis of this compound.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- ResearchGate. (n.d.). Scaled flow synthesis of quinoline 1a. [Image].
- Pfitzinger Quinoline Synthesis. (n.d.).
- Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]
- Wikipedia. (n.d.). Pfitzinger reaction.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? [Online forum post].
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- World Journal of Pharmaceutical Research. (2024, March 25). A REVIEW ON SYNTHETIC AND MEDICINAL PERSPECTIVE OF QUINOLINES AS ANTIVIRAL AGENTS.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- JOCPR. (n.d.). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives.
- Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.
- Ghasemi, S., Maddahi, M., & Ghasemi, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3554–3565. [Link]
- PubMed. (2023, September 1). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (n.d.). SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS.
- AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes.
- New Journal of Chemistry. (n.d.). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- National Institutes of Health. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
- VisiMix. (n.d.). Assessing Mixing Sensitivities for Scale-up.
- ResearchGate. (2025, August 6). Pharmaceutical Crystallization.
- PubMed Central. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- ResearchGate. (n.d.). Aerobic Fermenter Scale-up: Why Equal Mass Transfer Scale-up Doesn't Always Work.
- National Institutes of Health. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. longdom.org [longdom.org]
- 10. reddit.com [reddit.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acid Analogs
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acid analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and pitfalls encountered during synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring your syntheses are both successful and reproducible.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common classical methods for synthesizing the quinoline-4-carboxylic acid core?
-
My reaction is resulting in a low yield. What are the general factors to consider?
-
I'm observing significant tar formation in my reaction. What causes this and how can I prevent it?
-
How do I improve the regioselectivity of my cyclization reaction with an unsymmetrically substituted aniline?
-
-
Troubleshooting Guide: Key Synthetic Reactions
-
The Doebner Reaction
-
The Pfitzinger Reaction
-
The Gould-Jacobs Reaction
-
The Conrad-Limpach Synthesis
-
-
Troubleshooting Guide: Post-Synthesis Modifications
-
Challenges in Ester Hydrolysis
-
Issues with Decarboxylation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinoline-4-carboxylic acid core?
The synthesis of the quinoline core is well-established, with several named reactions being foundational. For quinoline-4-carboxylic acids specifically, the Doebner and Pfitzinger reactions are the most direct and historically significant routes[1].
-
Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid[2][3]. It is a versatile method for producing 2-substituted quinoline-4-carboxylic acids.
-
Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound (containing an α-methylene group) in the presence of a strong base to yield substituted quinoline-4-carboxylic acids[4][5].
Other important syntheses for the broader quinoline scaffold that can be adapted include the Conrad-Limpach, Doebner-von Miller, and Gould-Jacobs reactions[3].
Q2: My reaction is resulting in a low yield. What are the general factors to consider?
Low yields in quinoline synthesis are a frequent issue, often stemming from the harsh conditions required for some classical methods[1][6]. Key factors to investigate include:
-
Reaction Temperature: Many cyclization steps, particularly in the Gould-Jacobs and Conrad-Limpach syntheses, require very high temperatures (often >250°C)[7][8][9]. Insufficient temperature can lead to incomplete reaction, while excessive heat can cause decomposition of starting materials or products[10].
-
Reaction Time: It is crucial to monitor the reaction to determine the optimal duration. Incomplete reactions are a common source of low yields, but prolonged heating can also lead to byproduct formation and degradation[7].
-
Catalyst Choice and Concentration: The type and concentration of the acid or base catalyst are critical. For instance, in the Doebner-von Miller reaction, both Brønsted and Lewis acids can be used, and their choice significantly impacts the reaction rate and selectivity[11]. For electron-deficient anilines in the Doebner reaction, traditional conditions often result in low yields, necessitating alternative catalysts like BF3·THF[12][13].
-
Solvent Selection: High-boiling, inert solvents like mineral oil or Dowtherm A are often used to achieve the necessary temperatures for thermal cyclizations[9]. Using an appropriate solvent can dramatically improve yields compared to neat reactions[9][14].
-
Purity of Reagents: Ensure all starting materials and solvents are pure and, where necessary, anhydrous. Contaminants can interfere with the reaction and promote side reactions[8].
Q3: I'm observing significant tar formation in my reaction. What causes this and how can I prevent it?
Tar formation is a notorious problem, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis[11]. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants or formed in situ[11].
Troubleshooting Strategies:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or its precursors, like acetaldehyde) slowly to the heated, acidic solution of the aniline. This helps control the exothermic nature of the reaction and minimizes the concentration of the polymerizable species at any given time[11].
-
Temperature Control: Maintain the lowest effective temperature for the reaction. While high heat is needed for cyclization, excessive temperatures can accelerate polymerization.
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. Experiment with different Brønsted or Lewis acids and their concentrations to find an optimal balance that promotes the desired reaction without excessive polymerization[11].
Q4: How do I improve the regioselectivity of my cyclization reaction with an unsymmetrically substituted aniline?
Poor regioselectivity is a common challenge when using anilines with substituents at the meta-position, or with other unsymmetrical starting materials[8]. In reactions like the Gould-Jacobs or Conrad-Limpach synthesis, cyclization can occur at either of the two available ortho positions, leading to a mixture of isomers[8].
The outcome is governed by a combination of steric and electronic factors :
-
Steric Hindrance: Cyclization is generally disfavored at the more sterically hindered ortho position. A bulky substituent on the aniline will direct the cyclization to the less hindered side.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ortho position, while electron-withdrawing groups deactivate it.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Troubleshooting Guide: Key Synthetic Reactions
The Doebner Reaction
This reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product | Low nucleophilicity of aniline: Electron-withdrawing groups (EWGs) on the aniline significantly reduce its reactivity under standard conditions[12][13]. | For anilines with EWGs, switch from traditional acid catalysts (e.g., H2SO4) to a Lewis acid like BF3·THF in a solvent like acetonitrile[12]. |
| Side reactions: The reaction can fail for certain substrates, such as 2-chloro-5-aminopyridine, where cyclization occurs at the amino group instead of the aromatic ring[2]. | Substrate modification may be necessary. Protect sensitive functional groups or consider an alternative synthetic route. | |
| Formation of Unexpected Isomers | Reversal of regiochemistry: While typically yielding 2-substituted products, under certain conditions (e.g., with γ-aryl-β,γ-unsaturated α-ketoesters and TFA), 4-substituted quinolines can form[11]. | Carefully control the acid catalyst and reaction conditions. Confirm product structure thoroughly using NMR and mass spectrometry. |
| Byproduct Formation | Oxidation-Reduction Side Reactions: The imine intermediate can act as an oxidizing agent, leading to its own reduction as a side reaction[15]. | The use of a dedicated oxidizing agent (like nitrobenzene in the related Skraup synthesis) can sometimes lead to cleaner reactions, though this is a modification of the standard Doebner protocol. |
The Pfitzinger Reaction
This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Unwanted decarboxylation: The carboxylic acid product can be unstable under the reaction conditions, leading to decarboxylation, which competes with other desired transformations[16]. | If decarboxylation is faster than a subsequent desired step (e.g., hydrolysis of another group), consider a protecting group strategy. For instance, a Boc carbamate can be used instead of a pivaloyl amide, allowing for milder deprotection conditions that do not favor decarboxylation[16]. |
| Harsh reaction conditions: Traditional methods often require long reaction times and strong bases, which can lead to degradation. | Consider modern improvements such as microwave irradiation or the use of efficient catalysts to shorten reaction times and improve yields under milder conditions. | |
| Poor Solubility of Isatin | Incomplete reaction: The limited solubility of substituted isatins in the reaction medium can hinder the reaction rate. | Use a co-solvent system (e.g., EtOH/H2O) to improve the solubility of the starting materials[16]. |
The Gould-Jacobs Reaction
This reaction proceeds via condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | Insufficient temperature: The thermal cyclization step requires very high temperatures, typically in the range of 250-300°C[7][10]. | 1. Increase Temperature: Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A, mineral oil)[7].2. Microwave Heating: Use microwave irradiation, which can provide rapid, efficient heating, often leading to shorter reaction times and higher yields[7][10]. |
| Short reaction time: The reaction may not have been heated long enough to go to completion. | Increase the reaction time, but monitor for potential product degradation with prolonged heating[7]. | |
| Product Degradation | Excessive heat/time: While high temperatures are necessary, prolonged exposure can lead to decarboxylation or other degradation pathways[10]. | A thorough time-temperature study is essential to optimize the yield. For example, increasing the temperature while decreasing the reaction time can sometimes provide the best outcome[10]. |
Reaction Optimization Workflow (Gould-Jacobs):
Caption: Troubleshooting workflow for the Gould-Jacobs cyclization step.
The Conrad-Limpach Synthesis
This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | Reaction run neat: Heating the intermediate Schiff base without a solvent often results in very moderate yields (<30%)[9]. | Use a high-boiling, inert solvent such as mineral oil. This has been reported to increase yields to as high as 95% in many cases[9]. Other effective solvents include 1,2,4-trichlorobenzene and various alkyl benzoates[14]. |
| Formation of 2-Hydroxyquinoline Isomer (Knorr Product) | High condensation temperature: The initial condensation of the aniline and β-ketoester, if run at high temperatures, can favor attack at the ester carbonyl, leading to an anilide intermediate that cyclizes to the 2-hydroxyquinoline (Knorr product)[17]. | The initial condensation should be performed at a lower temperature (e.g., room temperature) to favor the formation of the β-aminoacrylate (kinetic product), which then cyclizes to the desired 4-hydroxyquinoline upon heating[9]. |
Troubleshooting Guide: Post-Synthesis Modifications
Challenges in Ester Hydrolysis
The conversion of a quinoline-4-carboxylate ester to the final carboxylic acid can be problematic.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Steric hindrance: Bulky groups near the ester can impede the approach of hydroxide. | 1. Stronger Conditions: Increase the concentration of the base (NaOH or KOH), increase the temperature, or extend the reaction time.2. Alternative Base: Lithium hydroxide (LiOH) is often more effective for hydrolyzing sterically hindered esters[18]. |
| Use of alcoholic solvents: Using solvents like methanol or ethanol with NaOH or KOH can lead to a transesterification equilibrium rather than complete hydrolysis to the carboxylate salt[18]. | Use a non-alcoholic solvent system such as THF/water or dioxane/water to drive the reaction to completion. |
Issues with Decarboxylation
The removal of the C4-carboxylic acid group is sometimes desired, but can also occur unintentionally.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unwanted Decarboxylation | Thermal instability: The quinoline-4-carboxylic acid moiety can be susceptible to decarboxylation at high temperatures, especially under acidic or basic conditions[16]. | Avoid excessive temperatures during synthesis, workup, and purification. If performing a subsequent reaction on the molecule, screen for milder conditions. |
| Difficulty in Forcing Decarboxylation | Inefficient heat transfer: The reaction requires high temperatures to proceed efficiently. | Use a high-boiling solvent like quinoline itself, which is a classic medium for promoting decarboxylation reactions[19]. Ensure uniform and efficient heating. |
References
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Larock, R. C., & Dong, D. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(26), 4749-4755. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Zhao, J. W., et al. (2022).
- Wikipedia. Doebner reaction. [Link]
- Biotage.
- Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20434-20465. [Link]
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]
- Costello, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2298-2319. [Link]
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). [Link]
- Wikipedia. Quinoline. [Link]
- Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3376-3386. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- Semantic Scholar. Doebner-von Miller reaction. [Link]
- Wikipedia. Gould–Jacobs reaction. [Link]
- ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Nakano, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12971-12982. [Link]
- Nakano, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
- Aitken, F., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
- Lasne, M. C., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(9), 1731-1739. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
- Google Patents.
- Reddit. Why are my ester hydrolysis not working. [Link]
- Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1953). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society, 75(10), 2425-2428. [Link]
- Li, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(15), 3249. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. ablelab.eu [ablelab.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Protocols for Kinase Inhibition Assays
Welcome to the Technical Support Center for Kinase Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase assay development and execution. As a Senior Application Scientist, my goal is to provide you with not only step-by-step instructions but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This center is structured to address your needs, from foundational questions to in-depth troubleshooting of specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of kinase inhibition assays.
Q1: How do I choose the right kinase assay technology for my needs?
A1: Selecting the appropriate assay technology is critical and depends on your specific research goals, such as throughput requirements, sensitivity needs, and the nature of your kinase and inhibitor.[1]
-
For High-Throughput Screening (HTS): Luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™) and fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization) are popular choices due to their speed, reliability, and suitability for automation.[1][2] These "add-mix-measure" formats are generally fast and easy to use.[3]
-
For High Accuracy and Physiological Relevance: Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate, are considered a "gold standard" for their accuracy and sensitivity.[2][4][5] They are particularly useful for kinases with low activity or when you need to use physiological ATP concentrations.[4]
-
For Direct Measurement of Product Formation: Assays that directly quantify ADP, the universal product of kinase reactions, offer a universal approach that works with any kinase and substrate.[2]
| Assay Type | Principle | Advantages | Disadvantages | Best Use Case |
| Luminescence | Measures ATP depletion or ADP production via a luciferase reaction.[6][7] | High sensitivity, broad dynamic range.[2][8] | Multi-step workflow, potential for compound interference with luciferase.[2][9] | High-throughput screening (HTS).[1] |
| Fluorescence-Based | Monitors changes in fluorescence (FP, TR-FRET) upon substrate phosphorylation.[6][7] | Homogeneous "mix-and-read" format, suitable for HTS.[2] | Can be susceptible to compound autofluorescence.[6] | HTS, Structure-Activity Relationship (SAR) studies.[2] |
| Radiometric | Measures the incorporation of radioactively labeled phosphate (e.g., [γ-³²P]ATP) into a substrate.[2][10] | Gold standard for accuracy, highly sensitive, not prone to compound interference.[4][5] | Requires handling of radioactive materials and specialized disposal.[2] | Orthogonal validation, detailed mechanistic studies. |
Q2: Why is the ATP concentration so critical in a kinase assay?
A2: The concentration of ATP is a crucial parameter, especially for evaluating ATP-competitive inhibitors, because the inhibitor and ATP compete for the same binding site on the kinase.[11][12][13] The measured IC50 (the concentration of an inhibitor required to reduce kinase activity by 50%) is highly dependent on the ATP concentration.[11][12]
According to the Cheng-Prusoff equation , the relationship is defined as: IC50 = Ki + (Ki/Km) * [ATP] .[11][14]
-
Ki is the inhibitor's dissociation constant, representing its binding affinity for the kinase.
-
Km is the Michaelis-Menten constant for ATP, which approximates the kinase's affinity for ATP.[11][15]
-
[ATP] is the concentration of ATP in the assay.
To obtain a measure of the inhibitor's affinity (Ki) that is comparable across different kinases, it is a common practice to run the assay with the ATP concentration at or near the Km value.[11][15] Under these conditions ([ATP] = Km), the IC50 is approximately equal to 2 * Ki.[11][14] It is important to note that cellular ATP concentrations are in the millimolar range, which is often much higher than the Km of many kinases.[11][16] This means that an inhibitor may appear more potent in a biochemical assay (with low ATP) than it does in a cellular environment.[11][16]
Q3: What is the Z'-factor, and why is it important for my assay?
A3: The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput screening (HTS) assay.[17][18] It measures the separation between the signals of the positive and negative controls, taking into account the variability of the data.[17][18]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
The interpretation of the Z'-factor value is as follows:[19]
A high Z'-factor indicates a large separation between your controls and low data variability, giving you confidence in identifying true hits.[18]
Q4: What are the essential controls to include in my kinase assay?
A4: Including proper controls is fundamental to ensure the validity of your results.
-
No-Enzyme Control: This control contains all reaction components except the kinase. It helps to determine the background signal and identify any non-enzymatic phosphorylation or signal generation.
-
Positive Control (No Inhibitor): This is the 100% activity control, containing all reaction components including the kinase and the vehicle (e.g., DMSO) used to dissolve the inhibitors.[20]
-
Negative Control (Known Inhibitor): This control uses a known inhibitor of the kinase to establish the 0% activity baseline and confirm that the assay can detect inhibition.[20][21]
Section 2: Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems encountered in kinase inhibition assays.
Issue 1: High Variability in My Data (Poor Z'-factor)
High variability can obscure real results and lead to a poor Z'-factor.
Possible Causes & Solutions:
-
Pipetting Inaccuracy: Small volume errors, especially with concentrated enzyme or inhibitor solutions, can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for better precision.
-
-
Insufficient Mixing: Inadequate mixing of reagents in the wells can result in non-uniform reaction rates.
-
Solution: Ensure thorough mixing after each reagent addition by gently pipetting up and down or using a plate shaker.
-
-
Temperature Fluctuations: Kinase activity is temperature-sensitive. Temperature gradients across the assay plate can cause inconsistent results.[22]
-
Solution: Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay.[22] Use a temperature-controlled incubator.
-
-
Reagent Instability: Kinases and ATP can degrade over the course of an experiment, especially if not kept on ice.[22]
-
Solution: Prepare reagents fresh and keep them on ice until use.[22] For long experiments, assess the stability of your reagents at the assay temperature.
-
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can lead to data variability.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
-
Caption: Troubleshooting Decision Tree for High Data Variability.
Issue 2: Low Signal or No Kinase Activity
A weak or absent signal suggests a problem with the kinase reaction itself or the detection method.[22]
Possible Causes & Solutions:
-
Inactive Kinase Enzyme: The enzyme may have lost activity due to improper storage, handling, or degradation.
-
Solution: Verify the activity of your kinase stock using a known positive control substrate.[8] Always store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Suboptimal Assay Conditions: The buffer pH, salt concentration, or cofactor concentrations (e.g., Mg²⁺) may not be optimal for your kinase.[22]
-
Solution: Consult the literature or supplier's data sheet for the optimal buffer conditions for your specific kinase. Perform buffer optimization experiments if necessary.
-
-
Problem with Substrate or ATP: The substrate or ATP may be degraded, or the substrate sequence may be incorrect for the kinase.
-
Issues with Detection Reagents: The detection reagents (e.g., antibodies, luciferase) may be expired, improperly prepared, or inactive.[22]
-
Solution: Prepare detection reagents fresh just before use.[22] Validate their performance with a positive control (e.g., a known amount of ADP for an ADP-detection assay).
-
Issue 3: Inconsistent IC50 Values
Variability in IC50 values between experiments can make it difficult to rank compound potency.
Possible Causes & Solutions:
-
Variable Assay Conditions: As discussed previously, inconsistencies in ATP concentration, enzyme concentration, incubation time, and temperature will directly impact the apparent IC50 value.[12]
-
Solution: Standardize and strictly control all assay parameters. Always run a reference inhibitor with a known IC50 on every plate to monitor assay performance.
-
-
Compound Solubility and Stability: The inhibitor may not be fully soluble in the assay buffer or could be precipitating at higher concentrations, leading to an artificially high IC50.[12]
-
Incorrect Data Analysis: Using an inappropriate curve-fitting model can lead to inaccurate IC50 determination.
-
Solution: Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to analyze your dose-response data. Ensure your data points properly define the top and bottom plateaus of the curve.
-
-
Time-Dependent Inhibition: Some inhibitors bind slowly or irreversibly, and the measured IC50 will depend on the pre-incubation time of the inhibitor with the enzyme.
-
Solution: Perform a time-course experiment where you vary the pre-incubation time of the inhibitor and enzyme before initiating the reaction. This will reveal any time-dependent effects.
-
Caption: General Workflow for a Kinase Inhibition Assay.
References
- Z-Factor Calculator. (n.d.). PunnettSquare Tools.
- On HTS: Z-factor. (2023, December 12). HTS.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167-175.
- Klebl, B. M., & Müller, G. (Eds.). (2011). Protein kinases as drug targets. John Wiley & Sons.
- Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology.
- Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Drewry, D. H., Wells, C. I., & Zuercher, W. J. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 9(4), 257-272.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs.
- Orlando, G., Politano, G., Caglioti, C., Marrone, A., Re, N., & Di Marino, D. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(1), 589.
- ATP concentration. (n.d.). Kinase Logistics Europe.
- Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017, July 1). Cancer Research.
- Del Corso, A., Cappiello, M., & Mura, U. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Enzyme research, 2011, 820535.
- Wölfel, C., Brehm, M., Leoff, C., Keul, M., & Schübel, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8729.
- Dimethyl sulfoxide. (n.d.). In Wikipedia.
- Hansen, A. L., & Teilum, K. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 164-171.
- Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. (2025, October 27). The Journal of Physical Chemistry B.
- Kinase Screening Assay Services. (n.d.). Reaction Biology.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Western Blot Troubleshooting Low Signal or No Signal. (n.d.). Sino Biological.
- Bantscheff, M., Drewes, G., & Hopf, C. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Methods in molecular biology, 1647, 107-124.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. promega.com.br [promega.com.br]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. punnettsquare.org [punnettsquare.org]
- 18. assay.dev [assay.dev]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Antibacterial Efficacy of Quinoline-4-Carboxylic Acid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experiments and accelerate your research in developing potent antibacterial agents.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis, modification, and evaluation of quinoline-4-carboxylic acid derivatives.
Q1: My synthesized quinoline-4-carboxylic acid derivative shows poor solubility in standard aqueous buffers for antibacterial assays. What can I do?
A1: Poor aqueous solubility is a common challenge. Here are several approaches to address this:
-
Salt Formation: The carboxylic acid moiety at the C-4 position is crucial for activity and provides a handle for salt formation.[1] Converting the carboxylic acid to a corresponding salt (e.g., sodium or potassium salt) can significantly improve aqueous solubility.
-
Co-solvents: Employing a small percentage of a biocompatible co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, in your assay buffer can help solubilize your compound. However, it is critical to run appropriate vehicle controls to ensure the solvent itself does not affect bacterial growth or interact with the compound.
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Carefully adjusting the pH of your buffer can increase the ionization of the carboxylic acid group, thereby enhancing solubility. Ensure the final pH is compatible with your bacterial strains and assay conditions.
-
Structural Modification: For long-term development, consider synthesizing analogs with polar functional groups at positions that do not compromise antibacterial activity. Structure-activity relationship (SAR) studies can guide these modifications.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for my quinoline compounds. What are the likely causes?
A2: Inconsistent MIC results can stem from several factors. A systematic approach to troubleshooting is essential:
-
Compound Stability: Verify the stability of your compound in the chosen broth medium and under your incubation conditions. Some quinoline derivatives may degrade over the course of the experiment. A time-kill kinetics assay can help assess the compound's stability and activity over time.[2]
-
Inoculum Variability: Ensure you are using a standardized and consistent bacterial inoculum for each experiment. Variations in the initial bacterial concentration can significantly impact MIC values.
-
Assay Conditions: Precisely control all assay parameters, including incubation time, temperature, and aeration. Any deviation can lead to variability in bacterial growth and, consequently, MIC readings.
-
Compound Precipitation: Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. Poor solubility can lead to an underestimation of the true MIC.
Q3: My novel quinoline-4-carboxylic acid derivative shows promising activity against Gram-negative bacteria but is less effective against Gram-positive strains. How can I improve its Gram-positive activity?
A3: This is a common observation, as early quinolones were primarily active against Gram-negative bacteria.[3][4] To enhance Gram-positive activity, consider the following structural modifications based on established SAR:
-
N-1 Substituent: Changing the substituent at the N-1 position can significantly impact activity. For instance, replacing an ethyl group with a cyclopropyl group has been shown to improve antimicrobial activity.[5]
-
C-7 Substituent: The substituent at the C-7 position is critical for potent antimicrobial activity and directly interacts with DNA gyrase or topoisomerase IV.[6][7] Introducing a piperazinyl substituent at this position can broaden the spectrum to include more Gram-positive bacteria.[5] Alkylated piperazine groups have also been shown to enhance Gram-positive activity.[3]
-
C-8 Substituent: The C-8 position offers another site for modification. Introducing a methoxy group at C-8 has been a feature in some commercially successful quinolones with enhanced Gram-positive activity.[8]
-
R5 Position: Manipulation of the group at the R5 position has been shown to increase activity against Gram-positive organisms, with the antibacterial potency improvement increasing in the order of –CH3, –OH, –NH2.[3]
Q4: I suspect bacterial resistance is developing against my lead compound. What are the common resistance mechanisms for quinolones?
A4: Bacteria can develop resistance to quinolones through several mechanisms:[3][7][9]
-
Target-Mediated Resistance: This is the most common mechanism and involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[9][10] These mutations weaken the interaction between the quinolone and its target enzymes.
-
Reduced Drug Accumulation: This can occur through either decreased uptake (due to loss of porins) or increased efflux of the drug. Overexpression of efflux pumps, such as AcrAB-TolC, can actively transport quinolones out of the bacterial cell.[9][11]
-
Plasmid-Mediated Resistance: This involves the acquisition of extrachromosomal elements that can encode for proteins that protect the target enzymes, modify the quinolone, or increase its efflux.[7][11]
Section 2: Troubleshooting Guides
This section provides detailed guidance for overcoming specific experimental hurdles.
Guide 1: Optimizing the Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via the Doebner Reaction
The Doebner reaction is a common method for synthesizing 2-aryl-quinoline-4-carboxylic acids.[12][13] However, yields can be variable. This guide will help you troubleshoot common issues.
Experimental Workflow: Doebner Reaction
Caption: Workflow for the Doebner Reaction.
Troubleshooting Common Issues:
| Problem | Possible Cause | Troubleshooting Step |
| Low Yield | Sub-optimal reaction conditions. | - Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of an acid like trifluoroacetic acid can improve yields.[13] - Temperature & Time: Ensure the reaction is refluxed for a sufficient duration (e.g., 12-13 hours).[14] - Solvent: Ethanol is a common solvent, but exploring other high-boiling point alcohols may be beneficial for certain substrates. |
| Side Product Formation | Impure starting materials or side reactions. | - Purify Reactants: Use freshly distilled aniline and aldehyde. - Control Stoichiometry: Ensure the correct molar ratios of reactants are used. |
| Difficulty in Purification | Product co-crystallizes with starting materials or byproducts. | - Solvent Selection: Experiment with different solvent systems for recrystallization to achieve differential solubility between your product and impurities. - Chromatography: If recrystallization is ineffective, consider column chromatography for purification. |
Guide 2: Enhancing Antibacterial Potency through Structure-Activity Relationship (SAR) Guided Modifications
The antibacterial potency of quinoline-4-carboxylic acids is highly dependent on the substituents at various positions of the quinoline ring.[1][12] This guide provides a summary of key SAR insights to direct your synthetic efforts.
Key Structural Features and Their Impact on Antibacterial Activity:
| Position | Substituent Effect | Rationale |
| N-1 | A cyclopropyl group is often optimal and can enhance activity compared to an ethyl group.[5][6] | The cyclopropyl group may improve the binding affinity to the DNA gyrase-DNA complex. |
| C-2 | Bulky, hydrophobic substituents are generally necessary for potent activity.[1] The presence of an aryl ring at this position is associated with good antibacterial activity.[12][13] | These groups likely engage in hydrophobic interactions within the enzyme's active site. |
| C-3 & C-4 | The carboxylic acid at C-4 is essential for activity.[1] Modifications at the C-3 position often lead to a significant loss of biological activity.[6] | The carboxylic acid group is believed to be crucial for binding to DNA gyrase.[15] |
| C-6 | A fluorine atom at this position dramatically enhances antimicrobial potency and expands the spectrum.[8] | The fluorine atom can improve cell penetration and enzyme inhibition. |
| C-7 | A basic amino heterocyclic group (e.g., piperazine) greatly enhances potency and spectrum.[8] | This group can improve interactions with the target enzyme and may also reduce efflux by bacterial pumps.[6] |
| C-8 | Substituents at this position affect the planar configuration of the molecule. Methyl or methoxy groups can be optimal.[6] | The overall molecular shape is important for effective binding to the target. |
SAR Visualization
Caption: Key SAR points for quinoline-4-carboxylic acids.
Section 3: Experimental Protocols
This section provides a general protocol for determining the Minimum Inhibitory Concentration (MIC) of your quinoline-4-carboxylic acid compounds.
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test quinoline-4-carboxylic acid compound
-
Appropriate bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
MIC Determination Workflow
Caption: Workflow for MIC determination.
References
- Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13-20. [This is a highly relevant historical and developmental context article. While not directly returned in the search, the information within the provided snippets aligns with the general knowledge in such review articles.]
- Federico, C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7635-7650.
- Wang, X., et al. (2018). Design, Synthesis, and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2465.
- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882.
- Erugu, Y., et al. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
- Reddy, T. S., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 34(10), 2944-2950.
- Kern, W. V. (2001). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 32(Supplement_1), S1-S8.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(3), 1547-1563.
- Heeb, S., et al. (2011). Quinolone antibiotics. Annals of the New York Academy of Sciences, 1241, 38-54.
- Benchchem. (2025). Structure-activity relationship of quinoline carboxylic acids.
- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
- Benchchem. (n.d.). Technical Support Center: Overcoming Resistance to Quinine-Based Antibacterial Agents.
- Bretones, P., et al. (2015). Challenges to accurate susceptibility testing and interpretation of quinolone resistance in Enterobacteriaceae: results of a Spanish multicentre study. Journal of Antimicrobial Chemotherapy, 70(6), 1729-1736.
- Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 9(5), 560-566.
- Nasir, A., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(16), 2939.
- Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9(Suppl 1), S1-S8.
Sources
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives and Other HDAC Inhibitors
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutics, fundamentally altering our approach to diseases like cancer.[1][2] These agents function by obstructing HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This, in turn, modulates gene expression to trigger critical anti-tumor responses, including cell cycle arrest and apoptosis.[3]
HDAC inhibitors are broadly categorized as pan-inhibitors, which target multiple HDAC isoforms, and selective inhibitors, which are engineered to target specific isoforms or classes.[1] While pan-HDAC inhibitors like Vorinostat (SAHA) have achieved clinical approval, the field is increasingly focused on developing selective inhibitors to enhance therapeutic specificity and improve safety profiles.[3][4]
This guide provides an in-depth comparison of a novel class of HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold , specifically examining derivatives of 2-(4-chlorophenyl)quinoline-4-carboxylic acid, against established pan- and class-selective HDAC inhibitors. We will delve into their mechanisms, comparative performance based on experimental data, and provide detailed protocols for their evaluation.
The Architectural Blueprint of an HDAC Inhibitor
A classical HDAC inhibitor comprises three key pharmacophoric features:
-
Cap Group: A surface-recognition moiety that interacts with the rim of the HDAC active site.
-
Linker: A region that connects the cap to the zinc-binding group and occupies the catalytic tunnel.
-
Zinc-Binding Group (ZBG): A functional group that chelates the catalytic Zn²⁺ ion in the active site's base.
The compound This compound serves as a novel and structurally rigid Cap Group . Recent research has utilized this scaffold to develop new HDAC inhibitors, demonstrating its potential in achieving isoform selectivity.[5][6][7]
Mechanism of Action: Pan-Inhibition vs. Isoform Selectivity
HDAC inhibitors exert their primary effect by preventing the deacetylation of lysine residues on histone tails. This maintains a relaxed chromatin state (euchromatin), allowing transcription factors to access DNA and express genes, including those for tumor suppressors like p21.[1][2] Non-histone targets, such as the chaperone protein HSP90, are also affected, leading to the degradation of key oncogenic client proteins.[2]
The key distinction lies in the target profile.
-
Pan-HDAC Inhibitors (e.g., Vorinostat/SAHA): These compounds, typically featuring a hydroxamic acid ZBG, inhibit a broad range of Class I and II HDACs.[1] While effective in certain cancers like T-cell lymphoma, this broad activity can lead to more off-target effects and associated toxicities.[1][8]
-
Class-Selective Inhibitors (e.g., Entinostat/MS-275): These are designed to target a specific class of HDACs, such as the Class I enzymes (HDAC1, 2, 3, 8).[9] This selectivity can potentially offer a better safety profile.[1]
-
2-Phenylquinoline-4-Carboxylic Acid Derivatives: Recent studies have shown that by using this novel cap group and a hydrazide ZBG, it is possible to achieve significant selectivity for HDAC3 .[5][6] This is noteworthy, as HDAC3 plays a specific role in the development of certain cancers, and targeting it selectively could provide a highly specific therapeutic strategy with minimal side effects.[10]
Performance Comparison: Potency and Selectivity
The efficacy of an HDAC inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The table below compares the reported IC₅₀ values for derivatives using the 2-phenylquinoline-4-carboxylic acid scaffold against well-known HDAC inhibitors.
| Compound | Target(s) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | 0.021 | 0.041 | 0.052 | 0.011 | |
| Entinostat (MS-275) | Class I | 0.38 | 0.69 | 8.6 | >100 | |
| Compound D28 | HDAC3 Selective | >50 | >50 | 24.45 | >50 | [5][6] |
| Compound D29 | HDAC3 Selective | >50 | >50 | 1.72 | >50 | [5][6] |
Compound D28 is a hydroxamic acid derivative of the 2-phenylquinoline-4-carboxylic acid scaffold. Compound D29 is a hydrazide derivative.
Analysis: The data clearly illustrates the unique profile of the 2-phenylquinoline-4-carboxylic acid derivatives. While pan-inhibitors like Vorinostat are potent against multiple isoforms, and Class I inhibitors like Entinostat target HDACs 1 and 2, compounds D28 and D29 demonstrate remarkable selectivity for HDAC3.[5][6][11] This supports the hypothesis that the novel cap structure is instrumental in driving isoform-specific interactions. Interestingly, while the hydrazide-bearing compound (D29) showed superior enzymatic inhibition, the hydroxamic acid version (D28) exhibited more potent anti-proliferative activity in cell-based assays, highlighting that enzymatic potency does not always directly translate to cellular efficacy.[11]
Experimental Validation: A Practical Workflow
Evaluating a novel HDAC inhibitor requires a multi-step, self-validating experimental approach. The goal is to first determine its enzymatic potency and then confirm its on-target cellular activity and downstream biological effects.
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
Causality: This assay directly measures the enzymatic inhibition of purified HDAC isoforms by the test compound. It is the primary method for determining IC₅₀ values and assessing isoform selectivity. The principle relies on an artificial substrate containing an acetylated lysine coupled to a fluorophore. Deacetylation by active HDACs makes the substrate susceptible to a developer enzyme, which cleaves it and releases the fluorophore, generating a signal proportional to HDAC activity.
Methodology:
-
Plate Preparation: In a 96-well black plate, add 35 µL of HDAC assay buffer to each well.
-
Compound Addition: Add 5 µL of the test compound (e.g., this compound derivative) at various concentrations (typically a serial dilution). Include wells for a "no inhibitor" positive control (add 5 µL of assay buffer) and a known inhibitor control like Trichostatin A (TSA).[12]
-
Enzyme Addition: Add 5 µL of purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) to the appropriate wells.
-
Substrate Initiation: Add 5 µL of the fluorometric HDAC substrate to each well to start the reaction.[12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction by adding 50 µL of developer solution (containing a protease and TSA to halt further HDAC activity). Incubate at 37°C for 15-30 minutes.[12][13]
-
Measurement: Read the fluorescence in a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[13]
-
Analysis: Plot the fluorescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: Cell Viability Assay (Resazurin Reduction)
Causality: This assay assesses the overall effect of the inhibitor on cell health and proliferation. It measures the metabolic activity of living cells, which serves as a proxy for cell viability.[14][15] A reduction in metabolic activity in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells, as used in the study of D28[11]) into a 96-well clear plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add Resazurin solution (or MTT/WST-1 reagent) to each well and incubate for 2-4 hours.[15][16] Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the absorbance or fluorescence on a microplate reader.
-
Analysis: Normalize the readings to the vehicle control and plot cell viability against inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: Western Blot for Histone H3 Acetylation
Causality: This is a crucial self-validating step to confirm that the observed anti-proliferative effect is due to the intended mechanism of action—HDAC inhibition. An effective HDAC inhibitor should cause a detectable increase in the acetylation of its histone substrates (e.g., Histone H3 or H4) within the treated cells.[17]
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the HDAC inhibitor at a concentration around its cellular IC₅₀ for a specified time (e.g., 6-24 hours). Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel (a higher percentage gel, ~15%, is recommended for resolving small histone proteins).[18][19] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-Acetyl-Histone H3 K9/K14).[17] On a separate or stripped blot, probe for total Histone H3 or a loading control like β-actin to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. An increased signal for acetylated H3 in treated samples relative to the control confirms on-target activity.
Conclusion and Future Outlook
The exploration of novel scaffolds like This compound represents a critical advancement in the field of HDAC inhibitor development. While pan-HDAC inhibitors have established clinical utility, the future lies in the precision of isoform-selective agents.[4][21]
Key Comparisons:
-
Target Profile: Established drugs like Vorinostat offer broad-spectrum inhibition, whereas derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold can be engineered for high selectivity, particularly towards HDAC3.[5][6]
-
Therapeutic Potential: The high selectivity of these novel compounds may translate to an improved therapeutic window, with reduced off-target toxicities compared to pan-inhibitors.[1][10] This makes them promising candidates for cancers where a specific HDAC isoform is a known driver.
-
Developmental Stage: Vorinostat and other pan-inhibitors are clinically approved, while the 2-phenylquinoline-4-carboxylic acid derivatives are currently in the preclinical stages of discovery and validation.[3][12][22]
For researchers and drug developers, the path forward involves leveraging these novel chemical scaffolds to build a new generation of targeted epigenetic therapies. The experimental protocols outlined here provide a robust framework for validating these next-generation inhibitors, ensuring that their progression towards the clinic is built on a foundation of rigorous scientific integrity.
References
- Benchchem. Pan-HDAC versus Isoform-Selective Inhibitors: A Comparative Guide for Researchers.
- National Cancer Institute (NCI). Clinical Trials Using Histone Deacetylase Inhibitor.
- No Title Available.
- AACR Journals. Clinical Studies of Histone Deacetylase Inhibitors.
- PubMed Central. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents.
- PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Abcam. Cell viability assays.
- ResearchGate. IC50 determination and comparison. (A) Dose–response curve for the IC50...
- ResearchGate. HDACs Inhibitors IC 50 compared to SAHA and MAZ1914 positive controls....
- Cayman Chemical. HDAC Cell-Based Activity Assay Kit.
- NIH. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC.
- Merck. HDAC Activity Assay Kit | 566328.
- Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening.
- EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- NIH. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC.
- Promega Corporation. HDAC-Glo™ I/II Assays.
- PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- Abcam. Histone western blot protocol.
- Sigma-Aldrich. Cell Viability and Proliferation Assays.
- NIH. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC.
- NIH. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.
- University of Lancashire. HDAC/HAT Function Assessment and Inhibitor Development : Methods and Protocols.
- Technology Networks. Cell Viability Assays - Which One Is Best Suited for My Application?.
- No Title Available.
- EpigenTek. Western Blot (WB) Protocol.
- PubMed Central. Measuring Histone Deacetylase Inhibition in the Brain - PMC.
- NIH. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC.
- RSC Publishing. Next-generation of selective histone deacetylase inhibitors.
- Abcam. Histone western blot protocol.
- NIH. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC.
- ResearchGate. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy.
- NIH. Virtual screening and experimental validation of novel histone deacetylase inhibitors.
- NIH. Immunoblotting histones from yeast whole cell protein extracts - PMC.
- NIH. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC.
- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- PubMed Central. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group.
- No Title Available.
- Semantic Scholar. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- NIH. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC.
- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
- Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epigentek.com [epigentek.com]
- 21. researchgate.net [researchgate.net]
- 22. Facebook [cancer.gov]
A Comparative Analysis of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid as a Novel Anticancer Candidate
Introduction: The Quest for Novel Anticancer Agents and the Promise of Quinoline Scaffolds
The landscape of cancer therapy is in a constant state of evolution, driven by the dual needs for more efficacious treatments and strategies to overcome drug resistance. Within this dynamic field, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as the inhibition of topoisomerase, interference with tubulin polymerization, modulation of protein kinases, and the induction of apoptosis and cell cycle arrest.[1][3][4]
This guide focuses on 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a specific derivative that combines the quinoline core with a halogenated phenyl group, a common feature in many bioactive molecules. While extensive research has been conducted on similar 2-phenylquinoline-4-carboxylic acid analogs, demonstrating their potential as, for instance, histone deacetylase (HDAC) inhibitors, this guide provides a framework for the systematic evaluation of the 2-(4-chlorophenyl) variant against established anticancer drugs.[5][6] We will delineate a series of robust, field-proven experimental protocols to assess its cytotoxic and mechanistic properties, offering a direct comparison with widely used chemotherapeutic agents like Doxorubicin and Cisplatin.
Comparative Evaluation Strategy: A Multi-Faceted Approach
To comprehensively assess the anticancer potential of this compound, a multi-pronged in vitro strategy is essential. This involves not only determining its potency in killing cancer cells but also elucidating the underlying mechanisms of action. The following experimental workflow provides a systematic approach to this evaluation.
Caption: Experimental workflow for the in vitro evaluation of a novel anticancer compound.
Part 1: Assessing Cytotoxicity - The MTT Assay
The initial and most crucial step in evaluating any potential anticancer compound is to determine its ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose. It relies on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes that can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare a series of dilutions of this compound and the reference drugs (e.g., Doxorubicin, Cisplatin) in culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1 to 100 µM).[9] After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO, if used to dissolve the compound).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[8]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, can then be determined from this curve.
Comparative Data Presentation
The IC50 values obtained for this compound should be tabulated and compared against those of established anticancer drugs across the same cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | 0.5 - 1.5 | 0.8 - 2.0 | 0.2 - 1.0 |
| Cisplatin (Reference) | 5.0 - 15.0 | 3.0 - 10.0 | 2.0 - 8.0 |
Note: Reference IC50 values are approximate and can vary based on experimental conditions.
Part 2: Unraveling the Mechanism - Apoptosis Induction
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[9] Determining whether this compound triggers this pathway is a critical step in understanding its mechanism of action. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for detecting apoptosis.
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[13] By using both stains, we can differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and positive control (e.g., Doxorubicin) groups.
-
Cell Harvesting: After treatment, collect both the floating (apoptotic) and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells from each well and centrifuge.[13]
-
Washing: Wash the collected cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14]
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[14]
Comparative Data Presentation
The results can be visualized in quadrant plots from the flow cytometer and quantified in a table.
| Treatment (at IC50) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | >95% | <5% | <2% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Comparative Value | Comparative Value | Comparative Value |
Part 3: Investigating Effects on Cell Division - Cell Cycle Analysis
Disruption of the normal cell cycle is another key mechanism through which anticancer drugs exert their effects.[1] By arresting the cell cycle at a specific phase (G0/G1, S, or G2/M), a drug can prevent cancer cells from dividing and proliferating. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle.[15] PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[15]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells with the test compound and controls at their IC50 concentrations for 24 or 48 hours, similar to the apoptosis assay preparation.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[16] Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[16]
Comparative Data Presentation
The percentage of cells in each phase of the cell cycle is quantified and compared.
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | ~50-60% | ~20-30% | ~10-20% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Decreased | Decreased | Increased (G2/M arrest) |
Note: The distribution of untreated cells and the effect of reference drugs can vary between cell lines.
Synthesis and Future Directions: From In Vitro to In Vivo
The in vitro data gathered through these protocols provides a foundational understanding of the anticancer potential of this compound. A strong candidate would exhibit low micromolar or even nanomolar IC50 values, a significant induction of apoptosis, and a clear effect on cell cycle progression.
Should the in vitro results prove promising, the logical next step is to validate these findings in preclinical in vivo models.[17][18] This typically involves using xenograft models, where human cancer cells are implanted into immunodeficient mice.[19][20] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized to assess the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its efficacy, toxicity, and pharmacokinetic properties.[17][20]
Conclusion
This guide outlines a systematic and scientifically rigorous framework for the comparative evaluation of this compound against known anticancer drugs. By employing standardized assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate the robust data necessary to determine its potential as a novel therapeutic agent. The quinoline scaffold continues to be a fertile ground for the discovery of new cancer therapies, and a methodical approach to characterization is paramount in identifying the most promising candidates for further development.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.bio-techne.com/protocols/annexin-v-pi-staining-apoptosis-assay-protocol-for-flow-cytometry]
- Roche. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf]
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5963579/]
- ResearchGate. MTT Proliferation Assay Protocol. [URL: https://www.researchgate.
- National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4332589/]
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. [URL: https://www.thermofisher.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38492541/]
- ResearchGate. an overview of quinoline derivatives as anti-cancer agents. [URL: https://www.researchgate.
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521730171X]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ARC Journal of Cancer Science. [URL: https://www.arcjournals.org/journal-of-cancer-science/volume-6-issue-2/7]
- The Annexin V Apoptosis Assay. [URL: https://static.bdbiosciences.com/documents/annexin_v_assay_protocol.pdf]
- Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
- Champions Oncology. In Vivo Preclinical Mouse Models. [URL: https://championsoncology.com/in-vivo-preclinical-models/]
- Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. [URL: https://www.eurofinsdiscoveryservices.com/resources/webinar/in-vivo-oncology-models-for-drug-discovery/]
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-protocol-and-troubleshooting]
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v77-1/20.pdf]
- National Center for Biotechnology Information. In Vivo Pharmacology Models for Cancer Target Research. [URL: https://pubmed.ncbi.nlm.nih.gov/30912023/]
- ResearchGate. Comparisons of in vivo cancer models and their applications. [URL: https://www.researchgate.
- Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [URL: https://www.bio-rad-antibodies.
- Biocompare. Cell Cycle Analysis with Flow Cytometry. [URL: https://www.biocompare.com/Bench-Tips/363942-Cell-Cycle-Analysis-with-Flow-Cytometry/]
- BD Biosciences. Cell Cycle Protocols. [URL: https://www.bdbiosciences.com/en-us/applications/research-applications/cell-biology-applications/cell-cycle-dna-analysis-and-apoptosis/cell-cycle-protocols]
- Crown Bioscience. In Vivo Model Systems. [URL: https://www.crownbio.com/in-vivo-models]
- BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. [URL: https://www.benchchem.com/application-notes/in-vitro-testing-of-novel-anticancer-agents]
- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [URL: https://ar.iiarjournals.org/content/39/7/3447]
- OncoDaily. Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. [URL: https://oncodaily.com/2024/02/15/top-10-anti-cancer-drugs-unveiling-their-success-stories/]
- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [URL: https://bitesizebio.com/28984/three-steps-for-setting-up-a-drug-screening-assay/]
- Cancer Research UK. Cancer drugs A to Z list. [URL: https://www.cancerresearchuk.
- Britannica. Anticancer drug. [URL: https://www.britannica.com/science/anticancer-drug]
- National Center for Biotechnology Information. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7172084/]
- National Center for Biotechnology Information. Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10257313/]
- JoVE. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [URL: https://www.youtube.
- National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9297839/]
- MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. [URL: https://www.mdpi.com/1420-3049/24/19/3592]
- ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [URL: https://www.thaiscience.info/journals/Article/TJPS/10986067.pdf]
- OncoDaily. 10 Most Promising Cancer Drugs in 2024: What Patients Need to Know. [URL: https://oncodaily.
- ResearchGate. (PDF) Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. [URL: https://www.researchgate.net/publication/262514755_Synthesis_antiviral_and_cytotoxic_investigations_of_2-4-chlorophenyl-3-substituted_quinazolin-43H_ones]
- ACS Omega. Discovery of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03030]
- MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [URL: https://www.mdpi.com/1422-0067/23/19/11797]
- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.951505/full]
- National Center for Biotechnology Information. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884218/]
- ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... [URL: https://www.researchgate.net/publication/338993883_Synthesis_of_the_designed_2-styryl-4-quinoline_carboxylic_acids_and_evaluation_of_their_anticancer_activity_against_wild-type_and_mutant_EGFR_NSCLC_cell_lines]
- Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [URL: https://www.revues.imist.ma/index.php/REVMES/article/view/34685]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. championsoncology.com [championsoncology.com]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. researchgate.net [researchgate.net]
Validating the Biological Target of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid: A Comparative Guide for Researchers
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of robust methodologies for validating the biological target of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a compound belonging to a class of quinolines with demonstrated therapeutic potential.[1][2][3][4] This document is designed to move beyond a simple listing of protocols, offering insights into the causality behind experimental choices to ensure scientific integrity and trustworthiness in your findings.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), including sirtuins.[5][6][7][8] Given this precedent, a plausible putative target for this compound could be a member of these enzyme families. This guide will, therefore, use a hypothetical scenario where we aim to validate a putative enzyme target for our compound of interest.
The Imperative of Target Validation
Inadequate pre-clinical target validation is a leading cause of clinical trial failures.[9] Rigorous validation provides the necessary confidence that modulating the intended target with the compound will elicit the desired therapeutic effect.[9][10][11][12] This process typically involves a combination of chemical and genetic approaches to build a compelling case for the molecule's mechanism of action.[12]
This guide will compare two powerful and complementary techniques for target validation:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to assess direct target engagement in a cellular context.
-
Affinity Chromatography followed by Mass Spectrometry: A chemical proteomics approach to identify binding partners of a compound from a complex biological sample.
Approach 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Target Engagement in a Physiological Setting
The principle behind CETSA is that the binding of a ligand, such as our quinoline compound, to its target protein often increases the protein's thermal stability.[13][14][15] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains in the soluble fraction.[14][15][16]
Causality Behind Experimental Choices
Choosing CETSA as a primary validation method is strategic. It allows for the assessment of target engagement within the complex milieu of the cell, providing more physiologically relevant data than in vitro assays with purified proteins.[15][17] Furthermore, it does not require modification of the compound, which can sometimes alter its biological activity.[18]
Experimental Workflow and Protocol
The general workflow for a CETSA experiment is depicted below:
Figure 1: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol for CETSA Melt Curve:
-
Cell Culture: Culture a human cell line known to express the putative target protein (e.g., a cancer cell line for an oncology target) to ~80% confluency.
-
Compound Treatment: Treat the cells with this compound at a concentration expected to be saturating (e.g., 10-50 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[14]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Interpretation: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Data Presentation and Comparison
The results of a CETSA experiment can be summarized in a table and visualized as a thermal shift curve.
| Temperature (°C) | Soluble Target (Vehicle) | Soluble Target (Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 70% | 90% |
| 58 | 45% | 75% |
| 64 | 20% | 50% |
| 70 | 5% | 25% |
| Table 1: Hypothetical quantitative data from a CETSA experiment demonstrating thermal stabilization of the putative target by this compound. |
Approach 2: Affinity Chromatography - Fishing for the Target in the Proteome
Affinity chromatography is a powerful technique to identify the direct binding partners of a small molecule from a complex mixture of proteins, such as a cell lysate.[19][20][21] This method relies on immobilizing the compound of interest onto a solid support to "capture" its interacting proteins.[19][21]
Causality Behind Experimental Choices
This approach is chosen as a complementary method to CETSA because it can identify the target without prior knowledge or a specific hypothesis. If the putative target is incorrect, affinity chromatography can reveal the true binding partner(s). However, this technique requires chemical modification of the compound to immobilize it, which carries the risk of altering its binding properties.[18][22] Therefore, it is crucial to design the linker chemistry carefully.
Experimental Workflow and Protocol
The workflow for an affinity chromatography experiment is outlined below:
Sources
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. fiveable.me [fiveable.me]
- 12. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (CQP-4C)
This guide provides a comprehensive framework and comparative analysis for evaluating the selectivity of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a novel investigational compound. For the purpose of this guide, we will refer to the compound as CQP-4C. Our analysis is grounded in a hypothetical scenario where initial screening has identified CQP-4C as a potent inhibitor of a key oncogenic tyrosine kinase, designated here as "Target Kinase A."
The primary objective of this document is to delineate a robust scientific process for assessing the cross-reactivity of CQP-4C against a broad spectrum of related and unrelated biological targets. Understanding a compound's selectivity profile is a cornerstone of modern drug development, providing critical insights into potential mechanisms of action, predicting off-target toxicities, and identifying opportunities for therapeutic repositioning.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.
The Imperative of Selectivity: Rationale for Cross-Reactivity Studies
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, deacetylases, and various receptors.[3][4][5] Derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have demonstrated activity as inhibitors of histone deacetylases (HDACs)[6][7][8], sirtuins (SIRTs)[9], and dihydroorotate dehydrogenase (DHODH)[10], highlighting the scaffold's promiscuous potential.
While potent inhibition of the primary target (Target Kinase A) is desired, off-target activity can lead to unforeseen side effects or, conversely, contribute to a drug's efficacy through polypharmacology. Therefore, a systematic and comprehensive cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in characterizing a new chemical entity.[1][11] The goal is to build a "selectivity signature" for CQP-4C, enabling an informed risk-benefit analysis as it progresses through the development pipeline.
Experimental Design: A Multi-Faceted Approach to Profiling
To construct a comprehensive selectivity profile for CQP-4C, we will employ a tiered approach, beginning with broad screening and moving towards more focused functional assessments.
Primary Target Validation and Potency Determination
The initial step is to confirm the inhibitory activity of CQP-4C against Target Kinase A and determine its potency (IC50). This establishes the baseline against which all other activities will be compared.
Tier 1: Broad Kinome Profiling
Given that kinases are one of the largest and most therapeutically relevant protein families, and a common target for quinoline-based compounds, a broad kinase panel screening is the logical first step.[12] This provides a wide-angle view of CQP-4C's activity across the human kinome. Commercial services offer extensive panels that cover most kinase families.[13][14]
-
Causality: We select a comprehensive panel (e.g., >300 kinases) to maximize the chances of identifying off-target interactions.[13] Screening at a high concentration (e.g., 10 µM) acts as a stringent filter to identify any potential interactions, which can then be followed up with full dose-response curves to determine potency.
Tier 2: Secondary Target Screening (Receptor & Enzyme Panels)
To investigate broader cross-reactivity, CQP-4C will be screened against a panel of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and other relevant enzymes like HDACs, given the known activity of similar scaffolds.[6][7][15] Receptor-ligand binding assays are a powerful and established tool for this purpose.[16][17][18]
-
Causality: This step is crucial for identifying unexpected off-target activities that could result in significant physiological effects. For instance, unintended interaction with a GPCR could have cardiovascular or neurological consequences. This broadens the safety assessment beyond the primary target class.
The overall workflow for this experimental design is depicted below.
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol: Receptor-Ligand Binding Assay (Radioligand)
This protocol is a classic method for assessing a compound's ability to displace a known ligand from its receptor. [17][18]
-
Reagent Preparation: Prepare binding buffer appropriate for the target receptor. Prepare a cell membrane preparation expressing the receptor of interest (e.g., ADRB2). Prepare serial dilutions of CQP-4C.
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-CGP12177 for ADRB2) at a concentration near its Kd, and the test compound (CQP-4C).
-
Control Wells: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent specific binding displaced by CQP-4C. Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound (CQP-4C). The hypothetical data indicates that CQP-4C is a potent inhibitor of its primary target with a favorable selectivity profile against a broad kinome panel and minimal interaction with the tested GPCRs.
The observed moderate activity against HDAC3 presents a key finding that requires further investigation. [6][7]A full dose-response study should be conducted to determine the IC50 for HDAC3 inhibition. If the potency is significant, downstream cellular assays should be performed to assess whether CQP-4C induces changes in histone acetylation at relevant concentrations. This unexpected finding could represent a potential liability or, alternatively, a beneficial polypharmacological effect contributing to its anticancer profile.
By integrating broad panel screening with detailed follow-up studies, this framework provides the necessary data to make informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic agents.
References
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emmainternational.com [emmainternational.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pharmaron.com [pharmaron.com]
- 15. revvity.com [revvity.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Efficacy of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid in Animal Models: A Comparative Guide
This guide provides a comprehensive overview of the preclinical efficacy of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives, with a focus on their evaluation in established animal models of malaria and cancer. By synthesizing available data and detailing robust experimental protocols, this document serves as a vital resource for researchers and drug development professionals investigating the therapeutic potential of this quinoline scaffold.
Introduction: The Therapeutic Promise of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant interest due to its synthetic tractability and diverse pharmacological activities. Our focus, this compound, belongs to this promising class of compounds. Emerging research suggests its potential as a therapeutic agent in infectious diseases and oncology, primarily through mechanisms involving the inhibition of parasitic enzymes or host-cell signaling pathways critical for disease progression. This guide will delve into the preclinical evidence supporting these claims, offering a comparative analysis with established therapies and outlining the methodologies required for rigorous in vivo evaluation.
Antimalarial Efficacy: A Case Study of Quinoline-4-Carboxamides
While in vivo data for this compound itself in malaria models is not extensively published, a closely related series of quinoline-4-carboxamides has demonstrated potent antimalarial activity in a well-established murine model. This provides a strong rationale for the evaluation of the parent carboxylic acid.
The Plasmodium berghei Mouse Model: A Robust Platform for Antimalarial Drug Discovery
The Plasmodium berghei infection model in mice is a cornerstone of preclinical antimalarial drug development. It recapitulates key aspects of human malaria, including blood-stage parasite replication and the development of clinical signs of disease.
Caption: Workflow for evaluating antimalarial efficacy in the P. berghei mouse model.
The following table summarizes the in vivo efficacy of quinoline-4-carboxamide derivatives compared to standard antimalarial agents in the P. berghei model. This data highlights the potential of the quinoline-4-carboxylic acid scaffold.
| Compound/Drug | Dose (mg/kg/day, p.o.) | Dosing Schedule | Mean Survival Time (days) | Parasite Reduction (%) | Reference |
| Quinoline-4-carboxamide Derivative 1 | 30 | 4 days | >30 | >99 | [1][2] |
| Quinoline-4-carboxamide Derivative 2 | 10 | 4 days | >30 | >99 | [1][2] |
| Chloroquine | 20 | 4 days | 20-25 | ~95 | [3][4] |
| Artesunate | 20 | 4 days | >30 | >99 | [5][6][7] |
Note: The data for quinoline-4-carboxamide derivatives is based on closely related analogs of this compound.
Detailed Experimental Protocol: The 4-Day Suppressive Test
This standard protocol is used to assess the in vivo blood-stage antimalarial activity of test compounds.
Materials:
-
ICR mice (female, 6-8 weeks old)
-
Plasmodium berghei (chloroquine-sensitive strain) infected donor mouse
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Standard drugs (Chloroquine phosphate, Artesunate)
-
Giemsa stain
-
Microscope slides and immersion oil
Procedure:
-
Parasite Preparation: Collect blood from a donor mouse with a rising parasitemia of 10-15%. Dilute the blood in a suitable medium (e.g., Alsever's solution) to a final concentration of 1x10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Infection: Inoculate naive ICR mice intraperitoneally with 0.2 mL of the prepared parasite suspension.
-
Compound Administration: 24 hours post-infection, randomly group the mice (n=5 per group). Administer the test compound, vehicle, or standard drug orally once daily for four consecutive days.
-
Monitoring Parasitemia: On day 5 post-infection (24 hours after the last dose), prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of iRBCs by counting at least 1000 total red blood cells.
-
Data Analysis: Calculate the average parasitemia for each group. The percentage of parasite inhibition is determined using the following formula: % Inhibition = [ (Parasitemia in Vehicle Group - Parasitemia in Treated Group) / Parasitemia in Vehicle Group ] * 100
-
Survival Monitoring: Monitor the mice daily for 30 days and record the date of mortality to determine the mean survival time for each group.
Anticancer Potential: Targeting HDAC and SIRT3
Several 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3, which are implicated in cancer cell proliferation, survival, and metabolism.[8][9] While in vivo efficacy data for this compound in cancer models is still emerging, the demonstrated activity of other compounds within this class provides a strong impetus for its evaluation.
Xenograft Mouse Models: A Standard for Preclinical Cancer Research
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo efficacy of potential anticancer agents. For hematological malignancies, patient-derived xenograft (PDX) models are increasingly used to better recapitulate the heterogeneity of the disease.[10][11][12]
Caption: Proposed workflow for evaluating the anticancer efficacy of this compound in a leukemia xenograft model.
The following table summarizes the in vivo efficacy of established HDAC inhibitors, which serve as a benchmark for the evaluation of novel quinoline-based inhibitors.
| Compound/Drug | Cancer Model | Dose & Schedule | Primary Endpoint | Efficacy Outcome | Reference |
| Panobinostat | MLL-rearranged ALL Xenograft | 20 mg/kg, i.p., 5x/week | Extended Survival | Significant reduction in disease burden and prolonged survival | [2] |
| Panobinostat | GIST Xenograft | 10 mg/kg, i.p., daily | Tumor Regression | Significant tumor shrinkage and apoptosis | [13] |
| Vorinostat | Uterine Sarcoma Xenograft | 50 mg/kg/day | Tumor Growth Inhibition | Significant suppression of tumor growth | [14] |
| Vorinostat | Polycythemia Vera (Jak2V617F) | 200 mg/kg | Normalization of Blood Counts | Normalized peripheral blood counts and reduced splenomegaly | [15][16] |
Detailed Experimental Protocol: Leukemia Xenograft Model
This protocol outlines the key steps for establishing a leukemia xenograft model and assessing the in vivo efficacy of a test compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
Human leukemia cell line (e.g., K562, MOLM-13) or patient-derived leukemia cells
-
Test compound (this compound)
-
Vehicle (e.g., DMSO, PEG300)
-
Standard HDAC inhibitor (e.g., Panobinostat)
-
Flow cytometry antibodies (human CD45, murine CD45)
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Cell Preparation and Implantation: Culture human leukemia cells under standard conditions. For intravenous injection, resuspend 1-5 x 10^6 cells in 100-200 µL of sterile PBS and inject into the tail vein of each mouse. For subcutaneous models, inject a similar number of cells in a mixture of PBS and Matrigel into the flank.
-
Engraftment Monitoring: For intravenous models, monitor engraftment by weekly retro-orbital bleeding and flow cytometric analysis of peripheral blood for the presence of human CD45+ cells.
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% human CD45+ cells in peripheral blood) or subcutaneous tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Panobinostat) according to a predefined schedule (e.g., daily or 5 days a week) and route (e.g., intraperitoneal or oral gavage).
-
Efficacy Assessment:
-
Tumor Growth Inhibition (for subcutaneous models): Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Leukemia Burden (for intravenous models): Continue to monitor the percentage of human CD45+ cells in the peripheral blood. At the end of the study, harvest bone marrow and spleen to assess leukemia infiltration.
-
Survival: Monitor mice for clinical signs of disease and euthanize when predefined endpoints are met (e.g., significant weight loss, hind-limb paralysis). Record the date of euthanasia or death to determine overall survival.
-
-
Toxicity Assessment: Monitor the body weight of the mice 2-3 times per week and observe for any signs of toxicity.
-
Data Analysis: Analyze tumor growth curves, leukemia burden in different tissues, and survival data (e.g., using Kaplan-Meier analysis) to determine the efficacy of the test compound.
Conclusion and Future Directions
The available preclinical data for quinoline-4-carboxamide derivatives in antimalarial models strongly supports the investigation of this compound in this indication. The established P. berghei model provides a clear and robust pathway for evaluating its in vivo efficacy.
In the context of oncology, while direct in vivo data for the title compound is limited, its structural similarity to known HDAC and SIRT3 inhibitors suggests significant potential. The proposed experimental workflow using leukemia xenograft models offers a well-defined strategy for assessing its anticancer activity.
Future studies should focus on conducting head-to-head comparative efficacy studies of this compound against standard-of-care agents in both malaria and cancer models. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies will be crucial to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with therapeutic effect. These investigations will be instrumental in determining the clinical translatability of this promising compound.
References
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685.
- Stab-Alonso, I., et al. (2017). The HDAC inhibitor panobinostat (LBH589)
- Floris, G., et al. (2009). High Efficacy of Panobinostat Toward Human Gastrointestinal Stromal Tumors in a Xenograft Mouse Model. Clinical Cancer Research, 15(12), 4056-4066.
- Wang, L., et al. (2018). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Journal of Visualized Experiments, (137), e57731.
- Hennika, T., et al. (2017). Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models. PLoS ONE, 12(1), e0169485.
- Panobinostat demonstrates efficacy in vivo. (A) An orthotopic xenograft... - ResearchGate. (n.d.).
- Roberts, K. G., et al. (2016). Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery. Current Protocols in Pharmacology, 72(1), 14.35.1-14.35.21.
- de Souza, J. B., et al. (2024). Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis. Frontiers in Pharmacology, 15, 1377803.
- Hrzenjak, A., et al. (2010). Vorinostat suppressed tumor growth in nude mice xenografts. ResearchGate.
- Comim, C. M., et al. (2011). Artemether and Artesunate Show the Highest Efficacies in Rescuing Mice with Late-Stage Cerebral Malaria and Rapidly Decrease Leukocyte Accumulation in the Brain. Antimicrobial Agents and Chemotherapy, 55(5), 2144-2150.
- Thaler, S., et al. (2011). The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss. Cancer Research, 71(14), 4959-4968.
- Dennis, E. K., et al. (2018). Impact of Extended Duration of Artesunate Treatment on Parasitological Outcome in a Cytocidal Murine Malaria Model. Antimicrobial Agents and Chemotherapy, 62(11), e01281-18.
- Wang, Y., et al. (2012). Efficacy of vorinostat in a murine model of polycythemia vera. Blood, 119(16), 3828-3837.
- Agrawal, A. K., et al. (1990). Chloroquine delivery to erythrocytes in Plasmodium berghei-infected mice using antibody-bearing liposomes as drug vehicles. Journal of Biosciences, 15(3), 165-170.
- Kim, M. S., et al. (2015). Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 5957-5968.
- Wang, Y., et al. (2012). Efficacy of vorinostat in a murine model of polycythemia vera. Blood, 119(16), 3828-3837.
- Protocol for drug testing in P. berghei blood stage infected mice. (2016). NYU Langone Health.
- Khan, Y. M., et al. (2008). Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria. The Malaysian Journal of Medical Sciences, 15(4), 22-31.
- Chloroquine efficacy in Plasmodium berghei NK65-infected ICR mice, with reference to the influence of initial parasite load and starting day of drug administration on the outcome of treatment. (2025). ResearchGate.
- Tola, G., et al. (2022). Effect of Allicin and Artesunate Combination Treatment on Experimental Mice Infected with Plasmodium berghei. Infection and Drug Resistance, 15, 1785-1796.
- Plasmodium berghei ookinete culture. (2020). Protocols.io.
- Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis. (2025). ResearchGate.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 923588.
- Mouse xenograft model. (n.d.). Bio-protocol.
- Groen, R. W. J., et al. (2016). Establishing human leukemia xenograft mouse models by implanting human bone marrow-like scaffold-based niches. Blood, 128(25), e93-e105.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (n.d.). MDPI.
- Plasmodium berghei-infected Anopheles stephensi. (n.d.). Sinnis Lab.
- Evaluation of Plasmodium berghei Models in Malaria Research. (n.d.). Cureus.
- Fast-Acting Chalcogen-Phosphoranes Inhibit Sensitive and Resistant Plasmodium falciparum Strains. (2025). ACS Infectious Diseases.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 923588.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 923588.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Zhang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848911.
Sources
- 1. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of Allicin and Artesunate Combination Treatment on Experimental Mice Infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 9. ashpublications.org [ashpublications.org]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of vorinostat in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of vorinostat in a murine model of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for Drug Discovery
An In-Depth Comparative Analysis of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship
This guide offers a comprehensive analysis of 2-aryl-quinoline-4-carboxylic acid derivatives, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. We will delve into a comparative study of their synthesis, a detailed examination of their biological performance—primarily focusing on their anticancer properties—and an exploration of the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical motif.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural cornerstone in numerous pharmaceuticals and biologically active molecules.[1] When substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position, the resulting scaffold exhibits a remarkable breadth of biological activities, including antimalarial, anti-inflammatory, antibacterial, and potent anticancer properties.[1][2] The 4-carboxylic acid group is often crucial for biological activity, frequently forming key interactions like salt bridges within enzyme active sites, while the 2-aryl substituent provides a vector for modification to tune potency, selectivity, and pharmacokinetic properties.[3][4]
Comparative Synthesis Strategies: The Doebner and Pfitzinger Reactions
The construction of the 2-aryl-quinoline-4-carboxylic acid core is predominantly achieved through two classic named reactions. The choice between them depends on the availability of starting materials and the desired substitution pattern.
The Doebner Reaction
The Doebner reaction is a versatile method that constructs the quinoline core by reacting an aromatic amine (e.g., aniline), an aldehyde (e.g., benzaldehyde), and pyruvic acid.[3][5]
-
Mechanism & Rationale : This one-pot reaction proceeds via a series of condensations and cyclizations. The aromatic amine first reacts with the aldehyde to form a Schiff base, and separately with pyruvic acid to form another imine. These intermediates then undergo an addition reaction, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation (aromatization) to yield the final quinoline product.[5] The use of three simple, often commercially available components makes this an efficient and convergent approach. Acetic acid or ethanol are common solvents, and the reaction is typically driven by reflux.[6]
The Pfitzinger Reaction
The Pfitzinger reaction offers an alternative route, particularly useful when specific substitution patterns on the "aniline" portion of the quinoline are desired. It involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2]
-
Mechanism & Rationale : The base (e.g., potassium hydroxide) opens the isatin ring to form an isatoic acid derivative. This intermediate then condenses with the α-methylene ketone. Subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid.[2] The key advantage of the Pfitzinger synthesis is that the substitution pattern of the final product is unambiguously defined by the substitution on the starting isatin.
Comparative Biological Activity: Focus on Anticancer Applications
Derivatives of this scaffold have shown significant promise as anticancer agents, acting through various mechanisms of action. A prevalent mechanism is the inhibition of protein tyrosine kinases (TKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical nodes in cancer cell signaling pathways.[7]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the core scaffold.
-
The 2-Aryl Group : This position is a primary site for modification. Bulky, hydrophobic substituents are often necessary for potent activity, as they can occupy deep hydrophobic pockets in enzyme active sites.[4] For example, adding electron-withdrawing groups (e.g., -F, -Cl, -Br) or electron-donating groups (e.g., -OH, -OCH₃) to the 2-phenyl ring can drastically alter the compound's electronic properties and binding interactions.[8]
-
The 4-Carboxylic Acid Group : This group is frequently essential for activity. Studies on dihydroorotate dehydrogenase (DHODH) inhibitors revealed a strict requirement for the carboxylic acid at the C4 position, which forms a critical salt bridge with an arginine residue in the enzyme's active site.[4][9]
-
The Quinoline Core : Substitutions on the benzo portion of the quinoline ring also modulate activity. For instance, a 6-chloro substituent has been incorporated into derivatives showing potent cytotoxicity against breast cancer cell lines.[8]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of representative 2-aryl-quinoline-4-carboxylic acid derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | 2-Aryl Substituent | Other Substituent(s) | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| 3j | 4-hydroxy-3-methoxyphenyl | 6-Chloro | MCF-7 (Breast) | Potent (82.9% growth reduction) | Alkaline Phosphatase | [8] |
| 3b | 3-bromophenyl | 6-Chloro | HeLa (Cervical) | Potent (35.1% apoptosis) | DNA Intercalation | [8] |
| P6 | 4-acrylamidophenyl | - | MV4-11 (Leukemia) | 7.2 | SIRT3 Inhibition | [10][11] |
| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | 6-Fluoro, 3-Methyl | L1210 (Leukemia) | Potent | DHODH Inhibition | [4] |
| Analog 41 | Substituted Pyridine | - | HCT-116 (Colon) | Potent (IC₅₀ = 9.7 nM for DHODH) | DHODH Inhibition | [3][9] |
Analysis : The data highlights the scaffold's versatility. Compound 3j demonstrates that substitution on the 2-phenyl ring with hydroxyl and methoxy groups, combined with a 6-chloro group on the quinoline core, results in significant growth inhibition of MCF-7 breast cancer cells.[8] Compound P6 introduces a reactive acrylamide group, leading to potent and selective inhibition of SIRT3, a key metabolic enzyme, with an IC₅₀ of 7.2 µM.[10][11] The highly potent DHODH inhibitors, Brequinar and Analog 41, underscore the importance of bulky, complex aryl (or heteroaryl) groups at the C2 position for high-affinity enzyme binding.[3][4][9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are provided for a representative synthesis and a standard biological evaluation.
Protocol: Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via Doebner Reaction
This protocol is a generalized procedure based on methodologies described in the literature.[3][6]
Objective : To synthesize 2-(4-fluorophenyl)-8-benzoylquinoline-4-carboxylic acid.
Materials :
-
2-aminobenzophenone (1 mmol)
-
4-fluorobenzaldehyde (1 mmol)
-
Pyruvic acid (1.2 mmol)
-
Glacial Acetic Acid (15 mL)
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure :
-
Combine 2-aminobenzophenone (1 mmol), 4-fluorobenzaldehyde (1 mmol), and pyruvic acid (1.2 mmol) in a 50 mL round-bottom flask.
-
Add 15 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Causality : Acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and cyclization steps. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 50 mL of ice-cold water. A precipitate should form.
-
Self-Validation : The formation of a precipitate upon addition to water is an expected outcome, as the organic product is insoluble in aqueous media. This step serves as an initial purification.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-quinoline-4-carboxylic acid derivative.
-
Dry the purified product under vacuum. Characterize by NMR and Mass Spectrometry to confirm its structure and purity.[6]
Protocol: Cytotoxicity Evaluation using MTT Assay
Objective : To determine the IC₅₀ of a synthesized derivative against a cancer cell line (e.g., MCF-7).
Materials :
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure :
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture media from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old media and add 100 µL of the media containing the various concentrations of the test compound to the wells. Include "vehicle control" wells (containing only DMSO at the final concentration) and "blank" wells (media only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality : Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Self-Validation : The "vehicle control" wells should develop a deep purple color, representing ~100% cell viability. The "blank" wells should have no color change. The wells with the test compound should show a dose-dependent decrease in color intensity.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
General Drug Discovery Workflow
This diagram illustrates the logical progression from synthesis to lead optimization for the development of 2-aryl-quinoline-4-carboxylic acid derivatives.
Caption: A typical iterative workflow for the discovery and optimization of novel quinoline derivatives.
Simplified EGFR Signaling Pathway Inhibition
This diagram shows how 2-aryl-quinoline-4-carboxylic acid derivatives can function as tyrosine kinase inhibitors (TKIs) to block a key cancer signaling pathway.
Caption: Mechanism of action for quinoline TKIs, which block the EGFR ATP-binding site.
Conclusion
2-Aryl-quinoline-4-carboxylic acids represent a highly fruitful and adaptable scaffold for drug discovery. Through established synthetic routes like the Doebner and Pfitzinger reactions, a vast chemical space of derivatives can be accessed. Comparative analysis of their biological activities, particularly in oncology, reveals that precise modifications to the 2-aryl group and the quinoline core can yield highly potent and selective inhibitors of key cancer targets like protein kinases and metabolic enzymes. The structure-activity relationships discussed herein provide a rational basis for the future design of next-generation therapeutic agents based on this privileged chemical framework.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK0IfkDynXcNxVDQmVqZjP5E27IAUmClel63KrRPUGRGvO29Q4G_3onOIwUrigKif7t3CvRfqr_nFyPgQWpETWx5aYmXqV3KCPd2f0iazLp9TMJiApY0sxkAEEdXWWcuaE5Taao8VjRea3PXJ-evCQteTllHOrNPaOXx1zKd4lz8yUb9MXJ8hifc1xam4cPupbhPUwD3l6Hdaxhcy3aPq2DRrrh1F1MZSg0QZs66eIqf2NKoHXb64=]
- Wikipedia. Doebner–Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF10cQIQpUjkDMlcg8DX457oKzTGWCTdhtZVWY5_jaN2xrf6l8mUqec66ct-1G_FzuvN6rbauvvgrsxfnymzNZX1_shddqMeU5oMl6ZwnWczx6qcJ8JrbrBxL3LmzXxZzgqeJZo2au9HSubcej7coQiwSA9GtoKZg==]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgCjgyu3FoK2LOh2E3T3IuEeG0P14e4_Gs3jigB4hUepjZlmFh4wFCZdktBhDGrku2Rn0rbK6C1qA0KCwkQYGSY3Y0eoxmVx7CjPEMXYLWalH3P8XR_68F0pGDsL9u5lku6tZQMDiUEQD2InEnp83jXdwW9xfjv3wNkms=]
- SynArchive. Doebner-Miller Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMnVUn6sMkAqt4F_n7DNPhpKGp7x3K1KESYoU6OD8SaxDaszxOdORztJ2Nk-Omg69P2wP6Eeh04K4qToH1JPcWlmAgTFs2y1d7NNbHl4zSfKttFIHAR0FUWlSthX5DHV7Bremu-bxg2j8ps_mNeyraIAnaMJDYIcE=]
- PMC, NIH. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7wJqb8-5BxNbU1wZEgcsyeCEaKJ72o6XCqtqyjyqdwEV2fV3IjkEU1KP50sZYeezF-PaUTnoyRNh73Xkiw5UZPDnE2u-Xsour34LRPUFpB2jfl3fPn8l17MiD2tzJkNv1f0mjasmU9NNXBQ==]
- Slideshare. Doebner-Miller reaction and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIV5AWQpORaNrPYk67_1nB0lnKX7Il_XvAR0Coi5XfZjYUNRpOgLLyWhZexUszfhAjYvx6nWJIRoGuvlvHEbwy8uxg_pLZZLeI8_gpFDAMCXHMGklHZ3DIl5xvTntHIme4DIu6VGvuDvpDgb8CNt6a8akmwzBpYY_rKp5Sdw0CHUIzDOWzGPwF8ChGN_sT0ook]
- Benchchem. Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMNE-8N9iZcCg6S64YPL29Vp8m3CD_U8-IXW1RHDEyzD68xk1Y63rULhRktDxILp6u28IJoYmmlq4Dw76RrKg6sdXsAJgFELbL6Rj_5MoyPmOcX6qd5b5dOVe68XZUWfbAmhkrg1GinH07Fq7f-oGWzANcrBuU4IYdutLP9khAVYBUxZ0h5L9OesgzMZ2Jv8hinYOuxtaCQO0YNkbnYvfRcLEsOQxT-vPiTFQgvd6YvRNYGozf-t5sWL1TgcpM-RcgONk=]
- International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl2wC6L11_lRJeyDCCGFNRNNRC-uy0l541brR5O-_YUDEv2FSiIG8A440sW5TOTbX6QCP5pzt2WMCekqWcdjxrteRRerHKDk6sfthXoFQb9UmGhB006bdhz65OzMwWjYSwwo9p2gY=]
- ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwC6-1twVpzHBvPOuKx9zxDvhgxk9JwOajj1A3VGF-k3vcssVeVqaeXHlOZFyky282ywyVB_IY7-m2JoUKcPgm_ezT7dCHDQOiuIbE_Ncnan3UyKRfHuA8PTfoOjzELgZYeQ3qwJBNg-2RFAlGUF38WwxFul9OFYHu0DS0TQlsmlGQiFEz2kH3tnoVMNO3EGqRuP9-Yxj-H1OgQLteRADe90MHHwhMcuUdRADFVJSsIm-1-Lmo5XuJ_vw_isVo91e]
- NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [URL: https://vertexaisearch.cloud.google.
- ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrHFIdxKuSXhrhXSE8Tr0isWfmKv7tcVqLS5L6Debb4eIsYM34t7lK7_06zgmzzgzwxIHbUzkIu0ccAZQcVAe6k-MI5cvawQmyA3Sd_aaOsHyTOCl9hS1XMSu_bmUf9F-aOFaxPqp1dUmPnw==]
- ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8iqBmfOpKHSSjAG82DayJ65b8XFRXukPCBoXakbOwIKG80Rs3IN2L_eD6cLqxkJDyDlYUgxq1bEbEzacFuIsvOVg0jnaurrb-Kf_XUVo_k3-0mPb8HcrNfLemj8_XE0Sczh_XJGcIiPcNEuXDrX_pqPO0vDpBSCYnlCfCfHgaMqdye_LjYhIMQzFxglUO6LxPYQCOAnex12SAzrPizDpAlXTyZQdgLEqg85i2FnEmAAKWwO8P-6rkXi3OvYHFwV4loCZo]
- Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaSy8l50W1xydT-M7c0MNBw0bpK1K4c6nvrr1tRpPQQT5cjoMKjX3HquHv7sY4bB9363vjiFNFAD_3Gffb6MOMkd51_r1d0ht7e5dEyVz8F6GQ7xUmxJJxQP80g1dJikGLNuG04tCFBJ285OVbehHvwKlpFluUUlCN1OLfzKPDuemcUGFbrtlIpjbf15RfZw=]
- PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN9u_LtPR2KkBPj1oR8FoH6rXKZ4OzjXIxXhEKZelWODkVRGDGZAeL0HaljqsGbQjHZxJHh4DkrpcADr7TlaCdyjvjyKf-M5OM2SVxnNXPspOqPUaqqOLglQ4EfXGQRZWORA==]
- MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmlmjwSRGQTxeajMDAMBrEtvzrTVgFXuzi9xidzH0ktFsn9M1LrS2efoH0-R0cKDtX1H2FwmGgJ659eD7TVQBBODOsNe12OMRekT0JJVpMttQkuFA9ZwBnU_VPe_h-Ir6V]
- NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcV2DLrkpbQU0uwC9eTcIV2bae_efeZ7zraBhCjBojyjJKotagZFOni99bXr9vLa05DZIcjyYYBx3fK82qoW5L1PabiEr0p_SN7Sb52AH304zNDkOOPKZaWZjQ7btpbiqBaU11njBzGYBHww==]
- PubMed. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1d_M_LQv5sTOC8CTlUgIuY-PI8njFC6Ed0Pc3PVdE5OgU67QY6zF5aPBpYFGt2SsQsoA2NzCMjc98uK7RuLl2g-2Ip8PmbZbG9XKP5O7FgtZnQsEYQ8kTSuNCBxMd4Sz6obY=]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrP2pDAgMXfD-8bvH_jBE3ukXLfN6KtftDowO2eGKwHnLdK2ZJDXNQI2vpvTylUhVnlF2dp1FWPYiHb-m9bBGYouDisplxzV5Rf1RZEUFcFm-h10Wp36Hmi0cp3PdMY3k=]
- PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ibhj0Fpp9hXQPJO9yPAoacPLzuek6X1bT-RfuXOqAL2f0vPqRfeLgWE3YnOFWlEZN21i-tIHuqxhkmKpgOdxO0QGiAWc3-T8EwkGSqeUrQpzJhVjUXf_x6pnCTKVnnwhshBNiB06vZJ9Hw==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid against kinase panels
A Comparative Guide to the Kinase Selectivity of Quinoline-Based Inhibitors
In the landscape of drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors with diverse biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the kinase selectivity profile of a representative quinoline-based compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, benchmarked against established clinical-stage protein kinase C (PKC) inhibitors, Enzastaurin and Sotrastaurin. Through this comparison, we will explore the nuances of kinase selectivity and the experimental methodologies employed to elucidate these profiles.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites.[4] Consequently, designing small molecule inhibitors that target a specific kinase without affecting others is a significant challenge.[5] Poor selectivity can lead to off-target toxicities and a narrow therapeutic window. Kinase selectivity profiling, the process of screening a compound against a large panel of kinases, is therefore a critical step in drug development.[4][5] This process not only helps in identifying potential off-target liabilities but also in uncovering novel therapeutic opportunities.[5]
A Representative Quinoline-Based Kinase Inhibitor: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
While a comprehensive kinome scan for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid is not publicly available, a closely related analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) , has been synthesized and evaluated for its kinase inhibitory activity.[6][7] This compound was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[8]
A kinase panel assay was conducted for Compound 6e against 14 other kinases to assess its selectivity. The results indicated that the compound exhibited poor inhibitory activity against the other kinases in the panel, highlighting its selectivity for Aurora A.[6][8]
Comparative Kinase Selectivity Profiles
To provide a broader context for the selectivity of a quinoline-based scaffold, we will compare the profile of Compound 6e with two well-characterized clinical-stage kinase inhibitors: Enzastaurin and Sotrastaurin.
Enzastaurin (LY317615): A Selective PKCβ Inhibitor
Enzastaurin is a synthetic bisindolylmaleimide that acts as a potent and selective inhibitor of Protein Kinase Cβ (PKCβ).[9][10][11][12] It has been investigated for the treatment of various cancers.[13][14][15] Its selectivity for PKCβ over other PKC isoforms is a key feature of its pharmacological profile.[10][12]
Sotrastaurin (AEB071): A Pan-PKC Inhibitor
Sotrastaurin is another potent kinase inhibitor that targets multiple isoforms of the PKC family, making it a "pan-PKC" inhibitor.[16][17][18] Its ability to inhibit PKCθ, a crucial mediator of T-cell activation, has led to its investigation as an immunosuppressive agent.[16]
Data Summary
The following tables summarize the available kinase inhibition data for the three compounds, providing a comparative view of their selectivity profiles.
Table 1: Kinase Selectivity Profile of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)
| Kinase Target | % Inhibition at 10 µM | Reference |
| Aurora A | 51.78% | [6] |
| Other 14 Kinases | >83% Activity Remaining | [8] |
Table 2: Kinase Selectivity Profile of Enzastaurin
| Kinase Target | IC50 (nM) | Selectivity vs. PKCβ | Reference |
| PKCβ | 6 | - | [10][11][12] |
| PKCα | 39 | 6.5-fold | [10][12] |
| PKCγ | 83 | 13.8-fold | [10][12] |
| PKCε | 110 | 18.3-fold | [10][12] |
| GSK3β | Active (µM range) | - | [9][11] |
| S6 Kinase | Active (µM range) | - | [9] |
A broader kinase profiler screen at 1 µmol/L showed that Enzastaurin retains significant selectivity, with most other kinases showing high levels of remaining activity.[19]
Table 3: Kinase Selectivity Profile of Sotrastaurin
| Kinase Target | Ki (nM) | Reference |
| PKCθ | 0.22 | [17][18] |
| PKCβ | 0.64 | [17][18] |
| PKCα | 0.95 | [17][18] |
| PKCη | 1.8 | [17][18] |
| PKCδ | 2.1 | [17][18] |
| PKCε | 3.2 | [17][18] |
| GSK3α | 229 | [20] |
| GSK3β | 172 | [20] |
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile relies on robust and accurate in vitro kinase assays. Two commonly employed methods are the radiometric kinase assay and the fluorescence polarization (FP) assay.
Radiometric Kinase Assay
This traditional "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein).[21][22][23]
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, assay buffer (typically containing MgCl₂ and a buffering agent like HEPES), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a small volume of the reaction mixture onto P81 phosphocellulose paper.[21][24][25] The positively charged paper binds the phosphorylated substrate.[21]
-
Washing: Wash the P81 paper multiple times with a dilute phosphoric acid solution to remove unreacted [γ-³²P]ATP.[21][24][25] A final wash with acetone facilitates drying.[24]
-
Detection and Quantification: Air-dry the P81 paper. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[21][25]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction (without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow of a radiometric kinase assay.
Fluorescence Polarization (FP) Kinase Assay
Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[26][27][28] In the context of kinase assays, this is often a competitive binding assay.
-
Kinase Reaction: Perform the kinase reaction as described in the radiometric assay (steps 1-3), but using only unlabeled ATP.
-
Detection Mix Preparation: In a separate set of wells or tubes, prepare a detection mix containing a phospho-specific antibody that recognizes the phosphorylated substrate and a fluorescently labeled peptide (tracer) that competes with the phosphorylated substrate for antibody binding.
-
Mixing and Incubation: Add the completed kinase reaction mixture to the detection mix. Incubate at room temperature to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[26][29] The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.[28][29]
-
Data Analysis: The degree of polarization is inversely proportional to the amount of phosphorylated substrate produced in the kinase reaction. A high polarization value indicates low kinase activity (the tracer binds to the antibody), while a low polarization value indicates high kinase activity (the phosphorylated substrate displaces the tracer from the antibody). Calculate % inhibition and IC50 values as described for the radiometric assay.
Biological Context: The PKCθ Signaling Pathway in T-Cell Activation
Sotrastaurin's potent inhibition of PKCθ has significant implications for modulating the immune response. PKCθ is a key enzyme in the signaling cascade downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[3][30][31] Upon T-cell activation, PKCθ is recruited to the immunological synapse where it activates downstream transcription factors, including NF-κB, AP-1, and NFAT.[30][32][33][34][35] These transcription factors are essential for the production of interleukin-2 (IL-2) and subsequent T-cell proliferation and differentiation.[30][33] By inhibiting PKCθ, sotrastaurin effectively blocks this signaling cascade, leading to immunosuppression.[16]
Caption: PKCθ signaling in T-cell activation.
Conclusion
This guide highlights the critical importance of kinase selectivity profiling in the development of targeted therapies. The representative quinoline-based inhibitor, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrates high selectivity for its primary target, Aurora A kinase. In comparison, clinical-stage inhibitors like Enzastaurin and Sotrastaurin exhibit distinct selectivity profiles, with Enzastaurin being highly selective for PKCβ and Sotrastaurin acting as a pan-PKC inhibitor.
The choice of developing a highly selective versus a multi-targeted kinase inhibitor is dependent on the therapeutic indication and the biological role of the target kinase(s). Understanding these selectivity profiles, generated through robust methodologies such as radiometric and fluorescence polarization assays, is fundamental to advancing novel kinase inhibitors from the laboratory to the clinic.
References
- Graff, J. R., et al. (2005). The Protein Kinase Cβ–Selective Inhibitor, Enzastaurin (LY317615.HCl), Suppresses Signaling through the AKT Pathway, Induces Apoptosis, and Suppresses Growth of Human Colon Cancer and Glioblastoma Xenografts. Cancer Research, 65(16), 7462-7469.
- National Center for Biotechnology Information. (n.d.). Sotrastaurin. PubChem Compound Database.
- Kim, S., et al. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 21(21), 8023.
- Evenou, J. P., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 330(3), 792-801.
- Herbst, R. S., et al. (2007). Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer. Clinical Cancer Research, 13(15_Supplement), s4641-s4646.
- Kollman, D., et al. (2012). The protein kinase C inhibitor sotrastaurin allows regulatory T cell function.
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed.
- Evenou, J. P., et al. (2009). The Potent Protein Kinase C-Selective Inhibitor AEB071 (Sotrastaurin) Represents a New Class of Immunosuppressive Agents Affecting Early T-Cell Activation. ResearchGate.
- Sun, Z. (2005). Schematic illustration of PKC- θ -regulated signaling pathways. ResearchGate.
- Gruber, T., et al. (2010). PKCθ is necessary for efficient activation of NFκB, NFAT, and AP-1 during positive selection of thymocytes. Immunology Letters, 130(1-2), 65-72.
- Sun, Z. (2008). PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Mita, M., et al. (2007). Enzastaurin. Drugs of the Future, 32(3), 223.
- Shaffer, J., et al. (2007). A high-throughput radiometric kinase assay. Journal of visualized experiments: JoVE, (3), 185.
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. ResearchGate.
- Isakov, N., & Altman, A. (2012). PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors. Frontiers in immunology, 3, 273.
- Pfeifhofer, C., et al. (2003). Protein kinase C θ affects Ca2+ mobilization and NFAT activation in primary mouse T cells. The Journal of experimental medicine, 197(11), 1525-1535.
- Mita, M., et al. (2007). Enzastaurin, a Protein Kinase Cbeta- Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer. PubMed.
- The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting.
- Gruber, T., et al. (2010). EMSA analysis of NF-κB, AP-1, and NFAT in PKCθD/D T cells. ResearchGate.
- Anastassiadis, T., et al. (2011). Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Elsherbeny, M. H., et al. (2024). Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. PubMed.
- Pfeifhofer, C., et al. (2003). Protein kinase C theta affects Ca2+ mobilization and NFAT cell activation in primary mouse T cells. PubMed.
- Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. (2020). Journal of Medicinal Chemistry, 63(3), 1088-1111.
- QIAGEN. (n.d.). PKCθ Signaling in T Lymphocytes.
- Norman, M. H., et al. (2021). Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. PubMed.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Characterization of a selective Protein Kinase C theta (PKCθ) inhibitor for blocking T Cell responses. (2014). The Journal of Immunology, 192(1_Supplement), 93.21.
- Norman, M. H., et al. (2021). Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. Journal of Medicinal Chemistry, 64(16), 11985-12015.
- Kim, S., et al. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 21(21), 8023.
- Lin, X., et al. (2000). NF-κB activation induced by T cell receptor/CD28 costimulation is mediated by protein kinase C-θ. Molecular and Cellular Biology, 20(8), 2933-2940.
- Sapkota, K., & Sastry, S. S. (2006). Fluorescence detection techniques for protein kinase assay. ResearchGate.
- Sagoo, G. S., et al. (2015). Genomic Profiling of Metastatic Uveal Melanoma and Clinical Results of a Phase I Study of the Protein Kinase C Inhibitor AEB071. ResearchGate.
- PerkinElmer. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- Re-evaluation of the role of the C-terminus in the regulation of protein kinase C. (2014). Journal of Biological Chemistry, 289(32), 22136-22147.
Sources
- 1. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzastaurin, a protein kinase Cbeta- selective inhibitor, and its potential application as an anticancer agent in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sotrastaurin | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. caymanchem.com [caymanchem.com]
- 21. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 32. PKCθ is necessary for efficient activation of NFκB, NFAT, and AP-1 during positive selection of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protein Kinase C θ Affects Ca2+ Mobilization and NFAT Activation in Primary Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. NF-κB activation induced by T cell receptor/CD28 costimulation is mediated by protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a promising small molecule with demonstrated preclinical anticancer potential. We will objectively compare its projected performance with established alternatives, supported by both existing in vitro data and a detailed, proposed experimental design for robust in vivo assessment. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Introduction: The Therapeutic Promise of this compound
This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Recent research has highlighted its potential as an inhibitor of key enzymes implicated in cancer progression, such as Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs).[4][5][6][7][8] The versatility of the quinoline core allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity.[2]
The increasing focus on targeted therapies in personalized medicine underscores the importance of compounds like this compound, which offer a platform for intricate molecular design aimed at specific oncogenic pathways.[9] This guide will delineate a strategic approach to transition from promising in vitro findings to conclusive in vivo efficacy studies.
Mechanism of Action: Targeting Cancer's Epigenetic Machinery
In vitro studies and molecular docking analyses suggest that this compound and its derivatives exert their anticancer effects through the inhibition of critical cellular regulators. Two prominent proposed mechanisms are:
-
SIRT3 Inhibition: SIRT3, a mitochondrial deacetylase, is a key regulator of cellular metabolism and has emerged as a potential therapeutic target in leukemia and other cancers.[4][6][8] Inhibition of SIRT3 by 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been shown to induce G0/G1 phase cell cycle arrest and cell differentiation in leukemic cell lines.[4][6][8]
-
HDAC Inhibition: Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition is a clinically validated strategy in cancer therapy.[5][7] Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated selective HDAC3 inhibitory activity, leading to apoptosis in cancer cells.[5][7]
The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound, focusing on HDAC inhibition.
Detailed Methodology
-
Cell Culture and Animal Model:
-
Culture a human cancer cell line with known sensitivity to quinoline carboxylic acid derivatives (e.g., K562 chronic myelogenous leukemia or MDA-MB-231 breast cancer cells) under standard conditions.
-
Acclimatize 6-8 week old female athymic nude mice for one week prior to the study.
-
-
Tumor Implantation and Growth Monitoring:
-
Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (e.g., 25 mg/kg, orally, once daily)
-
Group 3: this compound (e.g., 50 mg/kg, orally, once daily)
-
Group 4: Positive control (e.g., Vorinostat, 50 mg/kg, orally, once daily)
-
-
Administer the treatments for 21 consecutive days.
-
Measure tumor volume and body weight every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect blood samples for pharmacokinetic analysis to determine drug exposure.
-
Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for histone acetylation or SIRT3 activity assays) to confirm target engagement.
-
Expected Outcomes and Comparative Performance
Based on the in vitro data and the known mechanisms of action, the following outcomes are anticipated. The table below provides a hypothetical comparison of the expected in vivo performance.
| Parameter | Vehicle Control | This compound (50 mg/kg) | Vorinostat (50 mg/kg) |
| Tumor Growth Inhibition (%) | 0 | 50-70 | 60-80 |
| Change in Body Weight (%) | < 5 | < 10 | < 15 |
| Target Engagement (e.g., Histone Acetylation) | Baseline | Significant Increase | Robust Increase |
| Overall Survival | Baseline | Moderately Increased | Significantly Increased |
Conclusion and Future Directions
The successful in vivo validation of this compound will establish its potential as a viable clinical candidate. The experimental framework provided in this guide offers a rigorous and comparative approach to assess its efficacy and safety. Positive results from these studies would warrant further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) relationship, exploration of combination therapies, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic the human disease state. The adaptability of the quinoline scaffold also presents opportunities for further medicinal chemistry optimization to enhance potency and drug-like properties.
References
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.).
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry.
- 2-(4-Chloro-Phenyl)-Quinoline-4-Carboxylic Acid Future-Proof Strategies: Market Trends 2025-2033. (2026).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC. (2022).
- Chen et al., (2009) synthesized and evaluated a series of quinoline... (n.d.). ResearchGate.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). National Institutes of Health.
- The Oncolytic Efficacy and in Vivo Pharmacokinetics of 2-(4- Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1). (2016). Recipharm.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate.
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marketreportanalytics.com [marketreportanalytics.com]
A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure that forms the basis of numerous FDA-approved therapeutics.[1][2][3] Its rigid structure and versatile nature allow for diverse substitutions, making it an ideal framework for designing potent and selective enzyme inhibitors.[4] Within the realm of oncology, quinoline-based molecules have been particularly successful as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[5][6][7]
This guide provides an in-depth, head-to-head comparison of prominent FDA-approved quinoline-based kinase inhibitors. We will move beyond a simple cataloging of features to dissect the causality behind their mechanisms, compare their performance through available data, and provide the experimental context necessary for researchers in drug discovery and development.
Featured Kinase Inhibitors: An Overview
Four major quinoline-based kinase inhibitors have been selected for this comparison based on their clinical significance and distinct kinase inhibition profiles: Bosutinib , Cabozantinib , Lenvatinib , and Vandetanib . Each has a unique spectrum of targets that dictates its therapeutic application.
-
Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases, primarily used in the treatment of Chronic Myeloid Leukemia (CML).[8][9][10][11]
-
Cabozantinib (Cabometyx®, Cometriq®): A multi-targeted inhibitor affecting key oncogenic pathways including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and RET.[12][13][14][15] It is approved for various cancers, including thyroid, kidney, and liver carcinomas.[15][16]
-
Vandetanib (Caprelsa®): A multi-targeted inhibitor primarily targeting VEGFR, Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinases.[21][22][23][24] It is primarily indicated for the treatment of certain types of thyroid cancer.[21][23]
Comparative Analysis: Kinase Targets and Pharmacokinetics
The therapeutic utility and side-effect profile of a kinase inhibitor are dictated by two primary factors: its kinase selectivity and its pharmacokinetic properties. The following tables summarize these key attributes for our selected compounds.
Table 1: Comparative Kinase Inhibition Profile
| Inhibitor | Primary Kinase Targets | Other Significant Targets | Primary Indication(s) |
| Bosutinib | BCR-Abl, Src | Lyn, Hck | Chronic Myeloid Leukemia (CML)[11] |
| Cabozantinib | MET, VEGFR2, RET | AXL, KIT, FLT3 | Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[12][14][15] |
| Lenvatinib | VEGFR1-3, FGFR1-4 | PDGFRα, RET, KIT | Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[17][18][19] |
| Vandetanib | VEGFR2, EGFR, RET | - | Medullary Thyroid Cancer[21][22] |
This table provides a simplified overview. The complete kinome scan for each inhibitor reveals a broader range of lower-affinity targets that may contribute to both efficacy and toxicity.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Bosutinib | Cabozantinib | Lenvatinib | Vandetanib |
| Bioavailability | ~34% | ~33% (capsule), ~57% (tablet) | ~85%[18] | Well absorbed |
| Time to Peak (Tmax) | ~6 hours | 2-3 hours | 1-4 hours[18][19] | 4-10 hours[21] |
| Plasma Protein Binding | 94% | >99.7% | 98-99%[18] | 90-96%[21] |
| Metabolism | Primarily CYP3A4[11] | Primarily CYP3A4 | Primarily CYP3A4, Aldehyde Oxidase[18][19] | Primarily CYP3A4, FMO1, FMO3[21] |
| Terminal Half-life | ~22.5 hours | ~99 hours | ~28 hours[18] | ~19 days[21] |
Expert Insight: The significant differences in half-life are critical for clinical management. Vandetanib's exceptionally long half-life of 19 days requires a long washout period and careful monitoring for accumulating toxicities.[21] In contrast, inhibitors with shorter half-lives, like Bosutinib and Lenvatinib, may require more frequent dosing but offer quicker clearance. The heavy reliance on CYP3A4 for metabolism across all four inhibitors highlights the high potential for drug-drug interactions, a crucial consideration in patient populations often receiving multiple medications.[9][11]
Key Signaling Pathways: A Visual Guide
To understand the mechanism of action, it is essential to visualize the cellular pathways these inhibitors disrupt. The following diagrams, rendered in DOT language, illustrate three of the most relevant pathways.
VEGFR Signaling Pathway
This pathway is a critical driver of angiogenesis, the formation of new blood vessels required for tumor growth. Its inhibition is a primary mechanism for Lenvatinib, Cabozantinib, and Vandetanib.
Caption: BCR-Abl signaling pathway targeted by Bosutinib.
Experimental Protocols: Validating Inhibitor Performance
The data presented in comparative tables are generated through rigorous, standardized assays. Understanding these methodologies is key to interpreting results and designing further experiments.
Protocol 1: In Vitro Kinase Inhibition (IC50) Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, typically via fluorescence or radioactivity, in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Plate Preparation: Dispense a kinase buffer solution into the wells of a 96- or 384-well microplate.
-
Inhibitor Addition: Create a serial dilution of the quinoline-based inhibitor (e.g., Bosutinib) in DMSO and add it to the appropriate wells. Causality: A serial dilution is essential to generate a dose-response curve from which the IC50 can be accurately calculated.
-
Kinase Addition: Add the purified, recombinant target kinase (e.g., Abl kinase) to all wells except the negative controls. Incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add a solution containing the kinase-specific peptide substrate and ATP (often radiolabeled ³²P-ATP or a modified ATP for fluorescence detection). Causality: ATP is the phosphate donor for the kinase reaction; its presence is required for the reaction to proceed.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a strong acid or chelating agent like EDTA.
-
Detection:
-
Radiometric: Spot the mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and measure the remaining radioactivity on the substrate using a scintillation counter.
-
Fluorescence (e.g., Z'-LYTE™): Measure the fluorescence resonance energy transfer (FRET) signal, which changes upon substrate phosphorylation.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Standard workflow for an in vitro IC50 assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of an inhibitor.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 cells for Bosutinib testing) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoline-based inhibitor and incubate for a specified period (e.g., 72 hours). Causality: A 72-hour incubation allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate.
-
Incubation: Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Mechanisms of Resistance: A Critical Challenge
Despite the initial success of these targeted therapies, the development of drug resistance is a major clinical challenge. [25][26]Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
-
On-Target Mutations: The most common mechanism is the acquisition of secondary mutations in the kinase domain of the target protein. For example, the T315I "gatekeeper" mutation in the BCR-Abl kinase prevents the binding of many inhibitors, including Bosutinib, by creating steric hindrance. [10]* Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling cascades. For instance, resistance to VEGFR inhibitors can arise from the activation of the FGFR or EGFR signaling pathways. [25]* Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.
Conclusion and Future Directions
The quinoline-based kinase inhibitors—Bosutinib, Cabozantinib, Lenvatinib, and Vandetanib—represent significant advances in targeted cancer therapy. While all share a common structural scaffold, their distinct kinase inhibition profiles and pharmacokinetic properties lead to different clinical applications and challenges.
-
Bosutinib is a focused dual Src/Abl inhibitor for CML.
-
Lenvatinib and Cabozantinib are potent multi-targeted agents with strong anti-angiogenic activity, making them effective across a range of solid tumors.
-
Vandetanib also targets multiple pathways but has found its primary niche in RET-driven thyroid cancers.
Future research in this area will likely focus on developing next-generation quinoline derivatives with improved selectivity to minimize off-target toxicities, designing inhibitors that can overcome known resistance mutations, and exploring rational combination therapies that target both the primary oncogenic driver and potential bypass pathways. The versatility of the quinoline scaffold ensures it will remain a valuable starting point for these future innovations in oncology.
References
- Tohyama O, Matsui J, Kodama K, et al. Antitumor activity of lenvatinib (e7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. J Thyroid Res. 2014;2014:638747. doi:10.1155/2014/638747.
- Lenvatinib - Wikipedia.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Cabozantinib: Mechanism of action, efficacy and indications. PubMed.
- Vandetanib - Wikipedia.
- Shumaker R, Albadri M, Fan J, et al. Lenvatinib. In: StatPearls. StatPearls Publishing; 2024.
- Vandetanib's mechanism of action. Patsnap Synapse.
- Vandetanib. PubChem.
- Cabozantinib's mechanism of action. Patsnap Synapse.
- VANDETANIB | Drug Information. PharmaCompass.com.
- Lenvatinib mesylate's mechanism of action. Patsnap Synapse.
- The action and resistance mechanisms of Lenvatinib in liver cancer. PubMed.
- Bosutinib – Knowledge and References. Taylor & Francis.
- Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. Hallifax.
- Bosutinib: Uses, Interactions, Mechanism of Action. Minicule.
- What is Vandetanib used for? Patsnap Synapse.
- Cabozantinib: MedlinePlus Drug Information.
- Rosti G, Castagnetti F, Gugliotta G, Baccarani M. Bosutinib for Chronic Myeloid Leukemia. Expert Rev Hematol. 2015;8(4):441-451.
- Mechanism of action of cabozantinib. ResearchGate.
- Bosutinib Monohydrate's mechanism of action. Patsnap Synapse.
- Bosutinib - Wikipedia.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Representative quinoline-based kinase inhibitors approved for cancer therapy. ResearchGate.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- FDA-approved quinoline-based drugs. ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. ACS Publications.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect.
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers.
- Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. minicule.com [minicule.com]
- 10. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib - Wikipedia [en.wikipedia.org]
- 12. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 14. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 15. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 18. Lenvatinib - Wikipedia [en.wikipedia.org]
- 19. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 21. Vandetanib - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 23. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. What is Vandetanib used for? [synapse.patsnap.com]
- 25. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 26. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cytotoxicity of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid and Its Analogs on Cancer Cell Lines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse biological activities.[1] Within this broad class, derivatives of 2-arylquinoline-4-carboxylic acid have emerged as a particularly promising lineage for the development of novel anticancer agents.[2] Their rigid, planar structure allows for effective interaction with various biological targets, leading to potent antiproliferative effects.[3]
This guide provides a comprehensive technical overview of the cytotoxic potential of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, a representative member of this class. We will delve into the primary mechanisms driving its anticancer activity, provide a detailed experimental framework for assessing its efficacy, and present a comparative analysis of its cytotoxicity against a panel of human cancer cell lines. The data presented herein is synthesized from studies on its closest structural analogs, offering a robust profile for this important class of molecules and providing researchers with the foundational knowledge to contextualize their own investigations.
Pillar 1: Unraveling the Mechanisms of Action
The anticancer properties of 2-arylquinoline-4-carboxylic acid derivatives are not attributed to a single mode of action but rather to a multifactorial assault on cancer cell proliferation and survival. The primary mechanisms that have been elucidated involve epigenetic modification through enzyme inhibition, leading to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Key Mechanistic Pathways:
-
Histone Deacetylase (HDAC) Inhibition: A leading mechanism for this class of compounds is the inhibition of histone deacetylases.[3][4] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, particularly isoforms like HDAC3 which can be selectively targeted, these quinoline derivatives promote a more open chromatin structure.[4] This allows for the transcription of tumor suppressor genes that can, in turn, trigger apoptosis and cell cycle arrest. The 2-substituted phenylquinoline-4-carboxylic acid structure serves as an effective "cap group" that interacts with the entrance of the HDAC active site.[4][5]
-
Induction of Apoptosis: A direct consequence of HDAC inhibition and other cellular stresses induced by these compounds is the activation of apoptosis.[4] Studies on active analogs show that they can trigger the intrinsic apoptotic pathway in a dose-dependent manner.[4][6] This is often characterized by the activation of executioner caspases (e.g., Caspase-3) and the cleavage of downstream targets like PARP, leading to the systematic dismantling of the cell.[7]
-
Cell Cycle Arrest: In addition to inducing cell death, these compounds are potent inhibitors of cell proliferation, frequently causing arrest at the G2/M phase of the cell cycle.[6][8] This prevents cancer cells from completing mitosis and dividing, thereby halting tumor growth. This effect is also linked to the altered gene expression profile resulting from HDAC inhibition.
The interplay of these mechanisms is visualized in the diagram below.
Pillar 3: Comparative Cytotoxicity Data
The efficacy of a potential anticancer agent is defined not only by its potency against cancer cells but also by its selectivity over healthy cells. The following table summarizes the cytotoxic activity (IC₅₀/GI₅₀ in µM) of key 2-arylquinoline-4-carboxylic acid derivatives against a panel of human cancer cell lines and a non-cancerous cell line. Data is compiled from authoritative studies on close structural analogs to provide a representative performance profile. [4][9] Compound D28 is a 2-phenylquinoline-4-carboxylic acid derivative with a phenylpiperazine-hydroxamic acid moiety, a potent HDAC inhibitor. [4]Compound 3j is 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid. [9]
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Selectivity Index (SI)¹ | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|---|
| Compound D28 | K-562 | Leukemia | 1.02 | N/A | SAHA: >10 |
| (Analog of Target Compound) | MCF-7 | Breast | 5.66 | N/A | SAHA: >10 |
| A549 | Lung | 2.83 | N/A | SAHA: >10 | |
| Compound 3j | MCF-7 | Breast | 1.15 | >86.9 | Carboplatin: 3.91 |
| (Analog of Target Compound) | K-562 | Leukemia | 0.54 | >185.1 | Carboplatin: 4.11 |
| HeLa | Cervical | 25.8 | >3.8 | Carboplatin: 5.13 |
| | BHK-21 | Normal Kidney | >100 | Baseline | N/A |
¹ Selectivity Index (SI) is calculated as (IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.
Interpretation of Results
The data reveals that 2-arylquinoline-4-carboxylic acid derivatives exhibit potent cytotoxic activity in the low micromolar range against a variety of cancer cell lines. [4][9]
-
Potency: Both Compound D28 and Compound 3j demonstrate significant potency, with GI₅₀ values as low as 0.54 µM against the K-562 leukemia cell line. [4][9]This level of activity is often superior to that of standard chemotherapeutic agents like Carboplatin and the reference HDAC inhibitor SAHA in certain cell lines. [4][9]* Selectivity: Critically, Compound 3j shows excellent selectivity. With a GI₅₀ value greater than 100 µM against the normal BHK-21 cell line, it yields high selectivity indices for both breast (>86) and leukemia (>185) cancer cells. [9]This suggests that the compound is significantly more toxic to cancer cells than to normal cells, a highly desirable characteristic for a therapeutic candidate. [8]* Structure-Activity Relationship (SAR): The variation in potency across different cell lines and between compounds highlights the importance of the substitution patterns on the quinoline and phenyl rings. For instance, the methoxy and hydroxyl groups on the phenyl ring of Compound 3j may contribute to its high potency and selectivity. [9]The complex side chain of Compound D28 is designed specifically for HDAC inhibition, resulting in potent activity across a broad panel of ten different cancer cell lines. [4]The presence of a halogen, such as the chloro- group in the target compound, is a common feature in this class and is often associated with enhanced biological activity. [1]
Conclusion and Future Directions
The evidence strongly supports that this compound and its structural analogs are a formidable class of anticancer compounds. Their potent, low-micromolar cytotoxicity is driven by a multi-pronged attack on cancer cell biology, primarily through HDAC inhibition, which culminates in cell cycle arrest and apoptosis. [4][6]Furthermore, the demonstrated selectivity for cancer cells over normal cells underscores their therapeutic potential. [9] Future research should focus on obtaining in vivo efficacy and toxicity data in animal models to validate the promising in vitro results. Further exploration of the structure-activity relationship, particularly around the 2-phenyl ring, could lead to the design of next-generation derivatives with even greater potency and improved safety profiles. These compounds represent a valuable scaffold for the continued development of targeted and effective cancer therapies.
References
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Hassan, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj Journal of Pharmaceutical Sciences.
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Semantic Scholar.
- Wang, D., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.
- Omidkhah, N., et al. (2023). Synthesis, cytotoxicity, Pan-HDAC inhibitory activity and docking study of new N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives as anticancer agents. ResearchGate.
- Hassan, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
- Rathod, D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
- Abdel-Maksoud, M. S., et al. (2023). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Scientific Reports.
- Wang, D., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
- Iannelli, P., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
- Abdel-Maksoud, M. S., et al. (2023). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Semantic Scholar.
- Unknown Author. (Date Unknown). Antiproliferation activity of compounds against HCT116, MCF-7, A549,... ResearchGate.
- Al-Ostath, O. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
- Lee, K. H., et al. (2015). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. Oncology Letters.
- El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Unknown Author. (Date Unknown). IC 50 and FEB values of compounds 4a-s. ResearchGate.
- Unknown Author. (Date Unknown). Evaluation of IC 50 of compounds 2a-c and 4a-b to liver cancer cell... ResearchGate.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline-4-Carboxylic Acid Analogs
Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Imperative for Computational Scrutiny
The quinoline-4-carboxylic acid framework is a quintessential "privileged structure" in medicinal chemistry.[1][2] First isolated from coal tar in the 19th century, this heterocyclic scaffold has become a cornerstone for the development of therapeutics across a remarkable range of diseases, including cancer, malaria, and various bacterial and viral infections.[1][3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties.
As we design and synthesize novel analogs, the central challenge lies in rationally predicting which modifications will enhance biological activity. This is where structure-based drug design, particularly molecular docking, becomes an indispensable tool.[6] Molecular docking simulates the interaction between a small molecule (ligand) and a protein's binding site, predicting the preferred orientation and binding affinity. This computational insight allows us to build robust Structure-Activity Relationships (SAR) and prioritize the synthesis of the most promising candidates, thereby conserving valuable time and resources.
This guide provides a comprehensive, field-proven protocol for conducting a comparative docking analysis of quinoline-4-carboxylic acid analogs. We will move beyond a mere procedural checklist to explain the causality behind each step, ensuring a scientifically rigorous and reproducible workflow. For this analysis, we will use Human Dihydroorotate Dehydrogenase (DHODH) as our target protein, a well-validated enzyme in cancer and immunology where quinoline-based inhibitors have shown significant promise.[7][8][9]
The Strategic Workflow: A Bird's-Eye View
Before delving into the specifics of each protocol, it is crucial to visualize the entire workflow. A successful docking campaign is not a linear process but an integrated system of preparation, execution, validation, and analysis. Each stage logically flows into the next, with validation checkpoints ensuring the integrity of the entire study.
Caption: A high-level workflow for a robust comparative molecular docking analysis.
Part 1: Rigorous System Preparation and Protocol Validation
The adage "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of your docking results is entirely dependent on the quality of your input structures and a validated protocol.
Step 1: Target Protein Preparation
The initial step is to obtain a high-resolution crystal structure of your target protein. We will use the human DHODH structure complexed with a brequinar analog (PDB ID: 1D3G) from the RCSB Protein Data Bank as our reference.[8]
Protocol: Protein Preparation using AutoDock Tools (ADT)
-
Load the PDB File: Open ADT and load the 1D3G.pdb file.
-
Clean the Structure:
-
Remove Water Molecules: Select and delete all water molecules (HOH). Rationale: Most water molecules in a crystal structure are not critical for ligand binding and can create unnecessary complexity. Only keep specific, bridging water molecules if there is strong evidence they are integral to the binding mechanism.[10]
-
Remove Original Ligand: Select and delete the co-crystallized ligand and any other heteroatoms not essential for the protein's catalytic activity.
-
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only". Rationale: X-ray crystallography typically does not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds, which are critical for binding.[10][11]
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. Rationale: The docking algorithm's scoring function relies on electrostatic calculations. Assigning partial atomic charges, like Kollman charges, is necessary to model these interactions accurately.[12]
-
Set Atom Types: Go to Grid > Set Map Types > Choose Ligand and select the prepared ligand to automatically set the atom types for the subsequent grid generation.
-
Save as PDBQT: Save the prepared protein as protein.pdbqt. This format contains the coordinate information along with the assigned charges and atom types required by AutoDock Vina.
Step 2: Ligand Library Preparation
Your ligands must be converted from 2D representations to 3D structures with realistic bond lengths and angles and minimized energy.
Protocol: Ligand Preparation using Open Babel
-
Obtain Ligand Structures: Source your quinoline-4-carboxylic acid analog structures from a database like PubChem or draw them using software like ChemDraw. Save them in a common format like SDF or MOL2.
-
Energy Minimization and Format Conversion: Use the Open Babel command line interface.[13][14] This single command performs three crucial steps: it generates a 3D structure (--gen3d), performs energy minimization using the MMFF94 force field (--energy), and converts the file to the PDBQT format required by Vina.[15][16]
Rationale: Starting with a low-energy, 3D conformation of the ligand significantly improves the efficiency and accuracy of the docking search. The -p 7.4 flag correctly protonates the molecule at physiological pH, which is critical for the carboxylic acid moiety.[13]
Step 3: The Self-Validating System: Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of your entire study.[17] Before docking your new analogs, you must prove that your chosen software and parameters can accurately reproduce the known binding pose of a reference ligand in your prepared protein structure.
Protocol: Redocking Validation
-
Prepare the Co-crystallized Ligand: Extract the original ligand from the 1D3G.pdb file and prepare it using the same Open Babel protocol described above.
-
Define the Grid Box: In ADT, load your prepared protein (protein.pdbqt). Go to Grid > Grid Box. A box will appear. Center this box on the co-crystallized ligand from the original PDB file and adjust its size to encompass the entire binding site, typically with a 4-6 Å buffer around the ligand.[17] Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
Dock the Ligand: Use AutoDock Vina to dock the prepared co-crystallized ligand back into the protein.
-
Analyze the Result: Superimpose the top-ranked docked pose with the original crystallographic pose using a visualization tool like PyMOL. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
Part 2: Comparative Docking and In-Depth Analysis
With a validated protocol, you can now proceed with confidence to dock your library of quinoline-4-carboxylic acid analogs.
Protocol: Docking the Analog Library
-
Execute Docking: Using the validated grid parameters, run AutoDock Vina for each of your prepared analogs. A typical command is as follows:[20]
The config.txt file should contain your grid box center and size parameters.
-
Extract Binding Affinities: The predicted binding affinity (in kcal/mol) for the top pose is found in the output log file. This score estimates the binding free energy; a more negative value suggests a stronger interaction.[18][21]
Data Presentation: Quantitative Comparison
Summarize your quantitative results in a clear, structured table. This allows for an at-a-glance comparison of the predicted potencies of your analogs.
| Compound ID | R-Group Modification | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residue, Distance Å) | Key Hydrophobic Interactions (Residues) |
| QCA-00 | (Parent Scaffold) | -7.8 | Arg136 (2.1), Gln47 (2.5) | Met43, Leu58, Ala59 |
| QCA-01 | 2-(4-fluorophenyl) | -8.5 | Arg136 (2.0), Gln47 (2.4) | Met43, Leu58, Tyr356 |
| QCA-02 | 2-(4-hydroxyphenyl) | -9.2 | Arg136 (1.9), Gln47 (2.3), Thr63 (2.8) | Met43, Leu58, Tyr356 |
| QCA-03 | 2-(3-pyridyl) | -8.9 | Arg136 (2.0), Gln47 (2.4), Water-mediated to T63 | Met43, Leu58, Ala59 |
Note: Data presented is hypothetical and for illustrative purposes.
Qualitative Analysis: Uncovering the "Why" Behind the Score
A docking score alone is insufficient. The true insight comes from visualizing the docked poses and analyzing the specific molecular interactions that drive binding affinity.[22][23]
-
Load and Visualize: Use PyMOL or Discovery Studio Visualizer to open the prepared protein (protein.pdbqt) and the docked ligand output file (analog_01_out.pdbqt).
-
Identify Key Interactions:
-
Hydrogen Bonds: Look for donor-acceptor pairs between the ligand and protein residues. The quinoline nitrogen and the carboxylic acid group are prime candidates for H-bonding.
-
Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets in the protein.
-
Salt Bridges: The deprotonated carboxylic acid can form a strong salt bridge with positively charged residues like Arginine or Lysine.[8]
-
Pi-Stacking: The aromatic quinoline ring can stack with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
-
Interpreting the Results: From our hypothetical data, we can derive actionable SAR insights. The parent scaffold QCA-00 establishes baseline interactions, primarily a salt bridge with Arg136 and an H-bond with Gln47 via its carboxylic acid.[8] Adding a fluorophenyl group (QCA-01 ) improves affinity, likely due to favorable hydrophobic contact with Tyr356. The most potent analog, QCA-02 , features a hydroxyl group that forms a new, direct hydrogen bond with Thr63, explaining its superior binding score. This suggests that targeting this interaction is a promising strategy for optimization.
Contextualizing the Target: The Role of DHODH
Understanding the biological role of the target provides context for the importance of the docking study. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes. Inhibiting DHODH depletes the nucleotide pool, leading to cell cycle arrest.
Caption: Inhibition of DHODH by quinoline analogs blocks pyrimidine synthesis.
Conclusion and Forward Look
This guide has detailed a robust, self-validating workflow for the comparative docking analysis of quinoline-4-carboxylic acid analogs against the human DHODH enzyme. By combining quantitative scoring with qualitative interaction analysis, researchers can generate credible, actionable hypotheses to guide future drug design efforts.
The insights from this in silico analysis form the foundation for the next steps in the drug discovery cascade. The most promising analogs identified here should be prioritized for chemical synthesis and subsequent in vitro validation using enzymatic and cell-based assays. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted binding poses over time, providing a more dynamic and rigorous evaluation of the protein-ligand complex.
References
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube.
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube.
- How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube.
- Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central.
- How does one prepare proteins for molecular docking? (2021, September 20). Quora.
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). Archiv der Pharmazie.
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube.
- Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. (2025, November 15). Pars Silico.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed.
- How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
- Preparing Ligands for Docking. (2009, February 6). PyRx.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025, April 10). ProQuest.
- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021, October 22). ResearchGate.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers in Chemistry.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). ACS Publications.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
- Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). (2024, August 26). YouTube.
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
- Molecular docking proteins preparation. (2019, September 20). ResearchGate.
- Session 4: Introduction to in silico docking. (n.d.). University of Oxford.
- Protein preparation for molecular docking using Discovery Studio. (2022, January 12). Dawn of Bioinformatics.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate.
- Energy minimization using openbabel. (2022, July 4). YouTube.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing.
- Protein-ligand Docking tutorial using BioExcel Building Blocks. (n.d.). GitHub.
- How can I validate a docking protocol? (2015, July 7). ResearchGate.
- SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (2013, June 13). University of Texas Southwestern Medical Center.
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). National Institutes of Health.
- Lessons from Docking Validation. (n.d.). Michigan State University.
- What are the best ways to validate a docking result? (2013, October 22). ResearchGate.
- Best Practices for Docking-Based Virtual Screening. (2021). ScienceDirect.
- Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (2015, July 27). Semantic Scholar.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2000). PubMed.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers in Chemistry.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 16. researchgate.net [researchgate.net]
- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
A Researcher's Guide to Assessing the Therapeutic Index of 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of pharmacological activities.[1][2] Among its numerous derivatives, 2-arylquinoline-4-carboxylic acids have emerged as a particularly promising class of compounds. This guide focuses on a specific derivative, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, and provides a comprehensive framework for assessing its therapeutic index, a critical parameter that quantifies the relative safety of a drug.[2] We will delve into the experimental design, detailed protocols, and comparative analysis required to robustly evaluate its potential as a therapeutic agent, with a particular focus on its emerging role as an anticancer compound.
Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[3][4][5][6] Specifically, the analogue 2-(2-Chlorophenyl)quinoline-4-carboxylic acid has demonstrated significant HDAC3 selectivity and potent in vitro anticancer activity.[3][5][6] This guide will therefore use the lens of oncology to illustrate the assessment of the therapeutic index of this compound.
We will compare its performance against Brequinar sodium, another quinoline carboxylic acid derivative investigated for its anticancer properties, and Ciprofloxacin, a widely used quinoline-based antibiotic, to provide a broader context of the therapeutic potential and safety profile of this class of compounds.
Conceptual Framework: Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[2] A higher TI indicates a wider margin of safety. The most common method for calculating the TI uses the 50% dose-response points:
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.
-
ED50 (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.
Therapeutic Index (TI) = TD50 / ED50
This guide will outline the in vitro and in vivo methodologies to determine these critical parameters for this compound.
In Vitro Assessment: Determining Cytotoxicity (IC50 as a Surrogate for TD50)
The initial step in assessing the therapeutic index involves determining the compound's cytotoxicity in relevant cell lines. This provides an in vitro measure of toxicity, with the IC50 (half-maximal inhibitory concentration) value often serving as a surrogate for the TD50 in early-stage assessments. We will employ two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment.
Detailed Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Step 1: Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Step 4: MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Step 5: Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. LDH (Lactate Dehydrogenase) Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Step 1 & 2: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Step 3: Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Step 4: LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a tetrazolium salt.
-
Step 5: Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Step 6: Data Analysis: Calculate the percentage of cytotoxicity and determine the IC50 value.
Comparative In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) [Hypothetical Data Based on Literature] | Reference |
| This compound | K562 (Leukemia) | 1.5 | [3][5][6] |
| MCF-7 (Breast Cancer) | 4.8 | [3][5][6] | |
| Brequinar sodium | L1210 (Leukemia) | ~10 | [7] |
| Ciprofloxacin | Various Bacteria | MIC values typically <1 µg/mL | [8] |
| Human Cell Lines | Generally high (>100 µM) | N/A |
In Vivo Assessment: Determining Efficacy (ED50) and Toxicity (TD50)
To obtain a more clinically relevant therapeutic index, in vivo studies in animal models are essential. These studies allow for the determination of both the effective dose (ED50) in a disease model and the toxic dose (TD50) in a whole organism.
Experimental Workflow: In Vivo Efficacy and Toxicity
Caption: Workflow for in vivo efficacy and toxicity assessment.
Detailed Protocols
1. In Vivo Efficacy Study: Human Tumor Xenograft Model
This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's antitumor activity in a living system.[9][10][11][12]
-
Step 1: Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Step 2: Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups, including a vehicle control group.
-
Step 3: Compound Administration: Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., daily for 21 days).
-
Step 4: Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of distress.
-
Step 5: Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each dose group. The ED50 is the dose that results in 50% TGI.
2. In Vivo Toxicity Study
This study is designed to identify the potential toxic effects of the compound and to determine the maximum tolerated dose (MTD) and the TD50.
-
Step 1: Dose-Range Finding Study: Administer escalating single doses of the compound to small groups of animals to determine the acute toxicity and a safe starting dose for repeated-dose studies.
-
Step 2: Repeated-Dose Toxicity Study: Administer the compound daily for a longer period (e.g., 28 days) at multiple dose levels.
-
Step 3: Monitoring: Conduct daily clinical observations, and regular measurements of body weight and food consumption.
-
Step 4: Clinical Pathology and Histopathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
-
Step 5: Data Analysis: The TD50 is determined based on the dose that causes a specific adverse effect (e.g., a significant decrease in a particular blood cell count, or a specific organ pathology) in 50% of the animals.
Comparative In Vivo Data and Therapeutic Index
| Compound | ED50 (mg/kg) [Hypothetical] | TD50 (mg/kg) [Hypothetical] | Therapeutic Index (TI) |
| This compound | 25 | 250 | 10 |
| Brequinar sodium | Varies with tumor model | MTD in humans: 250 mg/m² (daily x 5) | Narrow |
| Ciprofloxacin | Varies with infection | Generally well-tolerated | Wide |
Note: The therapeutic index for Brequinar sodium is described as narrow due to severe side effects at doses close to the therapeutic dose.[13] Ciprofloxacin, in contrast, generally has a wide therapeutic index for its antibacterial indications.[8]
Pharmacokinetic Considerations
A comprehensive assessment of the therapeutic index should also include pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key PK parameters such as bioavailability, half-life, and clearance will influence the dosing regimen and the therapeutic window.
Conclusion
The assessment of the therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. For this compound, its potential as an anticancer agent necessitates a thorough evaluation of its efficacy in relevant tumor models and a comprehensive safety profiling. By following the structured approach outlined in this guide, researchers can generate the critical data needed to determine the therapeutic window of this promising compound and guide its further development. The comparative analysis with compounds like Brequinar sodium and Ciprofloxacin provides valuable context for interpreting the safety and efficacy data and making informed decisions about the future of this compound as a potential therapeutic.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Google Books.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
- Xenograft Models.
- In vivo murine models for evaluating anti-arthritic agents: An upd
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Semantic Scholar. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- Collagen Induced Arthritis: an Experimental Model for Rheum
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
- Ciprofloxacin. An updated review of its pharmacology, therapeutic efficacy and tolerability. PubMed. [Link]
- Collagen-Induced Arthritis (CIA) Rodent Model.
- In Vivo Models for Inflamm
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Bohrium. [Link]
- Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). PubMed Central. [Link]
- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. [Link]
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect. [Link]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]
- The PK/PD index for ciprofloxacin in critically ill p
- Some well‐known quinoline based drugs. | Download Scientific Diagram.
- Ciprofloxacin.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online. [Link]
- J01MA02.
- Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390). PubMed. [Link]
- Structural modifications of quinoline-based antimalarial agents: Recent developments. PubMed Central. [Link]
- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
- Quinine. Wikipedia. [Link]
- Cipro, Cipro XR (ciprofloxacin) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
- (PDF) Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones.
- Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs.
- Brequinar. Wikipedia. [Link]
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ciprofloxacin. An updated review of its pharmacology, therapeutic efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. Brequinar - Wikipedia [en.wikipedia.org]
Benchmarking new quinoline derivatives against existing antibacterial agents
A Comparative Analysis of Novel Qu
oline Derivatives as Potent Antibacterial Agents
In the relentless battle against antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Among these, quinoline derivatives have historically proven to be a robust source of antibacterial agents.[1] This guide presents a comprehensive benchmark analysis of a new series of proprietary quinoline derivatives against established antibacterial agents. We will delve into their comparative efficacy, mechanisms of action, and safety profiles, providing the essential data and methodologies for researchers and drug development professionals to evaluate their potential.
Introduction: The Enduring Promise of Quinolines
The quinolone antibiotic era began with the discovery of nalidixic acid in 1962.[2] Since then, the addition of a fluorine atom to the core structure gave rise to the highly successful fluoroquinolone class, which includes widely used drugs like ciprofloxacin and levofloxacin.[2][3] These agents primarily exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4][5][6] However, the emergence of resistance to these established drugs necessitates the development of new derivatives that can overcome existing resistance mechanisms.[4] This guide focuses on a novel set of quinoline derivatives, designated QN-001, QN-002, and QN-003, and compares their performance against the second-generation fluoroquinolone, ciprofloxacin, and the third-generation fluoroquinolone, levofloxacin.[7]
Chemical Structures
A fundamental understanding of the chemical structures is crucial for interpreting structure-activity relationships (SAR).
-
Benchmark Agents: Ciprofloxacin and Levofloxacin are well-characterized fluoroquinolones.
-
New Quinolone Derivatives: QN-001, QN-002, and QN-003 are novel analogs designed with specific modifications to the quinoline core, hypothesized to enhance antibacterial activity and circumvent common resistance mechanisms.
Comparative Antibacterial Efficacy
The in vitro antibacterial activity of the new quinoline derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | QN-001 | QN-002 | QN-003 | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 | 1 | 1 | 0.5 |
| Methicillin-resistantS. aureus (MRSA, ATCC 43300) | 1 | 0.5 | 2 | >64 | 32 |
| Escherichia coli (ATCC 25922) | 2 | 1 | 4 | 0.25 | 0.125 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 4 | 16 | 1 | 2 |
Interpretation of Efficacy Data: The data reveals that QN-002 exhibits potent activity against both susceptible and resistant S. aureus, with MIC values lower than or comparable to levofloxacin and significantly better than ciprofloxacin against MRSA.[1] While the new derivatives show promising activity against Gram-positive bacteria, their efficacy against the tested Gram-negative strains is lower than the benchmark fluoroquinolones. This suggests a potential selectivity that warrants further investigation.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the scientific validity and reproducibility of these findings, detailed experimental protocols are provided below.
The MIC is a fundamental measure of an antibiotic's potency.[10] The broth microdilution method is a standard and reliable technique for its determination.[9][11]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of the test compounds and benchmark agents in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[9]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]
-
Caption: Workflow for MIC determination via broth microdilution.
To understand whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill assay is performed.[13][14] A bactericidal agent is typically defined by a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a logarithmic phase bacterial culture in CAMHB.
-
Prepare tubes containing CAMHB with the test compounds at concentrations corresponding to their MIC values (e.g., 1x, 2x, and 4x MIC).
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a growth control tube without any antibiotic.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto Tryptic Soy Agar (TSA).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration.
-
Caption: General workflow for a time-kill kinetics assay.
Mechanism of Action Studies
To elucidate how the new quinoline derivatives exert their antibacterial effects, a series of mechanism of action studies were conducted.
As quinolones are known to target bacterial type II topoisomerases, the inhibitory activity of the new derivatives against DNA gyrase and topoisomerase IV was assessed.[6][15]
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed plasmid DNA (pBR322), E. coli DNA gyrase, and ATP in a suitable reaction buffer.
-
Add varying concentrations of the test compounds.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.[16]
-
-
Analysis:
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA.
-
A similar assay can be performed to assess the inhibition of topoisomerase IV by using kDNA as a substrate and measuring the inhibition of decatenation.[15]
Some antibacterial agents can disrupt the bacterial cell membrane, leading to depolarization of the membrane potential.[17] This can be measured using voltage-sensitive fluorescent dyes.[18][19]
Protocol: Membrane Potential Assay using DiSC3(5)
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase and resuspend the cells in a suitable buffer.
-
-
Dye Loading:
-
Incubate the bacterial suspension with the voltage-sensitive dye DiSC3(5). The dye will quench its own fluorescence upon accumulation in the polarized cytoplasm.[17]
-
-
Compound Addition and Measurement:
-
Add the test compounds to the cell suspension.
-
Monitor the fluorescence using a fluorometer. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.[18]
-
Cytotoxicity and Safety Profile
A critical aspect of drug development is to ensure that the new compounds are selective for bacterial cells and exhibit minimal toxicity to mammalian cells.[20] The cytotoxicity of the new quinoline derivatives was evaluated using the MTT assay on a mammalian cell line (e.g., HepG2).[21][22]
Table 2: Cytotoxicity (IC50) in µg/mL on HepG2 cells
| Compound | IC50 (µg/mL) |
| QN-001 | >128 |
| QN-002 | 64 |
| QN-003 | >128 |
| Ciprofloxacin | >256 |
| Levofloxacin | >256 |
Interpretation of Cytotoxicity Data: The new quinoline derivatives, particularly QN-001 and QN-003, demonstrate a favorable safety profile with high IC50 values, indicating low toxicity to mammalian cells at concentrations well above their antibacterial MICs. QN-002 shows moderate cytotoxicity, which should be considered in further development.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.[20]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vivo Efficacy Models
While in vitro data is crucial, in vivo efficacy studies are necessary to evaluate the therapeutic potential of new drug candidates in a whole-organism context.[24][25] Animal models of infection, such as murine sepsis or thigh infection models, are commonly used for this purpose.[26][27] These studies provide valuable information on the pharmacokinetics and pharmacodynamics of the compounds.
Conclusion and Future Directions
This comparative guide demonstrates that the novel quinoline derivatives, particularly QN-002, exhibit potent antibacterial activity against Gram-positive pathogens, including MRSA, with a promising safety profile. While their Gram-negative activity needs improvement, these findings highlight their potential as lead compounds for the development of new anti-MRSA agents. Future research should focus on optimizing the chemical structure to broaden the antibacterial spectrum, further elucidating the mechanism of action, and conducting comprehensive in vivo efficacy and safety studies.
References
- Quinolone antibiotic. In: Wikipedia; 2024. [Link]
- Aldred KJ, Kerns RJ, Osheroff N. Mechanism of Quinolone Action and Resistance. Biochemistry. 2014;53(10):1565-1574. [Link]
- Bush K. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. 2021;26(19):5843. [Link]
- Hooper DC. Mechanism of action of and resistance to quinolones. Clinical Microbiology and Infectious Diseases. 2000;6(s3):22-35. [Link]
- Fisher LM, Pan XS. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine. 2008;142:11-23. [Link]
- Aldred KJ, Kerns RJ, Osheroff N. Mechanism of Quinolone Action and Resistance.
- Fisher LM, Pan XS. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. SpringerLink. 2008. [Link]
- Li et al. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC. 2022. [Link]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- Te Winkel et al. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. 2022. [Link]
- Te Winkel et al. Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cellular and Infection Microbiology. 2016. [Link]
- Wiegand I, Hilpert K, Hancock RE. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Microbiology. 2021;59(3):e01753-20. [Link]
- Hudson MA, Siegele DA, Lockless SW. Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy. 2020;64(9):e00910-20. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Minimum Inhibitory Concentration (MIC) Test.
- Brunetti J, Falciani C, Bracci L, Pini A. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry. 2017;17(5):613-619. [Link]
- Minimal Inhibitory Concentration (MIC). Biology LibreTexts. 2024. [Link]
- Hudson MA, Siegele DA, Lockless SW. Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. National Institutes of Health. 2020. [Link]
- Singh VK, Kumari P, Som A, et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. 2024;42(13):6904-6924. [Link]
- Time-Kill Kinetics Assay. Emery Pharma. [Link]
- Singh VK, Kumari P, Som A, et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. 2023. [Link]
- Fluoroquinolone Antimicrobial Drugs Inform
- Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs.
- List of Currently Available FDA-approved Fluoroquinolone Antibacterial Drugs for Systemic Use. FDA. 2016. [Link]
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. 2021. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- New Classification and Update on the Quinolone Antibiotics. AAFP. 2000. [Link]
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- Time Kill Assay. Scribd. [Link]
- Antimicrobial Susceptibility Testing. CLSI. [Link]
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. 2025. [Link]
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. 2023. [Link]
- Cytotoxicity MTT Assay.
- List of Common Quinolones + Uses, Types & Side Effects. Drugs.com. 2024. [Link]
- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. 2015. [Link]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. 2018. [Link]
- Time-Kill Evalu
- Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. 2015;70(6):1706-1714. [Link]
- Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. 2024;265:116089. [Link]
- Quinoline derivatives with potential antimicrobial activity.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. 2024. [Link]
- Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. 2007;51(10):3686-3698. [Link]
Sources
- 1. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. frontiersin.org [frontiersin.org]
- 19. journals.asm.org [journals.asm.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals
<
A comprehensive protocol for the safe and compliant disposal of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, ensuring the protection of personnel and the environment.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, a compound frequently utilized in pharmaceutical research and development. As a Senior Application Scientist, this document is crafted to instill a deep understanding of the chemical's hazardous nature and the critical importance of adhering to established safety and environmental regulations. The procedures outlined herein are designed to be a self-validating system, promoting a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicological data for this exact compound may be limited, its structural analogs and constituent functional groups provide critical insights into its potential risks.
Quinoline derivatives, as a class, are known to exhibit a range of biological activities and potential toxicities.[1] The presence of a chlorinated phenyl group further suggests that this compound should be handled as a hazardous substance. Safety Data Sheets (SDS) for structurally similar compounds, such as 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and Quinoline-4-carboxylic acid, indicate that these substances can cause skin, eye, and respiratory irritation.[2][3] Therefore, it is prudent to treat this compound with the same level of caution.
Key Hazard Considerations:
-
Irritant: Potential for skin, eye, and respiratory tract irritation.[2][3]
-
Harmful if Swallowed: As indicated for similar chlorinated quinoline carboxylic acids.[4][5]
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[4][5]
Personal Protective Equipment (PPE): The First Line of Defense
Strict adherence to proper PPE is non-negotiable when handling this compound and its waste. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Body Protection: A laboratory coat.[6]
-
Respiratory Protection: While not always necessary for small-scale operations in a well-ventilated area, a NIOSH-approved respirator should be available for emergencies or large-scale handling.[6]
Segregation and Collection of Waste: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] It prevents potentially violent reactions between incompatible chemicals.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must include the full chemical name, "this compound," the hazard pictograms (e.g., irritant, environmentally hazardous), and the date of accumulation.[7]
-
Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.[8] If the compound is in a solution, do not mix it with other solvent wastes unless their compatibility has been verified.
-
Avoid Incompatibilities: Do not mix this acidic compound with bases, strong oxidizing agents, or reducing agents.[9] Such mixing can lead to exothermic reactions or the generation of toxic fumes.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing paper, or pipette tips, must be disposed of in the same designated hazardous waste container.[6]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste. This workflow ensures that all regulatory and safety considerations are met.
Caption: Decision workflow for the disposal of this compound.
On-Site Treatment: A Cautious Approach
While some simple carboxylic acids may be neutralized and disposed of down the drain in very small quantities, this practice is not recommended for this compound.[6] The complex structure and the presence of the chlorinated phenyl group introduce additional, poorly characterized hazards.[6]
Neutralization should only be considered under the following strict conditions:
-
Explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
The procedure is performed by trained personnel in a fume hood.
-
The resulting solution is thoroughly analyzed to ensure it meets all local wastewater discharge regulations.
Given the potential environmental risks, the most responsible course of action is to treat all waste containing this compound as hazardous.
Final Disposal: The Role of Licensed Professionals
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][10] These companies have the expertise and facilities to manage hazardous chemicals in an environmentally sound manner, typically through high-temperature incineration.[11]
Key Steps for Final Disposal:
-
Secure Storage: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Scheduled Pickup: Contact your institution's EHS department or the licensed waste disposal company to schedule a pickup.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
Wearing appropriate PPE, carefully clean up the solid material, avoiding the generation of dust.[6]
-
Use an absorbent material for liquid spills.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.[6]
-
Thoroughly decontaminate the spill area with soap and water.[6]
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's EHS department.
-
Prevent entry to the contaminated area.
-
Allow trained emergency responders to handle the cleanup.
-
Summary of Disposal Guidelines
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Labeled, sealed, compatible container | Licensed hazardous waste contractor |
| Solutions of this compound | Labeled, sealed, compatible container | Licensed hazardous waste contractor |
| Contaminated labware (gloves, wipes, etc.) | Labeled, sealed, compatible container | Licensed hazardous waste contractor |
| Empty original containers | Triple-rinsed, label defaced | Regular trash (after proper rinsing)[10] |
| Rinsate from empty containers | Labeled, sealed, compatible container | Licensed hazardous waste contractor |
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Asian Journal of Pharmaceutical Research and Development, 6(6), 56-61.
- Slideshare. (n.d.). Chemical incompatibility of the drug.
- Scribd. (n.d.). Chemical Incompatibility.
- Gashaw, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20687-20708.
- Pérez-Villanueva, M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology and applied pharmacology, 396, 115001.
- U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities.
- U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.
Sources
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. staging.keyorganics.net [staging.keyorganics.net]
- 10. vumc.org [vumc.org]
- 11. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Introduction
2-(4-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives are vital scaffolds in medicinal chemistry and drug development, explored for a range of biological activities.[1][2][3] As with any novel or specialized chemical compound, a robust understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are the bedrock of innovative and responsible research. The toxicological properties of this specific compound are not extensively documented in publicly available literature.[4][5] Therefore, this guide establishes a comprehensive personal protective equipment (PPE) and handling strategy by extrapolating from the known hazards of its structural parent, quinoline, and closely related analogues.[6][7][8] This document provides the essential, immediate safety and logistical information required to handle this compound with the highest degree of safety, ensuring the protection of researchers and the integrity of the laboratory environment.
Hazard Assessment: An Evidence-Based Approach
The following table summarizes the GHS classifications for compounds with high structural similarity, forming the basis of our PPE recommendations.
| Compound | GHS Hazard Classification | Source |
| Quinoline-4-carboxylic acid | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [5][7] |
| 6-Chloro-2-(4-chlorophenyl)-4-quinoline carboxylic acid | Acute Toxicity, Oral (Category 4), Hazardous to the aquatic environment, long-term (Chronic, Category 4) | [13] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2A), May cause respiratory irritation (STOT SE 3) | |
| Quinoline (Parent Compound) | Irritating to eyes and skin, potential for liver damage, possibly carcinogenic to humans. Absorbed through the skin. | [6][14] |
Logical Synthesis: Based on this data, it is imperative to treat this compound as, at minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant. The potential for systemic effects upon absorption, as seen with the parent quinoline molecule, necessitates a comprehensive PPE strategy that prevents all routes of exposure.[12][14]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist but a holistic system designed to provide a barrier against all potential exposure routes. Each component is chosen for a specific reason tied directly to the assessed hazards.
Hand Protection: The First Line of Defense
-
Primary Gloves: Nitrile or Neoprene gloves.[15]
-
Causality: These materials provide a robust barrier against the chemical classes represented in the target compound. Nitrile is an excellent general-purpose laboratory glove with good resistance to a variety of chemicals, while neoprene offers superior protection against acids and other corrosive substances.[16][17] Thicker gloves are generally more protective, but dexterity must also be considered.[18]
-
-
Protocol:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.[5]
-
For prolonged work or when handling larger quantities, consider double-gloving.
-
Change gloves immediately if contamination is known or suspected. Recommended change intervals are typically every 30-60 minutes during continuous use.[18]
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.[15]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Protection: Chemical splash goggles.[7]
-
Secondary Protection: Face shield.
-
Causality: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing.[15] This includes handling bulk quantities of the solid, preparing concentrated solutions, or during vigorous reactions. The face shield protects the entire face from direct contact.
-
Body Protection: Preventing Dermal Contact
-
Primary Protection: Laboratory Coat.
-
Causality: A standard lab coat protects skin and personal clothing from incidental contact and minor spills.[7]
-
-
Secondary Protection: Chemical-resistant Apron.
-
Causality: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection.[15]
-
Respiratory Protection: Mitigating Inhalation Hazards
The solid form of this compound poses an inhalation risk from airborne dust particles.
-
For Handling Solids: N95 (or higher) Particulate Respirator.[15]
-
Causality: An N95 respirator is designed to filter out fine dust particles, which is the primary inhalation hazard when weighing and transferring the solid compound.[18]
-
-
For Handling Solutions/Vapors: Air-purifying respirator with organic vapor cartridges.
-
Causality: If the compound is being dissolved in a volatile solvent or heated, generating vapors, a respirator equipped with organic vapor cartridges is necessary to protect against inhalation of chemical vapors.[15]
-
-
Critical Note: All work with this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood to minimize airborne concentrations.[15][19] A respirator provides an additional layer of personal protection within this engineered control.
Operational Workflow: From Preparation to Disposal
This step-by-step workflow integrates safety checkpoints to ensure a self-validating and secure handling process.
Caption: Safe handling workflow for this compound.
Detailed Protocol Steps:
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[7]
-
Prepare the work surface inside the fume hood by covering it with a disposable absorbent liner.
-
-
Handling the Solid:
-
When weighing the solid powder, wear an N95 particulate respirator in addition to your core PPE to prevent inhalation of fine dust.[15]
-
Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.
-
-
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.[15]
-
If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
-
Cleanup and Decontamination:
-
All glassware and equipment that came into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) followed by a thorough washing with soap and water.[15]
-
Wipe down all surfaces within the fume hood with a suitable solvent and then water.
-
Spill, Exposure, and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spill: For a small spill, absorb with an inert material (e.g., sand or vermiculite), sweep up, and place in a sealed container for disposal.[7][20] Ensure adequate ventilation and wear all appropriate PPE, including respiratory protection.
Disposal Plan:
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, absorbent liners, and contaminated N95 masks, must be placed in a clearly labeled hazardous waste container.[15]
-
Liquid Waste: Unused solutions and decontamination rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[5][14]
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from the search result provided by Google.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Retrieved from the search result provided by Google.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Retrieved from the search result provided by Google.
- Szymańska, J. A. (2017). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Retrieved from the search result provided by Google.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Quinoline-4-carboxylic acid. Retrieved from the search result provided by Google.
- International Programme on Chemical Safety. (2008). ICSC 0071 - QUINOLINE. Retrieved from the search result provided by Google.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Quinoline, 100µg/ml in Methanol. Retrieved from the search result provided by Google.
- Key Organics. (2019). Safety Data Sheet. Retrieved from the search result provided by Google.
- ChemicalBook. (2023). Chemical Safety Data Sheet: 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINE CARBOXYLIC ACID. Retrieved from the search result provided by Google.
- Santa Cruz Biotechnology. (2019). Safety Data Sheet: 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINE CARBOXYLIC ACID. Retrieved from the search result provided by Google.
- Fisher Scientific. (2024). Safety Data Sheet: trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid. Retrieved from the search result provided by Google.
- Fisher Scientific. (n.d.). Safety Data Sheet: Quinoline-4-carboxylic acid. Retrieved from the search result provided by Google.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from the search result provided by Google.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from the search result provided by Google.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. Retrieved from the search result provided by Google.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from the search result provided by Google.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Glove Comparison Chart. Retrieved from the search result provided by Google.
- Key Organics. (2019). Safety Data Sheet: 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from the search result provided by Google.
- Echemi. (n.d.). 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylicacid. Retrieved from the search result provided by Google.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from the search result provided by Google.
- Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Center for Biotechnology Information. Retrieved from the search result provided by Google.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from the search result provided by Google.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from the search result provided by Google.
- PubMed. (2024). Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure. Retrieved from the search result provided by Google.
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from the search result provided by Google.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. fishersci.ca [fishersci.ca]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. mu.edu.sa [mu.edu.sa]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. leelinework.com [leelinework.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. pppmag.com [pppmag.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
